Chlorendic Acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKGDNKYTKCJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl6O4 | |
| Record name | CHLORENDIC ACID | |
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DSSTOX Substance ID |
DTXSID2020268 | |
| Record name | Chlorendic acid | |
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Molecular Weight |
388.8 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorendic acid appears as fine white free-flowing crystals or white powder. Odorless. (NTP, 1992), White odorless solid; [CAMEO] | |
| Record name | CHLORENDIC ACID | |
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| Record name | Chlorendic acid | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in nonpolar organic solvents (e.g., benzene); readily soluble in methanol, ethanol and acetone, In water, 0.35 g/100 g @ 25 °C | |
| Record name | CHLORENDIC ACID | |
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Density |
0.95 (NTP, 1992) - Less dense than water; will float | |
| Record name | CHLORENDIC ACID | |
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Vapor Pressure |
0.00000003 [mmHg], 1.4X10-8 mm Hg @ 25 °C /Estimated/ | |
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Color/Form |
Crystalline solid | |
CAS No. |
115-28-6 | |
| Record name | CHLORENDIC ACID | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro- | |
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| Record name | 1,4,5,6,7,7-hexachloro-8,9,10-trinorborn-5-ene-2,3-dicarboxylic acid | |
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Melting Point |
406 to 410 °F (NTP, 1992), 208-210 °C, sealed tube; 230-235 °C, open tube, Melting point: decomposes to the anhydride. | |
| Record name | CHLORENDIC ACID | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of Chlorendic Acid via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of chlorendic acid, a crucial intermediate in the production of flame retardants and corrosion-resistant polymers. The primary synthesis route involves a [4+2] cycloaddition, specifically the Diels-Alder reaction, between hexachlorocyclopentadiene (HCCP) and maleic anhydride, followed by the hydrolysis of the resulting chlorendic anhydride. This document details the reaction mechanism, provides structured experimental protocols, and presents key quantitative data to support research and development activities.
Reaction Overview
This compound, chemically known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is a bridged organochlorine compound.[1] Its synthesis is a two-step process:
-
Diels-Alder Reaction: The process begins with the cycloaddition of hexachlorocyclopentadiene (the diene) and maleic anhydride (the dienophile) to form chlorendic anhydride (also referred to as HET anhydride).[2] This reaction is typically carried out at elevated temperatures.
-
Hydrolysis: The resulting chlorendic anhydride is then hydrolyzed to yield this compound. This step involves the opening of the anhydride ring by the addition of water.[3]
The overall synthesis can be conducted in a closed system, and various solvents can be employed, although solvent-free methods have also been developed.[2][4]
Reaction Mechanism and Workflow
The core of this compound synthesis lies in the Diels-Alder reaction, a concerted pericyclic reaction. The workflow from starting materials to the final product is outlined below.
The logical progression of the synthesis is visualized in the following diagram, detailing the key stages and transformations.
Quantitative Data
The efficiency of this compound synthesis is influenced by various parameters. The following tables summarize key quantitative data from different sources.
Table 1: Reaction Conditions for Chlorendic Anhydride Synthesis
| Parameter | Value | Source |
| Reactants | Hexachlorocyclopentadiene, Maleic Anhydride | |
| Molar Ratio (Maleic Anhydride : HCCP) | 1.01 : 1 to 1.05 : 1 | |
| Temperature Range | 110°C - 180°C | |
| Preferred Temperature | 140°C - 160°C | |
| Reaction Time | 2 - 5 hours | |
| Solvent | Solvent-free or minimal high-boiling solvent (e.g., monochlorobenzene, xylene) |
Table 2: Reported Yields and Purity
| Product | Reported Yield | Purity | Source |
| Chlorendic Anhydride | Up to 96% | 98.4% - 99.2% | |
| Technical Grade Chlorendic Anhydride | - | 95% - 97% | |
| Technical Grade this compound | - | >98% |
Table 3: Physicochemical Properties
| Property | Chlorendic Anhydride | This compound | Source |
| Molecular Formula | C₉H₂Cl₆O₃ | C₉H₄Cl₆O₄ | |
| Molecular Weight | 370.83 g/mol | 388.8 g/mol | |
| Melting Point | 230-235°C | 208-210°C (in sealed tube) | |
| Appearance | White crystalline solid | Fine white crystals or powder |
Experimental Protocols
The following protocols are based on procedures described in scientific literature and patents. They provide a detailed methodology for the synthesis of this compound.
Synthesis of Chlorendic Anhydride
This protocol is adapted from patented industrial processes.
Materials:
-
Hexachlorocyclopentadiene (HCCP)
-
Maleic anhydride
-
Monochlorobenzene (optional, as solvent)
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer and thermometer, add 273g (1 mol) of hexachlorocyclopentadiene.
-
Heat the hexachlorocyclopentadiene.
-
Slowly add 99g (1.01 mol) of molten maleic anhydride to the flask.
-
Maintain the reaction temperature between 160-170°C.
-
After two hours, add 15g of chlorobenzene to the reaction mixture.
-
Continue the reaction for an additional two hours.
-
After the reaction is complete, cool the mixture.
-
The product will crystallize upon cooling.
-
Collect the solid product by suction filtration.
-
Dry the product to obtain white chlorendic anhydride. A yield of up to 96% with a purity of 99.2% has been reported using this method.
Hydrolysis of Chlorendic Anhydride to this compound
This is a general laboratory procedure for the hydrolysis of the anhydride.
Materials:
-
Chlorendic anhydride
-
Distilled water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Crystallization dish
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 1g of chlorendic anhydride in 15 mL of distilled water.
-
Heat the mixture to boiling on a hot plate. An oily layer may initially form.
-
Continue heating until the oily layer completely dissolves.
-
Once dissolved, remove the flask from the heat source.
-
Allow the solution to cool to room temperature to induce crystallization.
-
For complete crystallization, the solution can be placed in an ice bath.
-
Collect the this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the crystals to obtain the final product.
Safety Considerations
-
Hexachlorocyclopentadiene is a toxic and environmentally persistent chemical and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Maleic anhydride is corrosive and can cause severe skin burns and eye damage.
-
This compound and its anhydride are irritants.
-
Appropriate safety precautions should be taken when working with high temperatures and organic solvents.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. It is recommended to consult the original patents and research articles for more detailed information.
References
- 1. This compound | C9H4Cl6O4 | CID 8266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. US3868397A - Process for preparation of chlorendic anhydride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorendic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic acid, systematically known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is a synthetically produced, chlorinated polycyclic dicarboxylic acid. It is a white, crystalline solid that has found significant application as a reactive flame retardant in the manufacturing of polyester resins, polyurethane foams, and epoxy resins. Its high chlorine content and stable bicyclic structure impart excellent fire-resistant properties to various materials. Furthermore, its derivatives are utilized as plasticizers and in the formulation of specialized inks and paints. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and data presented for ease of reference and application in research and development.
Physical Properties
This compound is a white, odorless, crystalline powder. The following tables summarize its key physical properties.
Table 1: General Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₄Cl₆O₄ | [1] |
| Molar Mass | 388.84 g/mol | [1] |
| Appearance | Fine white free-flowing crystals or white powder | [1] |
| Odor | Odorless | [1] |
| Melting Point | Decomposes to the anhydride at 208-210 °C (in a sealed tube) | [1] |
| Density | 1.7157 g/cm³ (estimate) | |
| Vapor Pressure | 1.4 x 10⁻⁸ mm Hg at 25 °C (estimated) |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 3.5 g/L at 25 °C | |
| Methanol | Readily soluble | |
| Ethanol | Readily soluble | |
| Acetone | Readily soluble | |
| Benzene | Slightly soluble | |
| Carbon Tetrachloride | Slightly soluble | |
| n-Hexane | Slightly soluble | |
| DMSO | 80 mg/mL |
Chemical Properties
This compound is a dicarboxylic acid, and its chemical behavior is dictated by the presence of two carboxylic acid functional groups and a heavily chlorinated bicyclic core.
Table 3: Chemical and Reactivity Data for this compound
| Property | Value/Description | Reference |
| pKa | pKa₁ = 3.1, pKa₂ = 4.6 | |
| Thermal Stability | Loses water upon heating in an open system to form chlorendic anhydride. | |
| Reactivity | Resistant to hydrolytic dechlorination. Reacts with bases to form salts and with alcohols to form esters. | |
| Decomposition | Emits toxic fumes of hydrogen chloride upon heating to decomposition. |
Synthesis of this compound
This compound is synthesized via a two-step process. The first step is a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride to form chlorendic anhydride. The subsequent step involves the hydrolysis of the anhydride to yield this compound.
Caption: Synthesis of this compound.
Dehydration to Chlorendic Anhydride
This compound can be converted back to chlorendic anhydride through dehydration upon heating.
Caption: Dehydration of this compound.
Experimental Protocols
The following sections detail the experimental methodologies for determining the key physical and chemical properties of this compound.
Melting Point Determination
The melting point of this compound is more accurately described as a decomposition temperature, as it dehydrates to form chlorendic anhydride upon heating in an open system. The melting point of the resulting anhydride is then observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Grind a small sample of this compound into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to approximately 20 °C below the expected melting point of the anhydride (around 210-215 °C).
-
Decrease the heating rate to 1-2 °C per minute and observe the sample closely.
-
Record the temperature at which the solid begins to melt (the onset of liquid formation) and the temperature at which the entire sample becomes a liquid. This range is the melting point. For this compound, observe for decomposition (discoloration and gas evolution) followed by the melting of the formed anhydride.
Solubility Determination
The solubility of this compound in various solvents can be determined by the equilibrium saturation method.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed in the bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Centrifuge the withdrawn sample to remove any remaining suspended solids.
-
Dilute the clear supernatant to a suitable concentration for analysis.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
Calculate the solubility in g/L or mg/mL.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) of the dicarboxylic acid can be determined by potentiometric titration with a strong base.
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized strong base solution (e.g., 0.1 M NaOH)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize before proceeding.
-
Continue the titration past the second equivalence point, which will be indicated by a second sharp increase in pH.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The two pKa values can be determined from the pH at the half-equivalence points. The first half-equivalence point is at half the volume of NaOH required to reach the first equivalence point, and the second is halfway between the first and second equivalence points.
Vapor Pressure Determination by Knudsen Effusion Method
The vapor pressure of a low-volatility substance like this compound can be determined using the Knudsen effusion method, which is an OECD recommended technique.
Apparatus:
-
Knudsen effusion cell with a small orifice of known area
-
High-precision microbalance
-
Vacuum system
-
Temperature-controlled furnace
Procedure:
-
A small, accurately weighed amount of this compound is placed into the Knudsen cell.
-
The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.
-
As the sample sublimes, the vapor effuses through the small orifice into the vacuum.
-
The rate of mass loss of the sample is measured over time using the microbalance.
-
The vapor pressure (P) is then calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:
-
dm/dt is the rate of mass loss
-
A is the area of the orifice
-
R is the ideal gas constant
-
T is the absolute temperature
-
M is the molar mass of the substance
-
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound, typically obtained using a KBr pellet, would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ would show signals for the two non-equivalent protons on the bicyclic ring, as well as a broad signal for the two acidic protons of the carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acids, the sp² carbons of the double bond, and the sp³ carbons of the bicyclic framework.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of water, carbon dioxide, and chlorine atoms, which can aid in its structural elucidation. The isotopic pattern due to the presence of six chlorine atoms would be a prominent feature.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for laboratory investigation. The inclusion of diagrams for its synthesis and dehydration illustrates its chemical transformations. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound may be of interest.
References
A Comprehensive Toxicological Profile of Chlorendic Acid (CAS No. 115-28-6)
An In-Depth Guide for Researchers and Drug Development Professionals
Chlorendic acid (CAS No. 115-28-6), a bridged organochlorine dicarboxylic acid, is primarily synthesized for use as a chemical intermediate in the production of flame-retardant polyester resins and plasticizers.[1][2] Structurally related to chlorinated cyclodiene insecticides, its persistence and toxicological properties have been the subject of significant investigation.[3][4] This document provides a detailed technical overview of the toxicology of this compound, focusing on quantitative data, experimental methodologies, and mechanisms of toxicity to support risk assessment and further research.
Acute Toxicity
This compound exhibits low acute toxicity via oral and dermal routes of exposure.
Table 1: Acute Toxicity of this compound
| Species | Route | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Rat | Oral | LD50 | 1770 mg/kg bw | [2] |
| Rabbit | Dermal | LD50 | >10,000 mg/kg bw* | |
| Rat | Inhalation (4h) | LC50 | >0.102 mg/L |
*Data for Chlorendic Anhydride, which rapidly hydrolyzes to this compound.
Key Experimental Protocols: Acute Oral Toxicity
A representative acute oral toxicity study was conducted on Charles River-CD male rats.
-
Test Substance: this compound dissolved in a 1:9 solution of acetone and peanut oil.
-
Administration: Single dose via oral gavage.
-
Dose Levels: 1.5, 2, 12, 130, 670, 1000, 1500, 2250, 3400, and 5000 mg/kg body weight.
-
Observations: Animals were monitored for clinical signs of toxicity and mortality. Mortality was recorded at doses of 2250 mg/kg and higher. Clinical observations in another study included inactivity and irregular respiration.
Carcinogenicity
This compound is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC) based on sufficient evidence from animal studies.
Long-Term Bioassay Findings
The primary evidence for the carcinogenicity of this compound comes from a 103-week feeding study conducted by the NTP.
Table 2: Summary of Neoplastic Lesions in 2-Year NTP Feed Study
| Species/Sex | Dose (ppm) | Primary Target Organ | Neoplastic Lesions and Incidences | Reference |
|---|---|---|---|---|
| Rat (F344/N) | ||||
| Male | 0 | Liver | Neoplastic Nodules: 2/50 | |
| 620 | Neoplastic Nodules: 21/50 | |||
| 1250 | Neoplastic Nodules: 23/50 | |||
| 0 | Pancreas | Acinar Cell Adenomas: 1/50 | ||
| 620 | Acinar Cell Adenomas: 8/50 | |||
| 1250 | Acinar Cell Adenomas: 16/50 | |||
| Female | 0 | Liver | Neoplastic Nodules: 1/50; Carcinomas: 0/50 | |
| 620 | Neoplastic Nodules: 3/49; Carcinomas: 3/49 | |||
| 1250 | Neoplastic Nodules: 11/50; Carcinomas: 5/50 | |||
| Mouse (B6C3F1) | ||||
| Male | 0 | Liver | Hepatocellular Adenomas: 13/50; Carcinomas: 6/50 | |
| 620 | Hepatocellular Adenomas: 21/50; Carcinomas: 20/50 | |||
| 1250 | Hepatocellular Adenomas: 29/50; Carcinomas: 27/50 | |||
| Female | 0 | - | No evidence of carcinogenicity | |
| 620 | No evidence of carcinogenicity |
| | 1250 | | No evidence of carcinogenicity | |
In addition to the primary findings, male rats also showed a potential increase in alveolar/bronchiolar adenomas and preputial gland carcinomas.
Experimental Protocol: NTP 2-Year Carcinogenicity Bioassay
-
Test Substance: this compound (>98% pure).
-
Species/Strains: Fischer 344/N (F344/N) rats and B6C3F1 mice.
-
Group Size: 50 males and 50 females per dose group.
-
Administration: The test substance was administered in the feed.
-
Dose Levels: 0, 620, and 1,250 ppm.
-
Duration: 103 weeks.
-
Estimated Daily Intake:
-
Male Rats: 27 mg/kg (low dose), 56 mg/kg (high dose).
-
Female Rats: 39 mg/kg (low dose), 66 mg/kg (high dose).
-
Male Mice: 89 mg/kg (low dose), 185 mg/kg (high dose).
-
Female Mice: 100 mg/kg (low dose), 207 mg/kg (high dose).
-
-
Endpoint Analysis: Survival, body weight, clinical observations, and complete histopathological examination of all animals.
Genotoxicity
The genotoxic potential of this compound has been evaluated in several in vitro systems, with mixed results.
Table 3: Summary of Genotoxicity Data for this compound
| Assay Type | Test System | Metabolic Activation | Result | Reference(s) |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium strains TA98, TA100, TA1535, TA1537 | With and without S9 | Negative | |
| Mammalian Cell Forward Mutation | L5178Y/TK+/- Mouse Lymphoma Cells | Without S9 | Positive (at toxic concentrations) | |
| Chromosome Aberrations | Chinese Hamster Ovary (CHO) Cells | Not specified | Data available |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Not specified | Data available | |
Key Experimental Protocols: Genotoxicity
-
Bacterial Reverse Mutation Assay (Ames Test): this compound was tested according to a preincubation protocol with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. The assay was conducted in both the presence and absence of an exogenous metabolic activation system (S9 fraction) derived from Aroclor 1254-induced male Sprague-Dawley rat or male Syrian hamster liver. No mutagenic activity was observed under any condition.
-
Mouse Lymphoma Assay (MLA): The assay was performed using L5178Y/TK+/- mouse lymphoma cells. This compound was found to be mutagenic in the absence of S9 metabolic activation; however, this positive result occurred at a dose level that also induced cellular toxicity.
Toxicokinetics: ADME
Studies in F-344/N rats indicate that this compound is rapidly absorbed, metabolized, and eliminated following oral administration.
-
Absorption and Distribution: After oral administration, the compound is rapidly distributed throughout the body. Following intravenous administration, over 50% of the radioactivity was found in the liver within 15 minutes.
-
Metabolism: this compound is metabolized into conjugates.
-
Excretion: The primary route of elimination is via the feces, accounting for up to 90% of the administered dose within 48 hours, primarily as conjugates excreted through bile. Only a small fraction (3-6%) is excreted in the urine.
-
Half-life: Following intravenous administration, the elimination half-life from the liver was 1.19 hours, from the blood was 0.84 hours, and from muscle was 0.57 hours, indicating rapid clearance.
Reproductive and Developmental Toxicity
There is currently insufficient data to adequately assess the potential for this compound to cause reproductive or developmental toxicity. Studies dedicated to these endpoints were not identified in the available literature.
Mechanism of Action
The precise mode of action for this compound-induced carcinogenicity remains uncertain, though the available data suggest a non-genotoxic, threshold-based mechanism.
-
Tumor Promotion: An initiation-promotion study in rat liver demonstrated that this compound can promote tumorigenesis. In this study, rats were first given a single dose of the initiator diethylnitrosamine (DEN), followed by chronic dietary administration of this compound. A significant increase in the number of altered hepatic foci was observed, indicating tumor-promoting activity.
-
Non-Neoplastic Effects: Chronic exposure in rats and mice led to non-neoplastic lesions, including hepatocytomegaly (enlarged liver cells), cystic degeneration, and inflammation in the liver, suggesting that cytotoxicity and subsequent regenerative hyperplasia may contribute to the carcinogenic process.
Experimental Protocol: Initiation-Promotion Assay
-
Species/Strain: Male and female F344 rats.
-
Initiation: A single oral dose of 10 mg/kg bw diethylnitrosamine (DEN) was administered, followed by a 70% partial hepatectomy 24 hours later to induce cell proliferation.
-
Promotion: After a 2-week recovery period, animals were fed a diet containing 0, 620, or 1250 mg/kg this compound for 6 months.
-
Endpoint: The number of altered hepatic foci (preneoplastic lesions) was quantified.
Conclusion
This compound demonstrates low acute toxicity but is a confirmed animal carcinogen, particularly targeting the liver in both rats and mice, and the pancreas in male rats. Its genotoxic profile is mixed, with a positive result in a mammalian cell assay at toxic concentrations but negative in bacterial assays. The carcinogenic mode of action is likely non-genotoxic and involves tumor promotion. Toxicokinetic data show rapid absorption and clearance, primarily via biliary excretion. A significant data gap exists for reproductive and developmental toxicity. This profile underscores the need for careful management of human exposure to this compound.
References
- 1. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 115-28-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H4Cl6O4 | CID 8266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chlorendic Acid: A Technical Guide to its Environmental Fate and Biodegradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic acid, a synthetic, chlorinated cyclic dicarboxylic acid, has been widely used as a flame retardant in polymers and as a chemical intermediate.[1][2][3] Its rigid, bicyclic, and heavily chlorinated structure contributes to its persistence in the environment.[4] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradation of this compound, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties of this compound
Understanding the fundamental physical and chemical properties of this compound is crucial for predicting its behavior and transport in the environment. This compound is a white, crystalline solid with low water solubility and a moderate octanol-water partition coefficient, suggesting a potential for bioaccumulation.[5] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₄Cl₆O₄ | |
| Molecular Weight | 388.87 g/mol | |
| Melting Point | 208-210 °C (in a sealed tube) | |
| Water Solubility | 3.5 g/L (0.35% by weight) at 22.8 °C | |
| log Kow (Octanol-Water Partition Coefficient) | 2.21 - 2.30 | |
| Vapor Pressure | 1.4 x 10⁻⁷ mm Hg at 25 °C | |
| pKa | 3.1 |
Environmental Fate
The environmental fate of this compound is governed by a combination of abiotic and biotic processes, which determine its persistence, transformation, and ultimate removal from various environmental compartments.
Abiotic Degradation
Abiotic degradation pathways for this compound include photolysis, hydrolysis, and ozonation.
Photodegradation has been identified as a significant abiotic degradation route for this compound. Studies have shown that it can be degraded by both UV light and sunlight, with different rates depending on the medium.
Table 2: Photolysis Half-Lives of this compound
| Medium | Light Source | Half-Life | Reference(s) |
| Solid Surface | UV Light | 16 days | |
| Aqueous Solution | UV Light | 5 days |
This compound is highly resistant to hydrolytic dechlorination due to its stable chemical structure. However, its anhydride form, chlorendic anhydride, rapidly hydrolyzes to this compound in aqueous solutions, with a half-life of approximately one hour.
Ozonation has been shown to be an effective method for the dechlorination and subsequent degradation of this compound. The efficiency of this process is influenced by factors such as pH, ozone dosage, and the presence of bicarbonate. The combination of UV radiation with ozonation can significantly enhance the oxidation of this compound.
Biotic Degradation
Historically, this compound was considered to be recalcitrant to microbial degradation. However, recent research has demonstrated that certain fungal strains isolated from contaminated sites are capable of degrading this persistent pollutant.
Studies have identified several fungal isolates, including species of Penicillium and Talaromyces, that can degrade this compound in both liquid culture and soil. The degradation is believed to occur through a Fenton-mediated process involving the production of hydroxyl radicals.
Table 3: Fungal Degradation of this compound
| Fungal Isolate | Medium | Initial Concentration | Degradation (%) | Time (days) | Reference(s) |
| Clonostachys sp. 2C-2c | Liquid | Not specified | 71% | 14 | |
| Talaromyces sp. 1A-2d | Liquid | Not specified | 45% | 14 | |
| Penicillium sp. 1GRb | Liquid | Not specified | 30% | 14 | |
| Penicillium sp. 1D-2a | Liquid | Not specified | 26% | 14 | |
| Penicillium sp. 1D-2a | Soil | Not specified | 58% | 28 | |
| Penicillium 1D-2a & 1GRb | Soil | Not specified | 33% | 28 | |
| Penicillium 2GBa | Soil | Not specified | 29% | 28 |
Soil Persistence and Mobility
This compound is considered to be fairly persistent in soil, with its half-life being dependent on the initial concentration. Due to its low soil binding potential, it is expected to have high mobility in soil, posing a risk of groundwater contamination.
Table 4: Soil Half-Life of this compound
| Initial Concentration in Soil | Half-Life | Reference(s) |
| 1 mg/kg | 140 ± 37 days | |
| 10 mg/kg | 280 ± 35 days |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the environmental fate and biodegradation of this compound.
Fungal Isolation and Biodegradation Assay
The following workflow outlines the general procedure for isolating and screening this compound-degrading fungi from contaminated soil and assessing their degradation potential.
-
Fungal Isolation:
-
Collect soil samples from a this compound-contaminated site.
-
Prepare serial dilutions of the soil samples in a sterile saline solution.
-
Plate the dilutions onto a selective minimal medium containing this compound as the sole carbon source.
-
Incubate the plates until fungal colonies appear.
-
Isolate and purify individual fungal colonies by subculturing onto fresh selective medium.
-
-
Liquid Culture Biodegradation Assay:
-
Inoculate the isolated fungal strains into a liquid minimal medium containing a known concentration of this compound.
-
Incubate the cultures on a rotary shaker at a controlled temperature.
-
Collect samples from the liquid culture at regular intervals.
-
Analyze the concentration of this compound in the samples using High-Performance Liquid Chromatography (HPLC).
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the quantification of this compound in environmental samples.
-
Sample Preparation:
-
For aqueous samples, filter through a 0.22 µm syringe filter.
-
For soil samples, perform a solvent extraction (e.g., with methanol or acetonitrile), followed by centrifugation and filtration of the supernatant.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 220 nm.
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
Hydroxyl Radical Detection Assay
The production of hydroxyl radicals by fungal cultures, a key component of the proposed Fenton-mediated degradation mechanism, can be detected using a terephthalate-based fluorescence assay.
-
Prepare a stock solution of terephthalic acid in a suitable buffer.
-
Add the terephthalate solution to the fungal culture and incubate.
-
At specified time points, collect an aliquot of the culture supernatant.
-
Measure the fluorescence of the supernatant using a fluorescence spectrophotometer with an excitation wavelength of approximately 315 nm and an emission wavelength of around 425 nm.
-
The fluorescence intensity is proportional to the concentration of 2-hydroxyterephthalic acid, which is formed by the reaction of terephthalate with hydroxyl radicals.
Proposed Biodegradation Mechanism
The biodegradation of this compound by certain fungi is hypothesized to proceed via a non-specific oxidative process involving a Fenton-like reaction. This mechanism does not involve a specific enzymatic pathway but rather the generation of highly reactive hydroxyl radicals that attack the this compound molecule.
The proposed mechanism involves the reduction of extracellular Fe(III) to Fe(II) by the fungal cell. The resulting Fe(II) then reacts with hydrogen peroxide (H₂O₂), which can also be produced by the fungus, to generate highly reactive hydroxyl radicals (•OH) via the Fenton reaction. These non-specific and powerful oxidizing agents can then attack the stable structure of this compound, leading to its degradation.
Conclusion
This compound is a persistent environmental contaminant with a complex fate determined by both abiotic and biotic processes. While photolysis is a significant abiotic degradation pathway, recent discoveries of fungal degradation offer promising avenues for the bioremediation of this compound-contaminated sites. The proposed Fenton-mediated degradation mechanism highlights a non-specific oxidative process that could potentially be harnessed for broader applications in the breakdown of recalcitrant organic pollutants. Further research is needed to fully elucidate the degradation pathways and to optimize conditions for the effective bioremediation of this compound in the environment. This guide provides a foundational understanding for researchers and professionals working to address the challenges posed by this and other persistent organic pollutants.
References
Hydrolytic Degradation of Polyesters Containing Chlorendic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyesters incorporating chlorendic acid (also known as HET acid) are utilized primarily for their excellent flame-retardant properties. However, their long-term stability in aqueous environments is a critical consideration for various applications, including in specialized biomedical devices or environmental exposure scenarios. The hydrolytic degradation of the ester backbone is the principal pathway for the breakdown of these polymers. This technical guide provides a comprehensive overview of the core principles governing the hydrolytic degradation of this compound-containing polyesters, detailed experimental protocols for its investigation, and a framework for data analysis and presentation. While specific quantitative degradation data for this particular class of polyesters is not extensively available in public literature, this guide establishes a robust methodology for researchers to generate and interpret such data. It has been suggested that this compound may be released from these polyesters through hydrolysis[1].
Introduction to this compound Polyesters
This compound, or 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic acid, is a diacid monomer that can be incorporated into polyester chains via polycondensation reactions with various diols[1][2][3]. The high chlorine content of the this compound moiety imparts flame retardancy to the resulting polymer. Unsaturated versions of these polyesters, often synthesized using chlorendic anhydride, can be cross-linked to form thermoset resins with enhanced thermal and chemical resistance[4].
The stability of these polyesters is largely dictated by the susceptibility of their ester linkages to hydrolysis. The general mechanism of polyester hydrolysis can proceed via acid or base catalysis, leading to chain scission and the formation of smaller oligomers, the constituent diols, and this compound. The rate of this degradation is influenced by several factors including temperature, pH, polymer crystallinity, molecular weight, and the hydrophilicity of the polymer matrix.
Hydrolytic Degradation Pathway
The primary mechanism of hydrolytic degradation in polyesters is the cleavage of the ester bonds. This process can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate that subsequently breaks down to a carboxylate and an alcohol.
The degradation of a polyester containing this compound would, therefore, result in the release of the constituent diol and this compound, along with oligomeric intermediates.
References
- 1. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kompozit.org.tr [kompozit.org.tr]
Chlorendic Acid: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic acid, a dicarboxylic acid containing a significant proportion of chlorine, is a key intermediate in the synthesis of flame retardants and corrosion-resistant polymers. Its solubility in various organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details a standard experimental protocol for solubility determination, and illustrates key related processes.
Quantitative Solubility Data
The solubility of this compound is influenced by the polarity of the solvent. It is generally characterized by low solubility in nonpolar organic solvents and water, and high solubility in polar organic solvents.[1][2] The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Chemical Formula | Solvent Type | Solubility ( g/100 g solvent) | Temperature (°C) |
| Water | H₂O | Polar Protic | 0.35 | 22.8[2] |
| Benzene | C₆H₆ | Nonpolar | 0.81 | 22.8[2] |
| Carbon Tetrachloride | CCl₄ | Nonpolar | 0.21 | 22.8[2] |
| n-Hexane | C₆H₁₄ | Nonpolar | 0.2 | 22.8 |
| Linseed Oil | N/A | Nonpolar | 9.65 | 22.8 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 8.0 (80 mg/mL) | Not Specified |
| Methanol | CH₃OH | Polar Protic | Readily Soluble | Not Specified |
| Ethanol | C₂H₅OH | Polar Protic | Readily Soluble | Not Specified |
| Acetone | (CH₃)₂CO | Polar Aprotic | Readily Soluble | Not Specified |
Note: "Readily Soluble" indicates high solubility, however, specific quantitative values were not available in the reviewed literature.
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Erlenmeyer flasks with stoppers
-
Constant temperature water bath or incubator with shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in an Erlenmeyer flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture at a constant speed for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
Phase Separation: After equilibration, allow the flask to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, the pipette tip should be fitted with a filter or the sample should be immediately filtered through a syringe filter compatible with the solvent.
-
Dilution: Dilute the filtered sample to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L, taking into account the dilution factor.
Visualizations
Synthesis of this compound
This compound is synthesized through a two-step process involving a Diels-Alder reaction followed by hydrolysis.
Caption: Synthesis of this compound.
Experimental Workflow for Solubility Determination
The shake-flask method follows a systematic procedure to ensure accurate and reproducible solubility measurements.
Caption: Shake-Flask Method Workflow.
References
An In-depth Technical Guide to the Thermal Decomposition Products of Chlorendic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of chlorendic acid. This compound, a highly chlorinated dicarboxylic acid, is utilized as a flame retardant and a component in the synthesis of polymers. Understanding its behavior at elevated temperatures is crucial for safety, environmental impact assessment, and the development of robust chemical processes. This document synthesizes the available scientific knowledge on the decomposition pathways, identifies the primary products, and discusses the potential for the formation of hazardous byproducts. While specific quantitative yield data is limited in publicly available literature, this guide presents the established decomposition mechanisms and outlines the experimental methodologies used to analyze these processes.
Introduction
This compound, chemically known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic acid, is a synthetic organochlorine compound. Its primary applications are as a reactive flame retardant in polymers such as polyesters and polyurethanes, and as a hardening agent for epoxy resins. The high chlorine content of this compound imparts fire-resistant properties to these materials. However, the thermal stability of this compound and the nature of its decomposition products are of significant interest due to the potential for the release of toxic and environmentally persistent compounds upon heating.
This guide details the thermal decomposition process of this compound, beginning with its initial dehydration and progressing to high-temperature pyrolysis. It addresses the formation of key decomposition products, including chlorendic anhydride, hexachlorocyclopentadiene (HCCP), and the potential for the generation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).
Thermal Decomposition Pathways
The thermal decomposition of this compound is a multi-stage process that is highly dependent on temperature and the surrounding atmosphere.
Dehydration to Chlorendic Anhydride
The initial step in the thermal decomposition of this compound is the loss of a water molecule to form chlorendic anhydride. This endothermic process typically occurs at temperatures around 200°C[1].
High-Temperature Pyrolysis
At temperatures exceeding 200°C, this compound and its anhydride undergo further decomposition. The primary pathway at higher temperatures is believed to be a retro-Diels-Alder reaction, which is the reverse of the synthesis reaction for this compound. This reaction would yield hexachlorocyclopentadiene (HCCP) and maleic anhydride (from chlorendic anhydride) or maleic acid (from this compound).
Concurrently, the decomposition process is known to produce hydrochloric acid (HCl) and elemental chlorine (Cl₂)[1]. The complex mixture of highly chlorinated organic molecules present at high temperatures creates the potential for the formation of other chlorinated hydrocarbons.
Potential for PCDD/F Formation
A significant concern with the thermal decomposition of any highly chlorinated organic compound is the potential for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These compounds are highly toxic and environmentally persistent. The presence of chlorinated precursors, high temperatures, and a source of oxygen can lead to their formation. While no specific studies quantifying PCDD/F formation from this compound were identified, the chemical structure of this compound and its decomposition products suggests that this is a credible risk that warrants further investigation.
Thermal Decomposition Products
Based on the established decomposition pathways, the following are the primary and potential thermal decomposition products of this compound.
Table 1: Primary and Potential Thermal Decomposition Products of this compound
| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Notes |
| Chlorendic Anhydride | C₉H₂Cl₆O₃ | 370.83 | Formed via dehydration at ~200°C. |
| Hexachlorocyclopentadiene (HCCP) | C₅Cl₆ | 272.77 | A likely product of a retro-Diels-Alder reaction. |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | A likely product of a retro-Diels-Alder reaction. |
| Maleic Acid | C₄H₄O₄ | 116.07 | A likely product of a retro-Diels-Alder reaction. |
| Hydrochloric Acid | HCl | 36.46 | A common decomposition product of chlorinated hydrocarbons. |
| Chlorine | Cl₂ | 70.90 | A common decomposition product of chlorinated hydrocarbons. |
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Varies | Varies | Potential hazardous byproducts; formation is plausible but not quantified for this compound. |
| Polychlorinated Dibenzofurans (PCDFs) | Varies | Varies | Potential hazardous byproducts; formation is plausible but not quantified for this compound. |
Disclaimer: The quantitative yields of these products are not well-documented in the available literature. The distribution of products will be highly dependent on the specific conditions of thermal decomposition, including temperature, heating rate, and the presence of oxygen or other reactive species.
Experimental Protocols
The analysis of the thermal decomposition of this compound typically involves a combination of thermal analysis and chromatographic techniques to separate and identify the decomposition products.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of this compound and to identify the temperature ranges of decomposition events.
Methodology:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study pyrolysis, or in an oxidative atmosphere like air to study combustion. A constant flow rate (e.g., 20-50 mL/min) is maintained.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 1000°C).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of mass loss events. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum decomposition rates.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile products of the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A small amount of this compound is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300°C, 500°C, 700°C) in an inert atmosphere (typically helium).
-
Gas Chromatography (GC): The volatile decomposition products are swept into the GC column. A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp up over time to separate the compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.
-
Data Analysis: The mass spectra of the individual peaks in the chromatogram are compared to spectral libraries (e.g., NIST) to identify the decomposition products.
Conclusion
The thermal decomposition of this compound is a complex process that proceeds through initial dehydration to form chlorendic anhydride, followed by pyrolysis at higher temperatures. The primary decomposition products are expected to include hexachlorocyclopentadiene, maleic anhydride/acid, hydrochloric acid, and chlorine. While quantitative data on the yields of these products is scarce, the proposed decomposition pathways are chemically plausible. A significant area for future research is the quantitative analysis of these decomposition products under various conditions, particularly the investigation into the potential formation of highly toxic PCDDs and PCDFs. The experimental protocols outlined in this guide, particularly TGA and Py-GC-MS, provide a robust framework for conducting such investigations. A thorough understanding of the thermal decomposition of this compound is essential for ensuring its safe use and for mitigating its potential environmental impact.
References
Unveiling the Carcinogenic Potential of Chlorendic Acid in Rodent Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Chlorendic acid, a halogenated organic compound primarily used as a flame retardant and a polymer resin intermediate, has been the subject of scrutiny regarding its potential carcinogenicity. This technical guide provides a comprehensive overview of pivotal carcinogenicity studies of this compound in rodent models, with a focus on data presentation, detailed experimental protocols, and visual representations of the study designs. The findings summarized herein are critical for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Quantitative Analysis of Tumor Incidence
Long-term dietary exposure to this compound has been demonstrated to induce neoplastic lesions in both rats and mice. The following tables summarize the quantitative data from a key 2-year bioassay conducted by the National Toxicology Program (NTP), providing a clear comparison of tumor incidence between control and treated groups.
Table 1: Incidence of Neoplastic Lesions in Male F344/N Rats Fed this compound for 103 Weeks
| Organ | Lesion | Control (0 ppm) | Low Dose (620 ppm) | High Dose (1,250 ppm) |
| Liver | Neoplastic Nodules | 2/50 | 21/50 | 23/50 |
| Pancreas | Acinar Cell Adenomas | Not specified | Increased | Increased |
| Lung | Alveolar/Bronchiolar Adenomas | Not specified | Increased | Increased |
| Preputial Gland | Carcinomas | Not specified | Increased | Increased |
Table 2: Incidence of Neoplastic Lesions in Female F344/N Rats Fed this compound for 103 Weeks
| Organ | Lesion | Control (0 ppm) | Low Dose (620 ppm) | High Dose (1,250 ppm) |
| Liver | Neoplastic Nodules | 1/50 | 3/39 | 11/50 |
| Liver | Hepatocellular Carcinomas | 0/50 | 3/49 | 5/50 |
Table 3: Incidence of Neoplastic Lesions in Male B6C3F1 Mice Fed this compound for 103 Weeks
| Organ | Lesion | Control (0 ppm) | Low Dose (620 ppm) | High Dose (1,250 ppm) |
| Liver | Hepatocellular Adenomas | Not specified | Increased | Increased |
| Liver | Hepatocellular Carcinomas | Not specified | Increased | Increased |
| Species | Conclusion |
| Female B6C3F1 Mice | No evidence of carcinogenicity |
Note: "Increased" indicates a statistically significant increase in incidence compared to the control group as reported in the NTP study. Specific incidences for all tumor types were not consistently available in the provided search results.
Experimental Protocols
The primary carcinogenicity bioassay of this compound was a comprehensive 2-year feed study. The detailed methodology is outlined below to provide a clear understanding of the experimental design.
1. Test Substance and Animal Models:
-
Test Substance: this compound (purity > 98%)[1].
-
Animal Models:
-
Group Size: 50 male and 50 female animals per dose group[1].
2. Dosing and Administration:
-
Route of Administration: Dietary, with this compound mixed into the feed[1].
-
Dose Levels:
-
Control: 0 ppm.
-
Low Dose: 620 ppm.
-
High Dose: 1,250 ppm.
-
-
Estimated Daily Consumption:
-
Male Rats: 27 mg/kg (low dose) and 56 mg/kg (high dose).
-
Female Rats: 39 mg/kg (low dose) and 66 mg/kg (high dose).
-
Male Mice: 89 mg/kg (low dose) and 185 mg/kg (high dose).
-
Female Mice: 100 mg/kg (low dose) and 207 mg/kg (high dose).
-
3. Study Duration and Observations:
-
Exposure Duration: 103 weeks.
-
Clinical Observations: Animals were observed twice daily for signs of toxicity.
-
Body Weight and Feed Consumption: Recorded weekly for the first 13 weeks and then monthly.
4. Pathology and Histopathology:
-
Necropsy: A complete gross necropsy was performed on all animals.
-
Histopathology: Tissues from all organ systems were collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.
5. Genotoxicity Assessment:
-
This compound was also evaluated for its mutagenic potential. It was found to be mutagenic in the L5178Y/TK+/- mouse lymphoma cell forward assay in the absence of metabolic activation.
Visualizing the Experimental Workflow
To further elucidate the experimental design of the 2-year rodent bioassay, the following workflow diagram was generated.
Caption: Experimental workflow for the 2-year rodent bioassay of this compound.
Summary of Carcinogenic Findings
The NTP studies concluded that there was clear evidence of carcinogenicity of this compound in male and female F344/N rats and in male B6C3F1 mice.
-
Male Rats: Showed increased incidences of neoplastic nodules of the liver and acinar cell adenomas of the pancreas. Increased incidences of alveolar/bronchiolar adenomas and preputial gland carcinomas were also potentially related to this compound administration.
-
Female Rats: Exhibited increased incidences of neoplastic nodules and carcinomas of the liver.
-
Male Mice: Had increased incidences of hepatocellular adenomas and carcinomas.
-
Female Mice: There was no evidence of carcinogenicity in female B6C3F1 mice at the doses tested.
The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.
Potential Mechanisms of Carcinogenicity
While the precise mechanism of this compound-induced carcinogenicity is not fully elucidated, its mutagenic activity in a mouse lymphoma cell assay suggests a potential genotoxic component. The observed organ-specific tumorigenesis, particularly in the liver, indicates that this compound may induce metabolic activation to reactive intermediates that can damage DNA and other cellular macromolecules. Further research into the metabolic pathways and the formation of DNA adducts is warranted to fully understand the mode of action.
The structural relationship of this compound to several chlorinated insecticides, such as heptachlor and dieldrin, which are known carcinogens, also provides a basis for its carcinogenic potential.
This technical guide provides a consolidated resource for understanding the carcinogenic risk of this compound based on key rodent studies. The data and protocols presented are essential for informed decision-making in chemical safety and risk assessment.
References
The Core Connection: An In-depth Technical Guide to the Relationship Between Chlorendic Acid and Organochlorine Insecticides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorendic acid, a halogenated cyclic dicarboxylic acid, holds a significant, often overlooked, relationship with the broad class of organochlorine insecticides. This technical guide delves into the core of this connection, exploring the structural similarities, the role of this compound as a degradation product of major insecticides, and the toxicological implications of this relationship. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental protocols, and visual representations of key pathways to offer a thorough understanding of the intricate link between these compounds. For researchers in environmental science, toxicology, and drug development, this guide serves as a critical resource for understanding the lifecycle and impact of these persistent and bioactive molecules.
Introduction
Organochlorine insecticides, a group of synthetic pesticides including notorious compounds like DDT, dieldrin, and chlordane, were widely used in the mid-20th century for their high efficacy and persistence.[1][2] However, their environmental longevity, potential for bioaccumulation, and adverse health effects have led to widespread bans and restrictions.[2] A key aspect of their environmental fate and toxicology is their degradation into various metabolites, one of which is this compound.
This compound, chemically known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic acid, is not only a breakdown product of several organochlorine insecticides but also a commercially significant chemical in its own right, primarily used as a flame retardant and a monomer in the synthesis of corrosion-resistant polymers.[3][4] This dual identity places this compound at a unique intersection of industrial chemistry and environmental toxicology. Understanding the relationship between this compound and its parent insecticides is crucial for assessing the long-term environmental impact of these legacy pollutants and for developing strategies for their remediation.
This guide will provide a detailed examination of this relationship, focusing on:
-
Structural and Physicochemical Comparisons: A quantitative look at the properties of this compound and key organochlorine insecticides.
-
Formation from Insecticides: The degradation pathways leading to the formation of this compound.
-
Toxicological Significance: A comparative analysis of the toxicological profiles and mechanisms of action.
-
Experimental Methodologies: Detailed protocols for the synthesis and analysis of these compounds.
Data Presentation: Physicochemical and Toxicological Properties
A comparative analysis of the physicochemical and toxicological properties of this compound and its parent organochlorine insecticides reveals both similarities and differences that are critical for understanding their environmental behavior and biological activity.
Table 1: Physicochemical Properties of this compound and Selected Organochlorine Insecticides
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) | Log Kow |
| This compound | C9H4Cl6O4 | 388.85 | 208-210 | 3500 | 2.3 |
| Aldrin | C12H8Cl6 | 364.91 | 104 | 0.027 | 6.5 |
| Dieldrin | C12H8Cl6O | 380.91 | 175-176 | 0.186 | 5.4 |
| Chlordane | C10H6Cl8 | 409.78 | 104-107 | 0.056 | 6.0 |
| Heptachlor | C10H5Cl7 | 373.32 | 95-96 | 0.056 | 5.44 |
| Endosulfan | C9H6Cl6O3S | 406.93 | 106 (α-isomer) | 0.32 (α-isomer) | 3.83 (α-isomer) |
Table 2: Acute Toxicity of this compound and Selected Organochlorine Insecticides in Rats and Mice
| Compound | Species | Route | LD50 (mg/kg) | LC50 (mg/L) |
| This compound | Rat | Oral | 1770 | >0.79 (4h) |
| Mouse | Oral | - | - | |
| Aldrin | Rat | Oral | 39-60 | - |
| Mouse | Oral | 44 | - | |
| Dieldrin | Rat | Oral | 37-46 | - |
| Mouse | Oral | 38 | - | |
| Chlordane | Rat | Oral | 200-590 | - |
| Mouse | Oral | 145 | - | |
| Heptachlor | Rat | Oral | 40-162 | - |
| Mouse | Oral | 68 | - | |
| Endosulfan | Rat | Oral | 18-43 (female) | - |
| Mouse | Oral | 7.3 | - |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in air or water that is lethal to 50% of a test population over a specific duration.
Signaling Pathways and Logical Relationships
Mechanism of Action: Interference with GABAA Receptor Signaling
A primary mechanism of toxicity for many organochlorine insecticides is their interaction with the γ-aminobutyric acid (GABA) type A receptor in the central nervous system. GABA is the main inhibitory neurotransmitter in the brain. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Organochlorine insecticides act as non-competitive antagonists of the GABAA receptor, binding to a site within the chloride channel and blocking the influx of chloride ions. This inhibition of the inhibitory signal leads to hyperexcitability of the central nervous system, resulting in symptoms such as tremors, convulsions, and in severe cases, death.
While there is less specific information on the direct interaction of this compound with the GABAA receptor, its structural similarity to the cyclodiene insecticides suggests a potential for similar neurotoxic mechanisms, although its lower acute toxicity indicates a weaker interaction.
Caption: GABAergic synapse and the inhibitory action of organochlorine insecticides.
Logical Relationship: Structural Similarity and Degradation Pathway
The structural relationship between this compound and cyclodiene insecticides is fundamental to their connection. This compound is, in essence, a derivative of the hexachlorocyclopentadiene (HEX) moiety that forms the core of many of these insecticides. The Diels-Alder reaction, used in the industrial synthesis of both this compound and many cyclodiene insecticides, is a key link. Environmental degradation of these insecticides, through oxidation and hydrolysis, can lead to the formation of this compound.
Caption: Synthesis of this compound and its formation from organochlorine insecticides.
Experimental Protocols
Synthesis of this compound
Principle: this compound is synthesized via a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride to form chlorendic anhydride, which is subsequently hydrolyzed to this compound.
Materials:
-
Hexachlorocyclopentadiene (HEX)
-
Maleic anhydride
-
Toluene (or other suitable solvent)
-
Deionized water
-
Reaction vessel with stirrer, condenser, and temperature control
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge hexachlorocyclopentadiene and a solvent such as toluene.
-
Diels-Alder Reaction: Heat the mixture to a reaction temperature of 150-180°C.
-
Slowly add molten maleic anhydride to the reaction vessel over a period of 1-2 hours, maintaining the temperature. The molar ratio of maleic anhydride to HEX should be approximately 1.05:1.
-
Continue the reaction for 2-5 hours after the addition is complete.
-
Hydrolysis: After the reaction, cool the mixture and add deionized water to hydrolyze the chlorendic anhydride to this compound. The hydrolysis can be carried out at an elevated temperature (e.g., 90-100°C) to ensure complete conversion.
-
Isolation and Purification: Cool the reaction mixture to crystallize the this compound.
-
Collect the solid product by filtration and wash with cold deionized water.
-
Dry the purified this compound in an oven at 100-110°C to a constant weight.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Analysis of this compound in Soil Samples by GC-MS
Principle: This method describes the extraction of this compound from soil samples, derivatization to a more volatile form, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Soil sample
-
Acetone
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Diazomethane or other suitable derivatizing agent (e.g., BSTFA)
-
Internal standard (e.g., deuterated this compound)
-
Soxhlet extraction apparatus or ultrasonic bath
-
Rotary evaporator
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Air-dry the soil sample and sieve to remove large debris.
-
Extraction:
-
Accurately weigh approximately 10 g of the prepared soil sample into an extraction thimble or flask.
-
Spike the sample with a known amount of the internal standard.
-
Extract the sample with a mixture of acetone and dichloromethane (1:1, v/v) using a Soxhlet extractor for 16-24 hours or by ultrasonication for 30 minutes (repeat 3 times).
-
-
Concentration and Cleanup:
-
Filter the extract and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Cleanup of the extract may be necessary to remove interfering substances using solid-phase extraction (SPE) with a suitable sorbent.
-
-
Derivatization:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., an ethereal solution of diazomethane or BSTFA) to the residue to convert the carboxylic acid groups of this compound into their more volatile methyl or trimethylsilyl esters.
-
Allow the reaction to proceed for the recommended time (e.g., 30 minutes at 60°C for BSTFA).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound and the internal standard.
-
-
-
Quantification:
-
Identify and quantify the this compound derivative based on its retention time and the ratio of its characteristic ions compared to a calibration curve prepared from derivatized standards.
-
Conclusion
The relationship between this compound and organochlorine insecticides is a multifaceted issue with significant implications for environmental science and toxicology. Structurally, this compound is a direct descendant of the core chemical scaffold of many cyclodiene insecticides. Environmentally, it represents a persistent degradation product, contributing to the long-term contamination legacy of these banned pesticides. Toxicologically, while less acutely potent than its parent compounds, its potential for carcinogenicity and its structural alerts for neurotoxicity warrant continued investigation.
This technical guide has provided a comprehensive overview of this relationship, presenting key data in a structured format, elucidating the underlying signaling pathways and logical connections, and offering detailed experimental protocols for further research. It is hoped that this resource will be of significant value to researchers, scientists, and drug development professionals working to understand and mitigate the environmental and health impacts of these important classes of chlorinated compounds. The continued study of the formation, fate, and biological activity of this compound is essential for a complete understanding of the environmental consequences of organochlorine insecticide use.
References
- 1. CN103087014A - Preparation method of chlorendic anhydride - Google Patents [patents.google.com]
- 2. This compound and anhydride (EHC 185, 1996) [inchem.org]
- 3. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US3868397A - Process for preparation of chlorendic anhydride - Google Patents [patents.google.com]
Chlorendic Acid and Its Anhydride: A Technical Guide for Researchers
An in-depth examination of the chemical properties, synthesis, analytical methods, and biological implications of chlorendic acid and its anhydride form, tailored for researchers, scientists, and drug development professionals.
This compound, and its corresponding anhydride, are highly chlorinated bridged-ring hydrocarbons that have found significant industrial application primarily as flame retardants. Their unique chemical structure imparts desirable properties to various polymers. However, toxicological studies have raised concerns regarding their safety, making a thorough understanding of these compounds essential for professionals in chemical research and development. This guide provides a comprehensive overview of this compound and its anhydride, summarizing key data, detailing experimental protocols, and visualizing important chemical transformations.
Chemical and Physical Properties
This compound and chlorendic anhydride possess distinct physical and chemical properties that are critical to their application and handling. This compound is a white crystalline solid, while its anhydride also appears as a white crystalline substance.[1][2] The anhydride is readily hydrolyzed to the acid in the presence of water, with a half-life of approximately one hour in aqueous solution.[2] Conversely, this compound can be converted to the anhydride upon heating.[2] A summary of their key quantitative properties is presented in Table 1.
| Property | This compound | Chlorendic Anhydride |
| Molecular Formula | C₉H₄Cl₆O₄ | C₉H₂Cl₆O₃ |
| Molecular Weight | 388.87 g/mol | 370.83 g/mol |
| Melting Point | 208-210 °C (sealed tube) | 230-235 °C[2] |
| Solubility | Slightly soluble in water and non-polar organic solvents; readily soluble in methanol, ethanol, and acetone. | Soluble in acetone, benzene, and toluene; slightly soluble in water, n-hexane, and carbon tetrachloride. |
| log Kow | 2.21 - 2.30 | Not applicable (hydrolyzes) |
Table 1: Physical and Chemical Properties of this compound and Chlorendic Anhydride
Synthesis and Purification
The industrial production of chlorendic anhydride is achieved through a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride. This compound is subsequently produced by the hydrolysis of the anhydride.
Experimental Protocols
Synthesis of Chlorendic Anhydride
This protocol is based on information from various sources, including patents, which describe the general reaction conditions.
-
Reaction: Hexachlorocyclopentadiene is reacted with a slight molar excess of maleic anhydride.
-
Solvent: The reaction is typically carried out in a solvent such as chlorobenzene or toluene. Some solvent-free methods have also been described.
-
Temperature: The reaction mixture is heated to a temperature in the range of 140-180 °C.
-
Reaction Time: The reaction is allowed to proceed for 2 to 8 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude chlorendic anhydride is collected. Purification can be achieved by recrystallization from a suitable solvent, though specific details on recrystallization solvents for the anhydride are not extensively detailed in the public literature. One patent suggests that the product can be obtained in high purity directly after removing any residual solvent and unreacted starting materials under vacuum.
Synthesis of this compound
This compound is prepared by the hydrolysis of chlorendic anhydride.
-
Hydrolysis: Chlorendic anhydride is treated with hot water.
-
Purification: The resulting this compound can be purified by recrystallization from water or toluene. The process involves dissolving the crude acid in the hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.
Analytical Methods
Several analytical techniques can be employed for the characterization and quantification of this compound and its anhydride.
Gas Chromatography (GC)
Gas chromatography is a suitable method for the analysis of this compound and its anhydride. For the analysis of the acid, derivatization to a more volatile ester, for example, by methylation with diazomethane, is often performed prior to GC analysis.
Illustrative GC Protocol for this compound (as methyl ester):
-
Derivatization: Methylate this compound with diazomethane.
-
Column: A capillary column with a polar stationary phase, such as polyethylene glycol (PEG) or cyanopropylsiloxane, is generally suitable for the analysis of polar compounds.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: Typically set above the boiling point of the analyte to ensure rapid volatilization.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from other components.
-
Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of both this compound and its anhydride.
Illustrative HPLC Protocol for Chlorendic Anhydride:
-
Column: A reverse-phase column, such as a Newcrom R1, can be used.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is effective.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detector: UV detection at a wavelength around 210-220 nm is suitable.
Toxicological Profile and Biological Implications
The toxicological properties of this compound have been the subject of several studies, with significant findings relevant to human health.
Carcinogenicity
This compound is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from studies in experimental animals. Oral administration of this compound has been shown to cause liver cancer in female rats and male mice. Additionally, it has been linked to benign tumors of the liver and pancreas in male rats.
Genotoxicity
The genotoxicity of this compound has been evaluated in several assays. It was found to be mutagenic in the L5178Y/TK+/- mouse lymphoma cell forward assay in the absence of metabolic activation. However, it was not mutagenic in various strains of Salmonella typhimurium (Ames test) with or without metabolic activation.
Mechanism of Action
While the carcinogenic and genotoxic effects of this compound have been documented, the precise molecular mechanisms and signaling pathways involved are not well-elucidated in the available literature. Given its structural similarity to some organochlorine pesticides, it is plausible that it could interact with various cellular targets, but specific signaling pathway disruptions have not been identified. Endocrine-disrupting chemicals are known to interact with nuclear receptors, which are a large family of transcription factors that regulate gene expression in response to small lipophilic molecules. These receptors, such as the estrogen receptors (ERs), peroxisome proliferator-activated receptors (PPARs), and the pregnane X receptor (PXR), are known targets for various environmental pollutants. However, no specific studies directly linking this compound to the modulation of these or other signaling pathways were found.
Visualizations
Chemical Transformations
The relationship between this compound and its anhydride is a simple hydrolysis/dehydration equilibrium.
Figure 1: Reversible conversion of chlorendic anhydride to this compound.
Synthetic Pathway
The synthesis of this compound is a two-step process starting from hexachlorocyclopentadiene and maleic anhydride.
Figure 2: Synthetic route to this compound.
Experimental Workflow: GC Analysis of this compound
A typical workflow for the analysis of this compound by gas chromatography.
Figure 3: Workflow for GC analysis of this compound.
References
Chlorendic Acid Metabolites: A Toxicological Deep Dive for the Research Professional
An In-Depth Technical Guide on the Toxicological Profile of Chlorendic Acid and its Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a halogenated cyclic dicarboxylic acid, has been utilized as a reactive flame retardant and a chemical intermediate. Its toxicological profile, particularly its carcinogenicity, has been the subject of comprehensive investigation. While metabolism of this compound is known to occur, a significant data gap exists regarding the specific toxicological properties of its metabolites. This technical guide synthesizes the available toxicological data for this compound, details the experimental protocols from pivotal studies, and explores its metabolic fate. Due to the lack of specific data on its metabolites, this report focuses on the parent compound as a surrogate to inform on potential toxicological outcomes.
Toxicological Profile of this compound
The toxicity of this compound has been primarily characterized through extensive studies conducted by the National Toxicology Program (NTP). These studies reveal a clear carcinogenic potential in rodents.
Carcinogenicity
Long-term dietary exposure to this compound has been shown to induce a variety of tumors in both rats and mice.[1][2]
-
Rats (F344/N):
-
Males: Showed clear evidence of carcinogenicity with increased incidences of neoplastic nodules of the liver and acinar cell adenomas of the pancreas.[1][2] There was also a suggestion that increased incidences of alveolar/bronchiolar adenomas and preputial gland carcinomas may be related to this compound administration.[1]
-
Females: Presented clear evidence of carcinogenicity with increased incidences of neoplastic nodules and carcinomas of the liver.
-
-
Mice (B6C3F1):
-
Males: Exhibited clear evidence of carcinogenicity with increased incidences of hepatocellular adenomas and carcinomas.
-
Females: Showed no evidence of carcinogenicity under the study conditions.
-
Genotoxicity
The genotoxic potential of this compound has been evaluated in a battery of assays with mixed results.
-
It was not mutagenic in various strains of Salmonella typhimurium (Ames test) with or without metabolic activation.
-
It was mutagenic in the L5178Y/TK+/- mouse lymphoma cell forward assay in the absence of metabolic activation.
Non-Neoplastic Effects
Chronic administration of this compound also resulted in non-cancerous lesions, primarily in the liver.
-
Male Rats: Increased incidence of cystic degeneration of the liver.
-
Female Rats: Increased incidences of granulomatous inflammation, pigmentation, and bile duct hyperplasia in the liver.
Quantitative Toxicity Data
The following table summarizes the quantitative data from the 2-year NTP toxicology and carcinogenesis feed studies of this compound.
| Species/Sex | Dose Levels (ppm in feed) | Estimated Mean Daily Intake (mg/kg bw) | Key Findings |
| Rat (F344/N) | |||
| Male | 0, 620, 1250 | 0, 27, 56 | Clear evidence of carcinogenicity (liver neoplastic nodules, pancreatic acinar cell adenomas). Increased non-neoplastic liver lesions (cystic degeneration). |
| Female | 0, 620, 1250 | 0, 39, 66 | Clear evidence of carcinogenicity (liver neoplastic nodules and carcinomas). Increased non-neoplastic liver lesions (granulomatous inflammation, bile duct hyperplasia). |
| Mouse (B6C3F1) | |||
| Male | 0, 620, 1250 | 0, 89, 185 | Clear evidence of carcinogenicity (hepatocellular adenomas and carcinomas). |
| Female | 0, 620, 1250 | 0, 100, 207 | No evidence of carcinogenicity. |
Metabolism and Metabolites
Studies on the metabolic fate of this compound indicate that it is absorbed, metabolized, and primarily excreted in the feces. The major site of deposition is the liver. The excreted forms are described as "metabolites" or "conjugates" that are resistant to cleavage by β-glucuronidase and aryl sulfatase, suggesting the formation of stable glucuronide or sulfate conjugates. However, the precise chemical structures of these metabolites have not been fully elucidated, and there is a notable absence of toxicological data specifically for these metabolic products. Liver extracts have shown the presence of unchanged this compound and at least one unidentified metabolite.
Experimental Protocols
The primary source of chronic toxicity data for this compound is the National Toxicology Program Technical Report 304 (NTP TR-304). The key aspects of the experimental design for the 2-year feed studies are outlined below.
Animal Models and Husbandry
-
Species and Strain: Male and female Fischer 344/N rats and B6C3F1 mice.
-
Group Size: 50 animals of each sex per dose group.
-
Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle.
-
Diet: Irradiated NIH-41 ground feed was provided ad libitum. Filtered tap water was also available ad libitum.
Dosing and Administration
-
Route of Administration: this compound (>98% pure) was administered in the diet.
-
Dose Levels: 0, 620, or 1,250 ppm in the feed for 103 weeks.
-
Dose Preparation: Dosed feed was prepared by mixing a premix of this compound with the ground feed. Formulations were analyzed to ensure stability and homogeneity.
In-Life Observations and Terminal Procedures
-
Clinical Observations: Animals were observed twice daily for clinical signs of toxicity.
-
Body Weight and Feed Consumption: Recorded weekly for the first 13 weeks and then monthly.
-
Necropsy: At the end of the 103-week exposure period, all surviving animals were euthanized and subjected to a complete necropsy.
-
Histopathology: A comprehensive set of tissues from all animals was collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
Potential Signaling Pathways in this compound-Induced Toxicity
While specific studies detailing the signaling pathways perturbed by this compound or its metabolites are lacking, the observed hepatotoxicity and carcinogenicity suggest the involvement of common mechanisms of chemical-induced liver injury. One plausible pathway is the induction of oxidative stress. Many hepatotoxicants lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell. This can result in damage to cellular macromolecules, trigger inflammatory responses, and ultimately lead to apoptosis or necrosis, contributing to liver damage and promoting carcinogenesis.
Conclusion and Future Directions
The toxicological profile of this compound is characterized by its carcinogenicity in rodents, particularly targeting the liver. While it is known to be metabolized, a significant knowledge gap exists concerning the identity and toxicity of its metabolites. Future research should focus on:
-
Metabolite Identification: Elucidating the precise chemical structures of the this compound conjugates formed in vivo.
-
Metabolite Toxicity Testing: Synthesizing the identified metabolites and evaluating their toxicological profiles, including genotoxicity and carcinogenicity.
-
Mechanistic Studies: Investigating the specific molecular and cellular signaling pathways perturbed by this compound and its metabolites to better understand the mechanisms underlying its toxicity and carcinogenicity.
Addressing these research areas is crucial for a more complete risk assessment of human exposure to this compound.
References
Chlorendic Acid: An In-Depth Technical Guide on its Bioaccumulation Potential in Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorendic acid, a chlorinated carboxylic acid primarily used in the synthesis of flame retardants and polymers, has come under scrutiny for its potential environmental persistence and toxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's potential for bioaccumulation in ecosystems. While data across a wide range of species remain limited, existing studies and physicochemical properties suggest a low potential for bioconcentration in aquatic organisms. This document summarizes available quantitative data, outlines standardized experimental protocols for bioaccumulation testing, and explores potential toxicological mechanisms. Data gaps in the current body of research are also identified to guide future investigative efforts.
Introduction
This compound (CAS No. 115-28-6) is a synthetic compound utilized in various industrial applications, notably as a reactive flame retardant in polyester resins and as a hardening agent in epoxy resins.[1] Its chemical structure, characterized by a high degree of chlorination, raises concerns about its environmental fate and potential for bioaccumulation. Understanding the bioaccumulation potential of this compound is crucial for assessing its ecological risk and ensuring environmental safety. This guide synthesizes the available scientific literature to provide a detailed technical overview for researchers and professionals in related fields.
Physicochemical Properties and Environmental Fate
This compound's behavior in the environment is governed by its physicochemical properties. Its potential for bioaccumulation is primarily inferred from its octanol-water partition coefficient (log Kow), a key indicator of a chemical's lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₄Cl₆O₄ | [2] |
| Molecular Weight | 388.8 g/mol | [2] |
| Water Solubility | 3500 mg/L | [3] |
| log Kow | < 2.3 | [2] |
The relatively low log Kow value of this compound suggests a low affinity for lipids, and therefore, a low potential to accumulate in the fatty tissues of organisms.
Bioaccumulation Data
The extent to which an organism absorbs a chemical from its environment, leading to a higher concentration in the organism than in the surrounding medium, is quantified by the bioconcentration factor (BCF) for uptake from water and the bioaccumulation factor (BAF) for uptake from all environmental sources, including food.
Aquatic Organisms
Limited experimental data are available regarding the bioaccumulation of this compound in aquatic species. The most cited study involves the orange-red killifish (Oryzias latipes).
Table 2: Bioconcentration Factor (BCF) of this compound in Aquatic Organisms
| Species | Exposure Concentration (µg/L) | BCF Value | Exposure Duration | Reference |
| Orange-red killifish (Oryzias latipes) | 1 | <2.1 | 6 weeks | |
| Orange-red killifish (Oryzias latipes) | 10 | <0.22 | 6 weeks |
These low BCF values suggest that this compound has a low potential for bioconcentration in fish. It is important to note the absence of BCF or BAF data for aquatic invertebrates and other fish species in the readily available literature.
Terrestrial Organisms
There is a significant lack of data on the bioaccumulation of this compound in terrestrial ecosystems. No peer-reviewed studies presenting BAF values for soil organisms or other terrestrial wildlife were identified. This represents a critical data gap in understanding the overall environmental risk of this compound.
Experimental Protocols for Bioaccumulation Assessment
Standardized testing guidelines are essential for generating reliable and comparable bioaccumulation data. The Organization for Economic Co-operation and Development (OECD) provides a widely accepted framework for such studies.
OECD Test Guideline 305: Bioaccumulation in Fish
The OECD 305 guideline details the methodology for assessing the bioconcentration and bioaccumulation of chemicals in fish. The test consists of two phases: an uptake phase and a depuration phase.
Experimental Workflow for OECD 305
Caption: Generalized workflow for a fish bioaccumulation study based on OECD Guideline 305.
Key Methodological Components:
-
Test Species: A variety of fish species can be used, with zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and bluegill sunfish (Lepomis macrochirus) being common choices.
-
Exposure: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system.
-
Uptake Phase: The duration is typically 28 days, or until a steady-state concentration is reached in the fish tissue.
-
Depuration Phase: Following the uptake phase, fish are transferred to clean water to measure the rate of elimination of the substance.
-
Sampling: Fish and water samples are collected at regular intervals during both phases.
-
Chemical Analysis: The concentration of the test substance in fish tissue and water is determined using a validated analytical method.
Analytical Methodology for this compound in Biota
A robust analytical method is critical for accurate quantification of this compound in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this purpose.
General Protocol for GC-MS Analysis of this compound in Fish Tissue:
-
Sample Homogenization: Fish tissue is homogenized to ensure a uniform sample.
-
Extraction: The homogenized tissue is extracted with an organic solvent, such as a mixture of hexane and acetone, to isolate the this compound from the tissue matrix.
-
Cleanup: The extract is purified to remove interfering substances. This may involve techniques like solid-phase extraction (SPE).
-
Derivatization: To improve its volatility and chromatographic properties, this compound is often derivatized, for example, by methylation to form its dimethyl ester.
-
GC-MS Analysis: The derivatized extract is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies and quantifies the this compound derivative based on its mass-to-charge ratio.
Toxicological Profile and Potential Signaling Pathway Interactions
While comprehensive data on the specific signaling pathways disrupted by this compound are scarce, its toxicological profile provides some insights into its potential mechanisms of action.
Carcinogenicity and General Toxicity
This compound is classified as a potential human carcinogen based on studies in animals. It has been shown to induce tumors in the liver, lungs, and pancreas of rodents. Acute toxicity studies in fish have determined an LC50 (96-hour) of 422.7 mg/L for the bluegill sunfish (Lepomis macrochirus).
Signaling Pathway Interactions: A Data Gap
There is a significant lack of research into the specific molecular signaling pathways that may be disrupted by this compound. While its structural similarity to some organochlorine pesticides suggests potential for endocrine disruption, no direct evidence for interaction with key pathways such as the retinoic acid or aryl hydrocarbon receptor signaling pathways has been reported in the scientific literature.
Logical Relationship of Potential Endocrine Disruption
Caption: Hypothesized link between this compound's structure and potential endocrine disruption.
Further research is critically needed to investigate the potential for this compound to interact with nuclear receptors and other key signaling pathways to better understand its toxicological mechanisms.
Conclusion and Future Directions
Recommendations for Future Research:
-
Broaden Species Testing: Conduct bioaccumulation studies on a wider range of aquatic and terrestrial organisms, including invertebrates and different trophic levels.
-
Investigate Signaling Pathways: Elucidate the molecular mechanisms of this compound's toxicity by investigating its interaction with key signaling pathways, such as nuclear receptor pathways.
-
Develop and Validate Analytical Methods: Refine and validate analytical methods for the detection of this compound and its metabolites in various environmental and biological matrices.
-
Long-term Monitoring: Implement long-term environmental monitoring programs to assess the presence and concentrations of this compound in different ecosystems.
Addressing these research needs will provide a more complete understanding of the environmental risks associated with this compound and inform the development of appropriate regulatory measures.
References
Structural Analysis of Chlorendic Acid Crystals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of chlorendic acid crystals. It is designed to furnish researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and a logical framework for understanding the crystallographic analysis of this compound. While a specific, publicly available Crystallographic Information File (CIF) for this compound could not be located in open-access databases during the course of this research, this guide offers a robust framework for its analysis based on established methodologies.
Physicochemical Properties of this compound and its Anhydride
This compound, also known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, and its corresponding anhydride are important organochlorine compounds.[1] A summary of their key physicochemical properties is presented in Table 1. This data is crucial for handling, crystallization, and analysis of these compounds.
| Property | This compound | Chlorendic Anhydride |
| Molecular Formula | C₉H₄Cl₆O₄[1][2] | C₉H₂Cl₆O₃[3][4] |
| Molecular Weight | 388.84 g/mol | 370.83 g/mol |
| CAS Number | 115-28-6 | 115-27-5 |
| Appearance | Fine white free-flowing crystals or white powder | White crystalline powder or chunks |
| Melting Point | 208-210 °C (decomposes) | 231-235 °C |
| Solubility | Slightly soluble in water and nonpolar organic solvents. Soluble in alcohols and acetone. | Insoluble in water; hydrolyzes to this compound. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The following protocol outlines the key steps for the structural analysis of this compound crystals.
Crystal Growth
High-quality single crystals are paramount for successful SC-XRD analysis.
-
Method: Slow evaporation is a common and effective method for growing crystals of small organic molecules.
-
Solvent Selection: this compound's solubility profile suggests the use of polar organic solvents. A suitable solvent system would be one in which this compound is sparingly soluble at room temperature and more soluble at an elevated temperature. Ethanol, methanol, or acetone, or mixtures thereof, are good starting points.
-
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean crystallization dish or vial.
-
Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment at a constant, cool temperature.
-
Monitor for crystal growth over several days to weeks.
-
Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or cryoprotectant oil.
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.
-
An initial set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffraction intensities are recorded on a detector.
-
Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz polarization, and absorption. The intensities of the reflections are integrated.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules like this compound, direct methods are typically successful.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of the non-hydrogen atoms are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on crystallographic R-factors.
Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.
Toxicological Profile and Metabolic Fate
This compound is recognized as a carcinogen. While specific signaling pathways detailing its mechanism of carcinogenicity are not well-defined in the literature, its metabolic fate has been studied. The following diagram illustrates the logical flow of this compound's metabolism in the body.
Availability of Crystallographic Data
A comprehensive search of open-access crystallographic databases, including the Crystallography Open Database (COD), did not yield a specific entry for the crystal structure of this compound. A search of the Cambridge Crystallographic Data Centre (CCDC) revealed a publication titled "Syntheses, Crystal Structures, and Properties of Four Metal–Organic Complexes Based on 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid," which may contain the structural data for the parent acid as part of the study. Researchers requiring these specific details are encouraged to consult this primary literature.
Conclusion
This technical guide provides a foundational understanding of the structural analysis of this compound crystals. While the precise crystallographic data remains to be widely disseminated, the outlined experimental protocols and workflows offer a clear path for researchers to undertake such an analysis. The provided physicochemical and toxicological information serves as a valuable resource for the safe and informed handling and study of this compound. Further research into the primary literature is recommended to obtain the specific crystal structure data.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Flame-Retardant Polyester Resins Using Chlorendic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of flame-retardant unsaturated polyester resins incorporating chlorendic acid. This compound, and its anhydride, are reactive flame retardants that are chemically integrated into the polyester backbone, imparting permanent fire resistance to the final cured product.
Introduction
Unsaturated polyester resins are widely used in composites, coatings, and other applications due to their versatility and cost-effectiveness. However, their inherent flammability limits their use in applications where fire safety is critical. Incorporating halogenated compounds is a common strategy to enhance the flame retardancy of these resins. This compound (also known as HET acid) and its anhydride are effective reactive flame retardants due to their high chlorine content (approximately 54.5% by weight in the anhydride form).[1] By reacting with polyols during the polyesterification process, this compound becomes an integral part of the polymer chain.[2] This covalent bonding minimizes leaching, providing durable and stable flame-retardant properties to the material.[2][3]
Resin systems containing chlorendic anhydride can be formulated to meet various flammability standards, such as UL-94 and ASTM E84.[1] These resins are utilized in demanding applications, including construction panels, electrical components, and automotive parts.
Synthesis of this compound-Based Unsaturated Polyester Resin
The synthesis of unsaturated polyester resins is a two-stage process: polyesterification followed by dissolution in a reactive monomer and subsequent curing.
Stage 1: Polyesterification
This stage involves the condensation reaction of a mixture of diacids/anhydrides with diols at elevated temperatures. To achieve both unsaturation (for later cross-linking) and flame retardancy, a combination of an unsaturated anhydride (e.g., maleic anhydride), a saturated anhydride (e.g., phthalic anhydride), and chlorendic anhydride is reacted with a diol (e.g., propylene glycol).
Experimental Protocol: Synthesis of Unsaturated Polyester Resin
Materials:
-
Propylene Glycol (PG)
-
Maleic Anhydride (MA)
-
Phthalic Anhydride (PA)
-
Chlorendic Anhydride (CA)
-
Hydroquinone (polymerization inhibitor)
-
Nitrogen gas supply
Equipment:
-
A four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water trap.
-
Heating mantle
Procedure:
-
Charging the Reactor: Charge the calculated amounts of propylene glycol, maleic anhydride, phthalic anhydride, and chlorendic anhydride into the reaction kettle. A molar excess of glycol (typically 10-15%) is used to compensate for losses during esterification.
-
Inert Atmosphere: Purge the reactor with nitrogen gas and maintain a slow, continuous flow throughout the reaction to prevent oxidation and discoloration.
-
Heating and Reaction:
-
Begin stirring and gradually heat the mixture.
-
Maintain the reaction temperature between 190-210°C. This temperature range is crucial for the isomerization of maleic anhydride to the more reactive fumarate form.
-
Water of esterification will begin to distill off and be collected in the water trap.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by periodically measuring the acid value of the resin. The reaction is considered complete when the acid value drops to a desired range (typically 25-35 mg KOH/g).
-
-
Cooling and Inhibition:
-
Once the target acid value is reached, cool the reactor to below 100°C.
-
Add a small amount of hydroquinone (e.g., 0.01-0.02% by weight of the resin) to prevent premature polymerization during storage.
-
-
Dissolution in Monomer:
-
While the resin is still warm and has a lower viscosity, slowly add styrene monomer (or another suitable vinyl monomer) with stirring until the desired resin-to-styrene ratio (e.g., 70:30 or 65:35 by weight) is achieved. This results in the final liquid unsaturated polyester resin.
-
Logical Relationship of Synthesis Parameters
Caption: Logical flow of the synthesis of this compound-based polyester resin.
Stage 2: Curing
The liquid unsaturated polyester resin is a thermoset, which requires curing (cross-linking) to achieve its final solid properties. This is typically achieved at room temperature using a free-radical polymerization initiated by a catalyst and accelerated by a promoter.
Experimental Protocol: Curing of Unsaturated Polyester Resin
Materials:
-
Unsaturated polyester resin containing this compound and styrene
-
Methyl ethyl ketone peroxide (MEKP) (catalyst)
-
Cobalt octoate (accelerator)
Equipment:
-
Molds for casting test specimens
-
Beakers and stirring rods
Procedure:
-
Accelerator Addition: To a known amount of the liquid unsaturated polyester resin, add the accelerator (e.g., 0.1-0.5% by weight of cobalt octoate solution) and stir thoroughly until a uniform mixture is obtained.
-
Initiator Addition: Add the initiator (e.g., 1-2% by weight of MEKP) to the resin-accelerator mixture and stir vigorously for a short period to ensure homogeneity.
-
Casting: Pour the catalyzed resin into the desired molds. The time from initiator addition to the resin becoming a gel (gel time) will depend on the concentrations of the initiator and accelerator, as well as the ambient temperature.
-
Curing: Allow the cast resin to cure at room temperature for 24 hours, followed by a post-curing period at an elevated temperature (e.g., 80°C for 3 hours) to ensure complete cross-linking and development of final properties.
Curing Mechanism Workflow
Caption: Workflow for the curing of this compound-based unsaturated polyester resin.
Characterization and Performance Data
The properties of the synthesized flame-retardant polyester resins can be evaluated using various analytical and testing methods.
Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the synthesized polyester, identifying characteristic peaks for ester linkages, C=C double bonds, and C-Cl bonds from this compound.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyester resin before curing.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cured resin by measuring weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured resin.
Flame Retardancy Performance
The flame retardancy of the cured polyester resins is typically assessed using standardized tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.
Table 1: Effect of Chlorendic Anhydride Content on Flame Retardancy
| Formulation ID | Chlorendic Anhydride (mol%) | Chlorine Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| UPR-Control | 0 | 0 | 19-21 | HB |
| UPR-CA15 | 15 | ~10 | 25-28 | V-2 / V-1 |
| UPR-CA25 | 25 | ~16 | 30-34 | V-1 / V-0 |
| UPR-CA35 | 35 | ~22 | 36-40 | V-0 |
Note: The values presented are typical ranges and can vary based on the specific formulation and curing conditions.
Table 2: Synergistic Effect with Antimony Trioxide
Antimony trioxide (Sb₂O₃) is often used as a synergist with halogenated flame retardants to enhance their effectiveness.
| Formulation ID | Chlorendic Anhydride (mol%) | Antimony Trioxide (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| UPR-CA25 | 25 | 0 | 30-34 | V-1 / V-0 |
| UPR-CA25-Sb3 | 25 | 3 | 38-42 | V-0 |
| UPR-CA25-Sb5 | 25 | 5 | 43-47 | V-0 |
Note: The values presented are typical ranges and can vary based on the specific formulation and curing conditions.
Mechanical Properties
The incorporation of this compound can also influence the mechanical properties of the cured resin.
Table 3: Mechanical Properties of Cured Resins
| Formulation ID | Chlorendic Anhydride (mol%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Heat Deflection Temperature (°C) |
| UPR-Control | 0 | 50-60 | 80-100 | 60-80 |
| UPR-CA25 | 25 | 45-55 | 70-90 | 100-120 |
| UPR-CA35 | 35 | 40-50 | 65-85 | 120-140 |
Note: The values presented are typical ranges and can vary based on the specific formulation and curing conditions.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Chlorendic anhydride and maleic anhydride are respiratory and skin irritants.
-
Styrene is flammable and a suspected carcinogen.
-
MEKP is a strong oxidizer and can cause severe eye damage.
-
Cobalt octoate is a suspected carcinogen.
By following these protocols and considering the performance data, researchers can effectively synthesize and characterize flame-retardant unsaturated polyester resins tailored for specific applications.
References
Application Notes and Protocols for Incorporating Chlorendic Acid into Polyurethane Foams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of chlorendic acid, a reactive flame retardant, into rigid polyurethane foam formulations. The protocol covers the synthesis of a this compound-based polyester polyol and the subsequent preparation of the flame-retardant polyurethane foam. Quantitative data on the resulting foam's properties are presented for comparative analysis.
Introduction
This compound and its anhydride are highly effective reactive flame retardants for polyurethane foams.[1] By reacting chlorendic anhydride with a diol, a polyester polyol containing the halogenated structure is synthesized. This reactive polyol is then incorporated into the polyurethane foam formulation, where it covalently bonds into the polymer matrix. This method provides permanent flame retardancy without the issue of plasticizer migration that can occur with additive flame retardants. The high chlorine content of this compound derivatives imparts excellent fire resistance to the final polyurethane foam.
Experimental Protocols
Part 1: Synthesis of this compound-Based Polyester Polyol
This protocol outlines the synthesis of a polyester polyol from chlorendic anhydride and a diol (e.g., diethylene glycol).
Materials:
-
Chlorendic Anhydride
-
Diethylene Glycol (DEG)
-
Catalyst (e.g., stannous octoate or p-toluene sulfonic acid)
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser.
Procedure:
-
Charging the Reactor: In a three-necked round-bottom flask, charge chlorendic anhydride and diethylene glycol. The molar ratio of diol to anhydride should be in slight excess to ensure the formation of hydroxyl-terminated polyester chains (e.g., 1.1:1 moles of DEG to chlorendic anhydride).
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation during the reaction.
-
Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst will typically be in the range of 0.05-0.1% by weight of the total reactants.
-
Heating and Reaction:
-
Begin heating the mixture with constant stirring.
-
Gradually increase the temperature to 170-180°C. Water will begin to form as a byproduct of the esterification reaction and will be collected in the Dean-Stark trap.
-
Continue to increase the temperature to 200-220°C to drive the reaction to completion.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops to a desired low level (e.g., < 2 mg KOH/g).
-
Cooling and Characterization: Once the reaction is complete, cool the resulting polyester polyol to room temperature. The polyol should be characterized for its hydroxyl value, acid value, and viscosity before use in the polyurethane foam formulation.
Part 2: Preparation of Rigid Polyurethane Foam
This protocol describes the preparation of a rigid polyurethane foam using the synthesized this compound-based polyester polyol.
Materials:
-
This compound-Based Polyester Polyol (from Part 1)
-
Conventional Polyether Polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Catalysts (e.g., amine catalyst and tin catalyst)
-
Surfactant (e.g., silicone-based)
-
Blowing Agent (e.g., water, HFCs)
-
Mixing container and high-speed mechanical stirrer
-
Mold
Procedure:
-
Polyol Blend Preparation:
-
In a mixing container, combine the this compound-based polyester polyol with a conventional polyether polyol. The ratio can be varied to achieve the desired level of flame retardancy and physical properties.
-
Add the surfactant, blowing agent(s), and catalysts to the polyol blend.
-
Stir the mixture thoroughly with a mechanical stirrer until a homogeneous blend is obtained.[2][3]
-
-
Isocyanate Addition and Mixing:
-
Add the calculated amount of pMDI to the polyol blend. The amount of isocyanate is determined by the desired isocyanate index (typically 105-115 for rigid foams).
-
Immediately mix the components at high speed (e.g., 2000-6000 rpm) for a short period (5-10 seconds) to ensure thorough mixing.[3]
-
-
Pouring and Curing:
-
Quickly pour the reacting mixture into a mold.
-
Allow the foam to rise and cure at ambient temperature. The curing process can be accelerated by placing the mold in an oven at a moderately elevated temperature (e.g., 70°C).
-
-
Demolding and Characterization:
-
Once the foam is fully cured and tack-free, demold the sample.
-
The foam should be aged for at least 24 hours before cutting and testing for its physical and flame retardant properties.
-
Data Presentation
The following tables summarize the typical formulation and expected properties of a rigid polyurethane foam incorporating a this compound-based polyol.
Table 1: Example Formulation for Flame-Retardant Rigid Polyurethane Foam
| Component | Parts by Weight |
| Polyol Component (A-Side) | |
| This compound-Based Polyol | 30-70 |
| Conventional Polyether Polyol | 70-30 |
| Silicone Surfactant | 1.5-2.5 |
| Amine Catalyst | 1.0-2.0 |
| Tin Catalyst | 0.2-0.5 |
| Water (Blowing Agent) | 2.0-4.0 |
| Isocyanate Component (B-Side) | |
| Polymeric MDI | (Calculated for NCO Index 110) |
Table 2: Physical and Flame Retardant Properties of Polyurethane Foams
| Property | Standard PU Foam (Control) | PU Foam with this compound Polyol |
| Physical Properties | ||
| Density ( kg/m ³) | 30-35 | 35-45 |
| Compressive Strength (kPa) | 150-200 | 180-250 |
| Closed Cell Content (%) | >90 | >90 |
| Thermal Conductivity (W/m·K) | 0.020-0.025 | 0.022-0.028 |
| Flame Retardant Properties | ||
| Limiting Oxygen Index (LOI, %) | 18-21 | 25-30 |
| UL-94 Classification | V-2 / HB | V-0 / V-1 |
Visualizations
Caption: Chemical reaction pathway for polyurethane foam synthesis.
Caption: Experimental workflow for preparing flame-retardant foam.
References
Application Note: Determination of Chlorendic Acid in Water Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
Chlorendic acid is a chlorinated polycyclic dicarboxylic acid primarily used as a flame retardant and a reactive intermediate in the synthesis of polymers. Its potential for environmental persistence and aquatic toxicity necessitates sensitive and reliable analytical methods for its detection in water sources. This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound in various water samples, catering to the needs of researchers and environmental scientists. The primary method described is based on HPLC with Ultraviolet (UV) detection, with an alternative approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.
Principle
This protocol outlines two primary approaches for the determination of this compound in water:
-
HPLC-UV Detection: this compound is first extracted from the water sample and concentrated. The extract is then injected into a reverse-phase HPLC system. The separation is achieved on a C18 column with an acidified water/acetonitrile mobile phase. Quantification is performed by monitoring the UV absorbance at 222 nm.[1][2]
-
LC-MS/MS Detection (Alternative): For lower detection limits and higher specificity, an LC-MS/MS system can be employed. After extraction, the sample is analyzed using a similar chromatographic separation, but with detection by a mass spectrometer. This allows for the selective monitoring of precursor and product ions specific to this compound, reducing matrix interference.
Experimental Protocols
Method 1: HPLC with UV Detection
This method is adapted from the procedure described by Dietz, E. A., et al. (1993).[1][2]
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and UV detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 mm i.d.).[1]
-
Data acquisition and processing software.
-
Laboratory glassware (volumetric flasks, pipettes, separatory funnels).
-
pH meter.
-
Analytical balance.
-
Vortex mixer.
-
Syringe filters (0.45 µm).
2. Reagents and Standards
-
This compound standard (≥99% purity).
-
Acetonitrile (HPLC grade).
-
Methyl tert-butyl ether (MTBE) (HPLC grade).
-
Water (HPLC grade).
-
Acetic acid (glacial, HPLC grade).
-
Sodium hydroxide (NaOH).
-
Sulfuric acid (H₂SO₄).
-
Stock Standard Solution (e.g., 200 µg/mL): Prepare by accurately weighing and dissolving the this compound standard in a suitable solvent, such as methanol or water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with HPLC-grade water to cover the desired calibration range.
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Acidify the water sample (e.g., 1 L) to a pH of 1 with sulfuric acid.
-
Transfer the acidified sample to a separatory funnel and add MTBE.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (MTBE) layer.
-
Perform a back-extraction by adding 0.1 N sodium hydroxide to the collected MTBE extract. This transfers the acidic analytes to the aqueous phase.
-
Separate the aqueous layer and acidify it to a pH of approximately 2 with sulfuric acid.
-
Filter the final aqueous extract through a 0.45 µm syringe filter before HPLC analysis.
4. HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Water/Acetonitrile/Acetic Acid Gradient |
| Flow Rate | 2.0 mL/min (for a 4.6 mm i.d. column) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detector | UV at 222 nm |
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the this compound concentration in the samples using the linear regression equation from the calibration curve.
Method 2: Solid Phase Extraction (SPE) and LC-MS/MS (Alternative)
This provides a more modern and often more efficient alternative for sample preparation, coupled with a highly sensitive detection technique.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Condition a polymeric SPE cartridge (e.g., 6 cc, 500 mg) by passing methanol followed by 1 mM formic acid in water through it.
-
Acidify the water sample (e.g., 20 mL) with formic acid.
-
Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 1-5 mL/min.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the this compound from the cartridge with a suitable solvent, such as 0.02 M ammonium hydroxide in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the performance of the HPLC-UV method as reported in the literature.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 200 µg/L | |
| Linearity (Correlation Coefficient) | > 0.999 | |
| Average Recovery | > 95% | |
| Wavelength | 222 nm |
Visualizations
Experimental Workflow for HPLC-UV Analysis of this compound
References
Application Note: Analysis of Chlorendic Acid in Environmental Matrices by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorendic acid is a chlorinated polycyclic dicarboxylic acid primarily used as a flame retardant and in the production of corrosion-resistant polyester resins and polymers.[1] Its persistence and potential for environmental contamination necessitate sensitive and reliable analytical methods for its detection in various environmental matrices. This application note details a comprehensive protocol for the analysis of this compound in water and soil samples using gas chromatography-mass spectrometry (GC-MS) following a derivatization step. The methodologies presented are based on established procedures for the analysis of structurally similar chlorinated acidic herbicides.
Experimental Protocols
A critical step in the analysis of polar, low-volatility compounds like this compound by gas chromatography is derivatization, which converts the analyte into a more volatile and thermally stable form.[2][3][4] Esterification is a widely used derivatization technique for carboxylic acids, and this protocol will focus on methylation to form the dimethyl ester of this compound.[2]
Sample Preparation
Water Samples:
-
Collect water samples in clean glass bottles.
-
Acidify the water sample to a pH < 2 with concentrated sulfuric or hydrochloric acid to ensure this compound is in its protonated form.
-
For a 1-liter sample, add 60 g of sodium sulfate to increase the ionic strength of the solution and enhance extraction efficiency.
-
Perform a liquid-liquid extraction (LLE) by transferring the sample to a 2-liter separatory funnel and extracting three times with 60 mL portions of dichloromethane.
-
Combine the dichloromethane extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Proceed to the derivatization step.
Soil and Sediment Samples:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Accurately weigh 10-20 g of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent. A common approach for acidic herbicides is to use a basic aqueous solution to deprotonate the acids and bring them into the solution, followed by acidification and solvent extraction.
-
Add 20 mL of 0.1 M potassium hydroxide solution and shake vigorously for 15-30 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
-
Acidify the combined aqueous extract to pH < 2 with concentrated sulfuric or hydrochloric acid.
-
Perform a liquid-liquid extraction with three 50 mL portions of dichloromethane in a separatory funnel.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate to approximately 5 mL.
-
Proceed to the derivatization step.
Derivatization: Methyl Esterification
Using Diazomethane (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood).
-
To the 5 mL concentrated sample extract, add an ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Gently bubble nitrogen gas through the solution to remove any excess diazomethane.
-
Adjust the final volume to 1 mL with a suitable solvent like hexane or ethyl acetate for GC-MS analysis.
Alternative Derivatization with BF3/Methanol:
-
Add 2 mL of 14% boron trifluoride in methanol to the 5 mL concentrated sample extract.
-
Heat the mixture in a sealed vial at 60°C for 30 minutes.
-
After cooling, add 10 mL of deionized water and 5 mL of hexane.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper hexane layer, which contains the methylated this compound.
-
Repeat the hexane extraction twice more.
-
Combine the hexane extracts, dry with anhydrous sodium sulfate, and concentrate to a final volume of 1 mL for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are a starting point and should be optimized for the specific instrument and column used. These are based on methods for similar chlorinated acidic compounds.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (50-500 amu) for qualitative confirmation.
-
SIM Ions for this compound Methyl Ester: The exact ions should be determined by injecting a standard of the derivatized this compound. Based on its structure, prominent ions would likely arise from fragmentation of the hexachloronorbornene skeleton and loss of methoxycarbonyl groups.
-
Data Presentation
The following tables summarize typical quantitative data obtained for the analysis of chlorinated acidic herbicides in environmental matrices using GC-MS after derivatization. This data can be considered as a reference for the expected performance of the this compound method.
Table 1: Method Detection Limits (MDL) and Quantitation Limits (QL) for Selected Chlorinated Acidic Herbicides in Water and Soil.
| Compound | Matrix | MDL (µg/L or µg/kg) | QL (µg/L or µg/kg) | Reference |
| 2,4-D | Water | 0.1 | 0.3 | Adapted from |
| 2,4,5-T | Water | 0.05 | 0.15 | Adapted from |
| Silvex | Water | 0.08 | 0.25 | Adapted from |
| Dicamba | Water | 0.2 | 0.6 | Adapted from |
| 2,4-D | Soil | 1.0 | 3.0 | Adapted from |
| 2,4,5-T | Soil | 0.8 | 2.5 | Adapted from |
| Picloram | Soil | 1.5 | 5.0 | Adapted from |
Table 2: Recovery of Selected Chlorinated Acidic Herbicides from Spiked Water and Soil Samples.
| Compound | Matrix | Spiking Level (µg/L or µg/kg) | Average Recovery (%) | % RSD | Reference |
| 2,4-D | Water | 1.0 | 95 | 8 | Adapted from |
| 2,4,5-T | Water | 1.0 | 92 | 10 | Adapted from |
| Silvex | Water | 1.0 | 88 | 12 | Adapted from |
| Dicamba | Water | 5.0 | 98 | 7 | Adapted from |
| 2,4-D | Soil | 10 | 85 | 15 | Adapted from |
| 2,4,5-T | Soil | 10 | 82 | 14 | Adapted from |
| Picloram | Soil | 20 | 78 | 18 | Adapted from |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
References
Application of Chlorendic Acid in Corrosion-Resistant Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic acid and its anhydride are highly chlorinated organic compounds utilized as reactive intermediates in the formulation of corrosion-resistant and flame-retardant polymers. Their incorporation into polyester, epoxy, and alkyd resin systems imparts exceptional resistance to harsh chemical environments, making them suitable for a wide range of demanding applications.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound-based resins in the formulation and evaluation of corrosion-resistant coatings.
The primary advantage of using this compound or its anhydride is the ability to create a dense, cross-linked polymer network with a high chlorine content (approximately 54.5% for the anhydride), which inherently enhances chemical resistance and flame retardancy.[1] These coatings are specified for use in industrial and marine environments, including for the protection of tanks, piping, scrubbers, and other equipment exposed to corrosive chemicals.[1]
Resin Systems Incorporating this compound
This compound and its anhydride can be integrated into several types of resin binders to formulate high-performance coatings:
-
Unsaturated Polyester Resins: this compound is a key component in the synthesis of corrosion-resistant unsaturated polyester resins. These resins are often reinforced with glass fibers (GRP) to create durable composite materials for chemical storage and transport.
-
Epoxy Resins: Chlorendic anhydride is used as a curing agent or hardener for epoxy resins. The resulting cured epoxy exhibits high heat distortion temperatures and excellent resistance to a broad spectrum of chemicals.
-
Alkyd Resins: this compound-based alkyds are formulated for industrial and marine applications, offering a combination of chemical resistance and flame retardancy. These formulations can meet demanding military specifications for naval ship coatings.
Data Presentation: Performance of this compound-Based Coatings
While specific quantitative data for commercially available this compound-based coatings is often proprietary, the following tables provide a representative summary of expected performance based on available literature and typical industry standards.
Table 1: Chemical Resistance of this compound-Based Polyester GRP
| Chemical Agent (Concentration) | Resistance Rating |
| Acetic Acid (10%) | Excellent |
| Chromic Acid (10%) | Excellent |
| Hydrochloric Acid (10%) | Good |
| Nitric Acid (10%) | Good |
| Phosphoric Acid (25%) | Poor |
| Sodium Hydroxide (10%) | Good |
| Ammonium Hydroxide (10%) | Poor |
| Benzene | Excellent |
| Carbon Tetrachloride | Good |
| Ethyl Alcohol | Excellent |
Source: Adapted from generic polyester GRP chemical resistance charts. "Excellent" indicates suitability for long-term immersion, "Good" for intermittent exposure, and "Poor" indicates the material is not recommended for use.
Table 2: Typical Performance of Chlorendic Anhydride-Cured Epoxy Coatings
| Property | Test Method | Typical Result |
| Adhesion, Cross-Hatch | ASTM D3359 | 5B (No peeling or removal) |
| Salt Spray Resistance | ASTM B117 | >1000 hours with no blistering or creepage |
| Chemical Resistance | Spot/Immersion | Excellent resistance to acids, alkalis, and solvents |
| Hardness | Pencil Hardness (ASTM D3303) | ≥ 2H |
Note: Performance can vary based on specific formulation, substrate preparation, and curing conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound-based resins and the evaluation of the resulting coatings. Researchers should adapt these protocols based on their specific materials and equipment.
Protocol 1: Synthesis of a this compound-Based Unsaturated Polyester Resin
Objective: To synthesize an unsaturated polyester resin incorporating this compound for use in corrosion-resistant coatings.
Materials:
-
This compound
-
Maleic anhydride
-
Phthalic anhydride
-
Propylene glycol
-
Ethylene glycol
-
Styrene monomer (inhibited)
-
Hydroquinone (inhibitor)
-
Toluene (azeotropic solvent)
-
Esterification catalyst (e.g., dibutyltin oxide)
Equipment:
-
Four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle
-
Vacuum source
Procedure:
-
Charge the Reactor: Charge the propylene glycol and ethylene glycol into the reaction kettle.
-
Inert Atmosphere: Start a slow stream of nitrogen gas through the reactor to maintain an inert atmosphere and prevent oxidation.
-
Heating and Addition of Anhydrides: Begin heating the glycols with stirring. Once the temperature reaches approximately 60-70°C, add the maleic anhydride and phthalic anhydride.
-
Addition of this compound: Continue heating. At around 130-140°C, add the this compound and the esterification catalyst.
-
Esterification Reaction: Increase the temperature to 190-210°C. Water from the condensation reaction will begin to collect in the Dean-Stark trap. Maintain this temperature and continue the reaction until the acid value of the resin drops to the desired level (typically 15-30 mg KOH/g). The acid value should be monitored periodically by taking samples and titrating with a standard potassium hydroxide solution.
-
Vacuum Application: Once the target acid value is reached, apply a vacuum to remove any remaining water and volatile byproducts.
-
Cooling and Dissolution: Cool the reactor to below 100°C. Add hydroquinone as an inhibitor to prevent premature gelation. Slowly add the styrene monomer to the hot resin with vigorous stirring to dissolve the polyester and achieve the desired viscosity.
-
Storage: Store the final resin in a sealed, light-resistant container in a cool, dark place.
Protocol 2: Formulation and Curing of a Chlorendic Anhydride-Cured Epoxy Coating
Objective: To formulate and cure a two-component epoxy coating using chlorendic anhydride as the hardener.
Materials:
-
Liquid Bisphenol A epoxy resin (e.g., EEW 180-190)
-
Chlorendic anhydride
-
Anhydride-soluble accelerator (e.g., tertiary amine or imidazole)
-
Solvents (e.g., xylene, methyl isobutyl ketone - if required for viscosity adjustment)
-
Pigments and fillers (e.g., titanium dioxide, talc - optional)
Equipment:
-
High-speed disperser or laboratory mixer
-
Viscometer
-
Coating application equipment (e.g., spray gun, drawdown bar)
-
Curing oven
Procedure:
-
Component A (Resin Base) Preparation:
-
If pigments and fillers are used, disperse them into the liquid epoxy resin using a high-speed disperser until a Hegman grind of 6+ is achieved.
-
If necessary, add solvents to adjust the viscosity for the intended application method.
-
-
Component B (Hardener) Preparation:
-
Gently heat the chlorendic anhydride until it melts (melting point ~235-240°C) or dissolve it in a suitable co-hardener or solvent. Caution: Perform in a well-ventilated fume hood.
-
Add the accelerator to the molten or dissolved chlorendic anhydride and mix thoroughly.
-
-
Mixing of Components:
-
Just before application, mix Component A and Component B in the correct stoichiometric ratio. The ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight of the chlorendic anhydride.
-
Mix thoroughly until the mixture is uniform.
-
-
Application:
-
Apply the mixed coating to a properly prepared substrate (e.g., sandblasted steel) to the desired dry film thickness.
-
-
Curing:
-
Allow the coated substrate to flash off any solvent at ambient temperature for 15-30 minutes.
-
Cure the coating in an oven according to a predetermined curing schedule. A typical schedule might be 2 hours at 120°C followed by a post-cure of 4 hours at 150°C. The optimal curing schedule should be determined experimentally.
-
Protocol 3: Evaluation of Corrosion Resistance - Salt Spray (Fog) Testing (ASTM B117)
Objective: To evaluate the corrosion resistance of this compound-based coatings in a simulated marine environment.
Materials and Equipment:
-
Coated test panels (substrate, e.g., steel, prepared and coated according to standard procedures)
-
Salt spray cabinet conforming to ASTM B117
-
5% Sodium chloride solution (by weight) in distilled or deionized water
-
Scribing tool
Procedure:
-
Panel Preparation: Scribe a single diagonal line through the coating to the metal substrate on each test panel.
-
Test Setup: Place the scribed panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.
-
Test Operation: Operate the salt spray cabinet continuously according to ASTM B117 specifications (temperature: 35°C ± 2°C; salt solution pH: 6.5-7.2).
-
Evaluation: Periodically remove the panels and gently wash with clean water to remove salt deposits. Evaluate the panels for:
-
Blistering: According to ASTM D714 (size and frequency).
-
Corrosion Creepage: Measure the extent of corrosion undercutting from the scribe line in millimeters.
-
Rusting: According to ASTM D610 (percentage of rusted area).
-
-
Reporting: Record the number of hours of exposure and the corresponding ratings for blistering, creepage, and rusting.
Protocol 4: Evaluation of Coating Adhesion - Tape Test (ASTM D3359)
Objective: To assess the adhesion of the this compound-based coating to the substrate.
Materials and Equipment:
-
Coated test panels
-
Cutting tool with a series of parallel blades (for Method B, cross-cut) or a sharp utility knife (for Method A, X-cut)
-
Pressure-sensitive tape as specified in ASTM D3359
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Make Incisions:
-
Method B (Cross-Cut): For films up to 125 µm thick, make a grid of six parallel cuts and another six cuts at 90 degrees to the first set.
-
Method A (X-Cut): For thicker films, make two cuts at a 30-45 degree angle to each other to form an "X".
-
-
Clean the Area: Gently brush the incised area to remove any detached flakes or ribbons of coating.
-
Apply Tape: Apply the center of the pressure-sensitive tape over the grid or 'X' and smooth it into place.
-
Remove Tape: After 90 ± 30 seconds, remove the tape by pulling it back upon itself at an angle as close to 180° as possible.
-
Evaluation: Examine the grid area for any removal of the coating. Rate the adhesion on a scale from 5B to 0B (for Method B) or 5A to 0A (for Method A), where 5 represents no peeling or removal and 0 represents severe flaking and detachment.
Protocol 5: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Monitoring
Objective: To obtain quantitative data on the barrier properties and corrosion resistance of the this compound-based coating over time.
Materials and Equipment:
-
Coated test panels
-
Potentiostat with a frequency response analyzer
-
Electrochemical cell (e.g., a flat cell)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)
-
Counter electrode (e.g., platinum mesh or graphite rod)
-
Electrolyte solution (e.g., 3.5% NaCl in deionized water)
Procedure:
-
Cell Setup: Mount the coated test panel as the working electrode in the electrochemical cell. Fill the cell with the electrolyte, ensuring no air bubbles are trapped on the coating surface. Place the reference and counter electrodes in the cell.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for at least 30-60 minutes, or until a steady state is reached.
-
EIS Measurement: Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
The impedance modulus at low frequency (|Z| at 0.01 Hz) is a good indicator of the overall corrosion protection. A higher value indicates better barrier properties.
-
Model the data using an appropriate equivalent electrical circuit to extract quantitative parameters such as coating capacitance (C_c) and pore resistance (R_po). An increase in C_c over time suggests water uptake, while a decrease in R_po indicates a loss of barrier properties.
-
-
Time-Lapse Measurement: Repeat the EIS measurements at regular intervals (e.g., daily or weekly) to monitor the degradation of the coating over time.
Conclusion
This compound and its anhydride are valuable reactive intermediates for formulating high-performance, corrosion-resistant coatings. By incorporating them into polyester, epoxy, or alkyd resins, coatings with excellent chemical resistance, flame retardancy, and durability can be achieved. The provided protocols offer a foundational guide for the synthesis and evaluation of these coatings, enabling researchers to develop and characterize novel materials for demanding protective applications. It is crucial to note that specific formulations and curing parameters should be optimized for the intended application and performance requirements.
References
Application Notes and Protocols: Formulation of UV Curable Inks with Chlorendic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of UV curable inks incorporating chlorendic anhydride. Chlorendic anhydride is a solid, reactive flame retardant and adhesion promoter that can significantly enhance the performance of UV curable systems, particularly in applications requiring superior adhesion to metallic substrates and improved durability.[1]
Introduction to Chlorendic Anhydride in UV Curable Inks
Chlorendic anhydride (CA) is a chlorinated cyclic dicarboxylic acid anhydride. Its incorporation into UV curable ink formulations offers several key advantages:
-
Enhanced Adhesion: Particularly effective in promoting adhesion to metal surfaces.[1]
-
Improved Hardness and Durability: The rigid structure of chlorendic anhydride contributes to a harder, more scratch-resistant cured ink film.[1]
-
Increased Cure Speed: It can accelerate the photopolymerization process.[1]
-
Flame Retardancy: Due to its high chlorine content (approximately 54.5%), it imparts flame retardant properties to the cured ink.[1]
Chlorendic anhydride acts as a reactive component within the ink formulation. It is typically incorporated by reacting it with hydroxyl-functional monomers or oligomers to form a polyester acrylate resin. This pre-reaction ensures that the chlorendic anhydride is covalently bonded into the polymer backbone during UV curing.
General Formulation Guidelines
A typical UV curable ink formulation consists of monomers, oligomers, photoinitiators, and additives. When incorporating chlorendic anhydride, it is often pre-reacted to form a chlorendic anhydride-modified polyester acrylate oligomer.
Table 1: General UV Curable Ink Formulation Components
| Component | Function | Typical Concentration (%) |
| Chlorendic Anhydride-Modified Oligomer | Provides core properties: adhesion, hardness, chemical resistance. | 20 - 50 |
| Monomers | Reactive diluents to adjust viscosity and influence cure speed and flexibility. | 30 - 60 |
| Photoinitiators | Initiate polymerization upon exposure to UV light. | 2 - 10 |
| Pigments/Dyes | Provide color. | 1 - 20 |
| Additives | Modify properties such as flow, leveling, and slip. | 1 - 5 |
Experimental Protocols
The following protocols outline the synthesis of a chlorendic anhydride-modified polyester acrylate oligomer and the subsequent formulation and testing of a UV curable ink.
Synthesis of Chlorendic Anhydride-Modified Polyester Acrylate
This protocol describes the synthesis of a polyester acrylate oligomer incorporating chlorendic anhydride.
Materials:
-
Chlorendic Anhydride
-
Hydroxyethyl Acrylate (HEA)
-
Glycidyl Methacrylate (GMA)
-
Triphenylphosphine (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
Procedure:
-
Set up a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet.
-
Charge the flask with chlorendic anhydride, HEA, and toluene.
-
Heat the mixture to 80-90°C with stirring under a nitrogen blanket until the chlorendic anhydride has fully reacted with the hydroxyl groups of HEA. This can be monitored by the disappearance of the anhydride peak in the IR spectrum.
-
Add hydroquinone as a polymerization inhibitor.
-
Slowly add GMA to the reaction mixture.
-
Add triphenylphosphine as a catalyst for the reaction between the carboxylic acid groups and the epoxy groups of GMA.
-
Increase the temperature to 100-110°C and maintain for 4-6 hours. Monitor the reaction progress by measuring the acid value. The reaction is complete when the acid value is below a target threshold.
-
Cool the mixture and remove the toluene under reduced pressure to obtain the chlorendic anhydride-modified polyester acrylate oligomer.
UV Curable Ink Formulation
Materials:
-
Chlorendic Anhydride-Modified Polyester Acrylate (synthesized in 3.1)
-
Trimethylolpropane Triacrylate (TMPTA) (monomer)
-
2-Hydroxy-2-methylpropiophenone (photoinitiator)
-
Byk-333 (leveling additive)
-
Pigment concentrate
Procedure:
-
In a light-blocking container, combine the chlorendic anhydride-modified polyester acrylate oligomer and TMPTA monomer.
-
Mix thoroughly using a high-shear mixer until a homogeneous solution is obtained.
-
Add the photoinitiator and leveling additive and continue mixing until fully dissolved.
-
If a colored ink is desired, add the pigment concentrate and mix until the pigment is uniformly dispersed.
-
Allow the ink to de-gas before use.
Performance Testing of Cured Ink Films
Sample Preparation:
Apply the formulated ink to the desired substrate (e.g., steel, aluminum) using a drawdown bar to achieve a uniform film thickness. Cure the ink by passing it under a UV lamp at a specified belt speed and lamp intensity.
Testing Protocols:
-
Viscosity: Measure the viscosity of the uncured ink at 25°C using a rotational viscometer.
-
Cure Speed: Determine the maximum belt speed at which the ink is fully cured (tack-free) under a specific UV lamp. A tack-free surface can be assessed by lightly touching with a cotton ball; no fibers should adhere.
-
Adhesion: Perform a cross-hatch adhesion test according to ASTM D3359. A grid is cut into the cured film, and pressure-sensitive tape is applied and then rapidly pulled off. The adhesion is rated based on the amount of coating removed by the tape.
-
Pencil Hardness: Determine the hardness of the cured film according to ASTM D3363 by attempting to scratch the surface with pencils of known hardness.
-
Solvent Resistance: Perform a methyl ethyl ketone (MEK) double rub test. A cloth saturated with MEK is rubbed back and forth over the cured surface. The number of double rubs required to break through the coating is recorded.
Expected Results and Data Presentation
The incorporation of chlorendic anhydride is expected to improve the adhesion, hardness, and cure speed of the UV curable ink. The following tables provide a template for presenting the quantitative data from the performance tests.
Table 2: Physical Properties of Uncured UV Inks
| Formulation | Chlorendic Anhydride in Oligomer (wt%) | Viscosity (cP at 25°C) |
| Control | 0 | [Insert Value] |
| Formulation A | 10 | [Insert Value] |
| Formulation B | 20 | [Insert Value] |
| Formulation C | 30 | [Insert Value] |
Table 3: Performance of Cured UV Ink Films
| Formulation | Cure Speed (m/min) | Adhesion (ASTM D3359) | Pencil Hardness (ASTM D3363) | MEK Double Rubs |
| Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Formulation A | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Formulation B | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Formulation C | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Reaction Pathway for Oligomer Synthesis
The following diagram illustrates the reaction of chlorendic anhydride with a hydroxyl-functional monomer.
Caption: Reaction of Chlorendic Anhydride with HEA.
UV Curing Workflow
This diagram outlines the experimental workflow for formulating and testing the UV curable ink.
Caption: UV Curable Ink Formulation and Testing Workflow.
Adhesion Promotion Mechanism on Metal
The anhydride functionality, once reacted to form carboxylic acid groups, can chelate with metal oxides on the substrate surface, forming strong chemical bonds.
Caption: Adhesion Mechanism on Metal Substrates.
References
Application Notes and Protocols for Testing Flame Retardancy of Chlorendic Acid Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for evaluating the flame retardancy of polymers incorporating chlorendic acid. This compound, a reactive flame retardant, can be integrated into polymer backbones, such as those of unsaturated polyesters, to enhance their fire resistance.[1][2][3] The following sections detail the standard testing methodologies, present typical data, and illustrate the flame-retardant mechanism.
Key Flame Retardancy Test Protocols
Several standardized tests are employed to characterize the flammability of polymers. The most common and critical tests for evaluating the performance of this compound-modified polymers are the Limiting Oxygen Index (LOI), the UL 94 vertical burn test, and cone calorimetry.
Limiting Oxygen Index (LOI) Test
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a polymer sample.[4] A higher LOI value indicates better flame retardancy. Materials with an LOI greater than 21% (the approximate concentration of oxygen in the air) are considered to be self-extinguishing.
Protocol:
-
Sample Preparation: Prepare polymeric samples as self-supporting sticks, typically with dimensions of 120mm x 7mm x 3mm.
-
Test Apparatus: A heat-resistant glass column equipped with a sample holder and gas flow meters for precise control of oxygen and nitrogen concentrations.
-
Procedure:
-
Mount the sample vertically within the glass column.
-
Introduce a controlled mixture of oxygen and nitrogen into the column from the bottom.
-
Ignite the top of the sample with a pilot flame.
-
Carefully adjust the oxygen-to-nitrogen ratio until the sample just supports a steady flame.
-
The LOI is the minimum percentage of oxygen that sustains combustion.
-
UL 94 Vertical Burn Test
The UL 94 test is one of the most widely used methods for assessing the flammability of plastic materials.[5] It evaluates a material's ability to self-extinguish after being exposed to a flame.
Protocol:
-
Sample Preparation: Prepare rectangular bar specimens, typically 125 mm in length and 13 mm in width.
-
Test Apparatus: A test chamber, a Bunsen burner with a specified flame height, a sample clamp, and a cotton patch placed below the sample.
-
Procedure:
-
Clamp the sample vertically.
-
Apply a 20 mm blue flame to the bottom of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time.
-
Reapply the flame for another 10 seconds.
-
Remove the flame and record the afterflame and afterglow times.
-
Observe if any dripping particles ignite the cotton patch below.
-
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether dripping particles ignite the cotton. A V-0 rating indicates the highest level of flame retardancy.
Cone Calorimetry
Cone calorimetry is a powerful technique for quantifying the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), time to ignition (TTI), and smoke production.
Protocol:
-
Sample Preparation: Prepare flat square specimens, typically 100 mm x 100 mm.
-
Test Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell to measure mass loss, and gas analysis equipment.
-
Procedure:
-
Place the sample horizontally on the load cell beneath the conical heater.
-
Expose the sample to a specific heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the gases released from the decomposing sample.
-
Continuously measure the heat release rate, mass loss, and smoke production throughout the test.
-
-
Key Parameters:
-
Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion.
-
Total Heat Released (THR): The total amount of heat generated.
-
Time to Ignition (TTI): The time it takes for the sample to ignite after being exposed to the heat source.
-
Smoke Production Rate (SPR): The rate at which smoke is generated.
-
Data Presentation
The following table summarizes representative data from flame retardancy testing of a chlorinated polymer, illustrating the effect of a synergist (antimony oxide), which is often used in conjunction with this compound. The data is analogous to what would be expected for a this compound-modified polyester.
| Polymer System | Test Method | Parameter | Value | Reference |
| Chlorinated Polymer | LOI | Oxygen Index (%) | 26.4 | |
| Chlorinated Polymer + Sb₂O₃ | LOI | Oxygen Index (%) | 29.0 | |
| Chlorinated Polymer + Sb₂O₄ | LOI | Oxygen Index (%) | 31.2 | |
| Chlorinated Polymer | UL 94 | Rating | - | |
| Chlorinated Polymer + Sb₂O₃ | UL 94 | Rating | V-0 | |
| Chlorinated Polymer + Sb₂O₄ | UL 94 | Rating | V-0 | |
| Unsaturated Polyester | Cone Calorimetry | pHRR (kW/m²) | 890.28 | |
| Flame Retardant UPR | Cone Calorimetry | pHRR (kW/m²) | 350.11 | |
| Unsaturated Polyester | Cone Calorimetry | THR (MJ/m²) | 108.92 | |
| Flame Retardant UPR | Cone Calorimetry | THR (MJ/m²) | 56.21 |
Flame Retardant Mechanism of this compound Polymers
This compound-based polymers exhibit flame retardancy primarily through a gas-phase inhibition mechanism. Upon heating, the polymer decomposes and releases chlorinated species, predominantly hydrogen chloride (HCl). This HCl acts as a flame poison by interfering with the high-energy radicals (H• and OH•) that propagate the combustion cycle in the flame. When a synergist like antimony trioxide (Sb₂O₃) is present, it reacts with the evolved HCl to form antimony trichloride (SbCl₃), which is an even more effective radical scavenger.
Caption: Flame retardancy mechanism of this compound polymers.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the flame retardancy of a newly synthesized this compound-containing polymer.
Caption: Experimental workflow for flame retardancy testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Study on the Flame Retardancy and Hazard Evaluation of Poly(acrylonitrile-co-vinylidene chloride) Fibers by the Addition of Antimony-Based Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for In Vitro Assessment of Chlorendic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic acid, a chlorinated polycyclic hydrocarbon, has been utilized as a flame retardant and a chemical intermediate in the synthesis of polymers. Due to its persistence and potential for human exposure, a thorough understanding of its cytotoxic effects is crucial for risk assessment. These application notes provide a comprehensive overview of standard in vitro assays to evaluate the cytotoxic potential of this compound, with a focus on genotoxicity, cell viability, oxidative stress, and apoptosis. While data on the broader cytotoxic mechanisms of this compound are limited, this document offers detailed protocols for established assays to encourage further investigation into its toxicological profile.
Genotoxicity Assays
Genotoxicity assessment is a critical component of toxicological evaluation, as DNA damage can lead to mutations and carcinogenesis. National Toxicology Program (NTP) studies have indicated that this compound exhibits mutagenic properties in mammalian cells.[1]
Data Presentation: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | With and without S9 mix | Negative | [1] |
| In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay) | L5178Y/TK+/- Mouse Lymphoma Cells | Without S9 mix | Positive | [1] |
Experimental Protocols
1. Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium.
-
Materials:
-
S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
S9 fraction from induced rat liver (for metabolic activation)
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Molten top agar supplemented with histidine and biotin
-
Minimal glucose agar plates
-
Positive and negative controls
-
-
Protocol:
-
Prepare overnight cultures of the S. typhimurium strains.
-
For assays with metabolic activation, prepare the S9 mix by combining the S9 fraction and cofactor solution.
-
In a test tube, add the bacterial culture, the test substance (this compound at various concentrations), and either S9 mix or a buffer.
-
Pre-incubate the mixture at 37°C with gentle shaking.
-
Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+ revertants) on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
2. In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)
This assay detects gene mutations at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.
-
Materials:
-
L5178Y/TK+/- mouse lymphoma cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with horse serum and antibiotics
-
This compound (dissolved in a suitable solvent)
-
Trifluorothymidine (TFT) for mutant selection
-
96-well microtiter plates
-
Positive and negative controls
-
-
Protocol:
-
Culture the L5178Y/TK+/- cells to a desired density.
-
Expose the cells to various concentrations of this compound for a defined period (e.g., 4 hours).
-
After exposure, wash the cells and culture them in fresh medium for an expression period (typically 2 days) to allow for the fixation and expression of the TK mutation.
-
Following the expression period, plate the cells in 96-well plates in both non-selective medium (to determine cloning efficiency) and selective medium containing TFT.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Count the number of colonies in both selective and non-selective plates.
-
Calculate the mutant frequency. A significant, dose-dependent increase in mutant frequency indicates a mutagenic effect.
-
Recommended Assays for Further Cytotoxic Evaluation
To gain a more comprehensive understanding of this compound's cytotoxicity, a battery of assays targeting different cellular endpoints is recommended.
Data Presentation: Proposed In Vitro Cytotoxicity Assays
| Assay | Endpoint Measured | Potential Information Gained | Quantitative Data for this compound |
| Cell Viability Assays | |||
| MTT Assay | Conversion of MTT to formazan by mitochondrial dehydrogenases | Overall cell health and metabolic activity | Data not currently available |
| LDH Release Assay | Lactate dehydrogenase (LDH) release from damaged cells | Cell membrane integrity | Data not currently available |
| Oxidative Stress Assays | |||
| DCFH-DA Assay | Intracellular Reactive Oxygen Species (ROS) levels | Induction of oxidative stress | Data not currently available |
| Glutathione (GSH) Assay | Levels of reduced glutathione | Depletion of cellular antioxidant defenses | Data not currently available |
| Apoptosis Assays | |||
| Caspase-3/7 Activity Assay | Activity of executioner caspases | Induction of apoptosis | Data not currently available |
| Annexin V/PI Staining | Phosphatidylserine externalization and membrane integrity | Differentiation between apoptotic and necrotic cell death | Data not currently available |
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Target cell line (e.g., HepG2, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
2. Oxidative Stress Assessment: DCFH-DA Assay
This assay measures the intracellular generation of reactive oxygen species (ROS).
-
Materials:
-
Target cell line
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Culture cells to the desired confluency.
-
Load the cells with DCFH-DA solution and incubate in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Expose the cells to different concentrations of this compound.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
3. Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Target cell line
-
This compound
-
Luminogenic or fluorogenic caspase-3/7 substrate
-
Lysis buffer
-
Luminometer or fluorescence microplate reader
-
-
Protocol:
-
Seed cells in a multi-well plate and treat with this compound for a specified time.
-
Lyse the cells to release intracellular contents.
-
Add the caspase-3/7 substrate to the cell lysate. The substrate is cleaved by active caspase-3/7, generating a luminescent or fluorescent signal.
-
Measure the signal intensity. An increase in the signal corresponds to an increase in caspase-3/7 activity and apoptosis induction.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
References
Application of Chlorendic Acid for Flame-Retardant Wool Textiles: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wool possesses inherent flame-retardant properties due to its high nitrogen and moisture content. However, for certain applications requiring enhanced fire safety, topical treatments are necessary. Chlorendic acid and its anhydride have been demonstrated as effective flame retardants for wool textiles. This document provides detailed application notes and protocols for the flame-retardant treatment of wool using this compound, based on established research. The treatment confers acceptable flame retardancy, making the wool self-extinguishing.[1]
Principle of Flame Retardancy
The flame-retardant mechanism of this compound on wool is primarily based on a condensed-phase action. When exposed to heat, the halogenated structure of this compound promotes char formation on the wool fiber surface. This char layer acts as an insulating barrier, limiting the release of flammable volatiles and restricting the access of oxygen, thus inhibiting combustion. The application of this compound can be performed under acidic conditions, similar to a dyebath process, which facilitates its uptake by the wool fibers.
Quantitative Data Summary
The following table summarizes the flame-retardant performance of wool textiles treated with this compound. An 8% application of this compound by weight of the fabric has been shown to provide satisfactory flame resistance.[1]
| Treatment | Add-on (% owf*) | Limiting Oxygen Index (LOI) | Char Length (cm) | After-flame Time (s) | Reference |
| Untreated Wool | 0% | ~24-25 | Complete Burn | > 2 | [2][3] |
| This compound | 8% | Data not available | Data not available | 0 (Self-extinguishing) | [1] |
% owf: on weight of fabric
Experimental Protocols
Materials and Equipment
-
Wool Fabric: Scoured, undyed wool fabric.
-
This compound: Reagent grade.
-
Dimethylformamide (DMF): Laboratory grade (for anhydride application).
-
Acetic Acid: Glacial (for dyebath application).
-
Beakers and Graduated Cylinders
-
Heating and Stirring Plate
-
Laboratory Padding Mangle
-
Drying Oven
-
Curing Oven
-
Vertical Flame Tester (compliant with standards such as ASTM D6413)
-
Limiting Oxygen Index (LOI) Apparatus
-
Analytical Balance
Flame-Retardant Treatment Protocol (Acid Dyebath Method)
This protocol is adapted from the reported application of this compound under acidic dyebath conditions.
-
Preparation of Treatment Bath:
-
Prepare an aqueous solution containing 8% this compound on the weight of fabric (owf).
-
Acidify the bath to a pH of approximately 3.5-4.5 using acetic acid.
-
The liquor ratio (ratio of the weight of the solution to the weight of the fabric) should be maintained at approximately 20:1 to ensure even application.
-
-
Fabric Immersion and Treatment:
-
Immerse the pre-weighed wool fabric into the treatment bath at room temperature.
-
Gradually raise the temperature of the bath to 80-90°C over 30 minutes.
-
Maintain this temperature for 60 minutes with continuous stirring to ensure uniform uptake of the this compound.
-
-
Drying and Curing:
-
Remove the fabric from the bath and gently squeeze to remove excess liquor.
-
Dry the treated fabric in an oven at 80-100°C until completely dry.
-
Cure the dried fabric at 150°C for 5-10 minutes to fix the flame retardant.
-
-
Post-Treatment Rinsing:
-
Rinse the cured fabric thoroughly with cold water to remove any unfixed this compound.
-
Dry the rinsed fabric at ambient temperature or in a low-temperature oven.
-
Flame-Retardant Treatment Protocol (Chlorendic Anhydride in DMF)
This protocol is based on the application of chlorendic anhydride from a dimethylformamide (DMF) solution.
-
Preparation of Treatment Solution:
-
Dissolve chlorendic anhydride in DMF to achieve the desired concentration for an 8% add-on to the wool fabric. The exact concentration will depend on the wet pick-up of the fabric.
-
-
Fabric Application:
-
Immerse the wool fabric in the chlorendic anhydride-DMF solution.
-
Pass the saturated fabric through a laboratory padding mangle to ensure even application and a consistent wet pick-up.
-
-
Drying and Curing:
-
Dry the treated fabric in a fume hood at a temperature sufficient to evaporate the DMF (e.g., 60-80°C).
-
Cure the fabric at an elevated temperature (e.g., 150°C) for a specified time to promote reaction between the anhydride and the wool fibers.
-
-
Solvent Removal and Rinsing:
-
Thoroughly rinse the cured fabric with a suitable solvent to remove any unreacted chlorendic anhydride and residual DMF.
-
Follow with a water rinse and dry the fabric.
-
Flame Retardancy Testing Protocol (Vertical Flame Test)
This protocol is based on the standard vertical flame test method (e.g., ASTM D6413).
-
Sample Preparation:
-
Cut specimens of the treated and untreated wool fabric to the dimensions specified in the standard (typically 300 mm x 76 mm).
-
Condition the specimens at a standard temperature and humidity (e.g., 21°C and 65% relative humidity) for at least 24 hours prior to testing.
-
-
Test Procedure:
-
Mount a conditioned specimen in the holder of the vertical flame tester.
-
Expose the lower edge of the specimen to a standardized flame for 12 seconds.
-
After 12 seconds, extinguish the flame and record the after-flame time (the time the specimen continues to burn after the ignition source is removed).
-
Allow the specimen to cool and then measure the char length (the length of the damaged portion of the fabric).
-
-
Evaluation:
-
A fabric is considered to have passed the test if the after-flame time is within the specified limit (typically ≤ 2 seconds) and the average char length does not exceed the maximum allowed value.
-
Visualizations
Caption: Experimental workflow for the flame-retardant treatment of wool with this compound and subsequent testing.
Caption: Proposed reaction pathway of chlorendic anhydride with wool keratin.
References
Application Notes and Protocols for the Quantitative Analysis of Chlorendic Acid in Soil Leachate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic acid, a chlorinated bridged dicarboxylic acid, is utilized in the synthesis of flame retardants and polymers.[1] Its potential for environmental contamination, particularly in soil and water systems, necessitates sensitive and reliable analytical methods for its quantification. This document provides a detailed application note and protocol for the quantitative analysis of this compound in soil leachate using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, eliminating the need for derivatization often required by gas chromatography-based methods.[2]
Experimental Protocols
Principle
This method employs a solid-phase extraction (SPE) procedure to isolate and concentrate this compound from soil leachate samples. The extracted analyte is then quantified using a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (analytical grade)
-
Potassium hydroxide (KOH)
-
Potassium chloride (KCl)
-
Sulfuric acid (H₂SO₄)
-
Chloroform (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode anion exchange cartridges are recommended for optimal cleanup of acidic herbicides from soil extracts.
-
Syringe filters (0.22 µm, PTFE)
Sample Preparation: Extraction and Cleanup
This protocol is adapted from established methods for the extraction of chlorinated acid herbicides from soil.[2]
-
Sample Collection: Collect soil leachate samples in clean, amber glass containers to prevent photodegradation. Store samples at 4°C and analyze as soon as possible.
-
Extraction:
-
To a 50 mL centrifuge tube, add 20 g of the soil sample (or a representative aliquot of leachate).
-
Add 50 mL of an extracting solution of 0.5 N KOH in 10% KCl.[2]
-
Shake the mixture vigorously for 15 minutes using a mechanical shaker.[2]
-
Place the sample in a boiling water bath for 15 minutes.
-
Allow the sample to cool and then centrifuge at 3000 rpm for 15 minutes.
-
Transfer a 3 mL aliquot of the supernatant to a clean centrifuge tube.
-
Acidify the extract to a pH < 2 with concentrated sulfuric acid.
-
-
Liquid-Liquid Partitioning (Optional Cleanup):
-
Add 2 mL of chloroform to the acidified extract.
-
Vortex for 30 seconds and centrifuge at 3000 rpm for 2 minutes.
-
Carefully transfer the lower chloroform layer to a new tube.
-
Repeat the chloroform extraction two more times, combining the extracts.
-
Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract from the previous step (or the acidified extract if LLE was skipped) in 5 mL of HPLC-grade water with 0.1% formic acid.
-
Condition a mixed-mode anion exchange SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water with 0.1% formic acid.
-
Load the reconstituted sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of HPLC-grade water to remove interferences.
-
Elute the this compound from the cartridge with 5 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Final Sample Preparation:
-
Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
The following are typical starting parameters for the LC-MS/MS analysis of acidic herbicides. Method optimization is recommended for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable for the separation of acidic herbicides.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in the negative mode.
-
MRM Transitions: Two transitions (one for quantification and one for confirmation) should be monitored for this compound. The deprotonated molecule [M-H]⁻ is the expected precursor ion.
-
Note: Specific MRM transitions for this compound should be determined experimentally by infusing a standard solution into the mass spectrometer. Based on its structure (C₉H₄Cl₆O₄, MW 388.84 g/mol ), a potential precursor ion would be m/z 387.8. Product ions would result from fragmentation of this precursor.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Data Presentation
The following tables summarize typical quantitative data expected from a validated method for the analysis of this compound in soil leachate. These values are based on performance characteristics reported for similar acidic herbicides in soil matrices.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Accuracy (Recovery %) | 70 - 120% |
| Precision (RSD %) | < 15% |
Table 2: Recovery of this compound from Spiked Soil Leachate Samples
| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 5 | 95 | 8 |
| 50 | 92 | 6 |
| 200 | 88 | 7 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound in soil leachate.
Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process for this compound detection.
References
Application Notes and Protocols for the Preparation of Halogenated Polyols from Chlorendic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic acid and its anhydride are highly chlorinated cyclic dicarboxylic acids primarily used as reactive flame retardants.[1] By reacting this compound or its anhydride with various polyhydric alcohols (glycols), halogenated polyester polyols are synthesized. These polyols are crucial intermediates in the production of flame-retardant polymers, particularly polyurethane foams and coatings.[1] The high chlorine content of the chlorendic moiety, typically around 54.5% in the anhydride, imparts excellent fire resistance to the final polymer matrix.[2][3] This document provides detailed methods for the preparation of these halogenated polyols.
The synthesis is a standard polyesterification reaction where the dicarboxylic acid (this compound) or its anhydride reacts with a stoichiometric excess of a polyol.[4] The reaction is driven to completion by the removal of water, typically at elevated temperatures. The resulting polyester polyols are characterized by their hydroxyl number, acid value, viscosity, and halogen content, which determine their suitability for various polyurethane formulations.
Experimental Workflow
The general workflow for the synthesis of halogenated polyester polyols from chlorendic anhydride involves a multi-stage process, including raw material preparation, esterification/polycondensation, and purification/characterization.
References
Application in manufacturing alkyd resins for specialty paints and inks
An overview of the use of alkyd resins in the production of specialty paints and inks is provided below, with detailed protocols and data for researchers and scientists.
Application Notes: Alkyd Resins in Specialty Coatings
Introduction
Alkyd resins are polyester-based polymers modified with fatty acids and other components.[1] They are a cornerstone in the coatings industry, valued for their versatility, cost-effectiveness, and excellent performance characteristics such as high gloss, durability, and good adhesion.[2][3] Produced from the condensation reaction of a polyol, a dibasic acid, and a fatty acid or oil, alkyd resins are essential binders in a wide array of synthetic paints, varnishes, and enamels.[4][5] Their properties can be tailored by adjusting the type and ratio of the constituent raw materials, particularly the "oil length," which is the percentage of fatty acid in the resin. This adaptability makes them suitable for diverse applications, from architectural coatings to specialized industrial finishes and printing inks.
Classification by Oil Length
The performance of an alkyd resin is largely determined by its oil length, which dictates properties like drying time, flexibility, and durability.
-
Long Oil Alkyds (>60% oil): These resins offer high flexibility, excellent durability, and weather resistance. They are soluble in aliphatic hydrocarbons and are commonly used in architectural paints, exterior coatings, and marine paints.
-
Medium Oil Alkyds (45-55% oil): Providing a balance of properties, medium oil alkyds are versatile and widely used in enamels for both air-drying and stoving applications, as well as in corrosion protection paints.
-
Short Oil Alkyds (<45% oil): These resins provide rapid drying times and produce hard, rigid films with good gloss retention. They require aromatic solvents and are ideal for industrial baking enamels, automotive refinishing primers, and quick-drying coatings.
Chemical Principles and Synthesis
The production of alkyd resins is based on polycondensation, a step-growth polymerization process. The primary reaction is esterification between the hydroxyl groups of the polyol and the carboxyl groups of the polybasic acid and fatty acids. There are two main manufacturing processes.
-
Fatty Acid Process: In this single-stage method, a polyol, a dibasic acid, and a fatty acid are all charged into a reactor and cooked together at high temperatures (220-250°C) until a desired viscosity and acid value are reached. This process allows for more precise control over the final resin structure and is used for higher-performance alkyds.
-
Alcoholysis (or Monoglyceride) Process: This more economical, two-stage process is widely used.
-
Stage 1 (Alcoholysis): A triglyceride (vegetable oil) is reacted with a polyol (like glycerol) at high temperatures (230-250°C) with a catalyst to form a mixture of monoglycerides and diglycerides. The completion of this stage is often checked by testing the solubility of the mixture in methanol.
-
Stage 2 (Esterification): A dibasic acid (e.g., phthalic anhydride) is added to the monoglyceride mixture. The temperature is maintained to continue the polymerization, forming the final alkyd resin. Water produced during the reaction is removed to drive the reaction to completion.
-
The overall synthesis workflow and chemical reactions are illustrated below.
Quantitative Data Summary
The properties of alkyd resins can be quantified to ensure quality and performance. Below are tables summarizing typical data for raw materials and final resin characteristics.
Table 1: Typical Properties of Raw Materials
| Raw Material | Type | Key Parameter | Typical Value |
|---|---|---|---|
| Soybean Oil | Drying Oil | Iodine Value | 120-141 |
| Linseed Oil | Drying Oil | Iodine Value | 170-204 |
| Glycerol | Polyol | Purity | >99.5% |
| Pentaerythritol | Polyol | Hydroxyl Content | ~49.5% |
| Phthalic Anhydride | Dibasic Acid | Purity | >99.8% |
Table 2: Alkyd Resin Properties by Oil Length
| Property | Short Oil (30-45%) | Medium Oil (45-55%) | Long Oil (55-70%) |
|---|---|---|---|
| Acid Value (mg KOH/g) | <15 | <15 | <10 |
| Viscosity | High | Medium-High | Low-Medium |
| Solvent Type | Aromatic | Aromatic/Aliphatic | Aliphatic |
| Set-to-Touch Time | Fast (< 2 hours) | Moderate (2-4 hours) | Slow (4-8 hours) |
| Hardness | Excellent | Good | Fair |
| Flexibility | Fair | Good | Excellent |
| Exterior Durability | Fair | Good | Excellent |
Data compiled from sources
Experimental Protocols
Protocol 1: Synthesis of a Medium Oil Alkyd Resin (Alcoholysis Method)
This protocol describes the synthesis of a medium oil alkyd resin based on soybean oil.
1. Materials and Equipment:
-
Reactants: Soybean oil, glycerol, phthalic anhydride.
-
Catalyst: Calcium oxide (CaO) or lithium carbonate.
-
Solvent: Xylene or mineral spirits for dilution.
-
Apparatus: 1000ml four-neck reaction flask, mechanical stirrer, thermometer, Dean-Stark trap with condenser, nitrogen inlet, and a heating mantle.
2. Procedure:
-
Stage 1: Alcoholysis
-
Charge the reaction flask with soybean oil, glycerol, and the catalyst. For a medium oil length resin, a typical ratio might be ~2:1 oil to glycerol by weight.
-
Begin stirring and purge the system with nitrogen gas to prevent oxidation.
-
Heat the mixture to 230-240°C.
-
Maintain this temperature and monitor the reaction. Take a small sample every 30 minutes and test its solubility in 3-4 volumes of methanol. The reaction is complete when the sample is fully soluble, indicating monoglyceride formation.
-
Cool the mixture to below 180°C.
-
-
Stage 2: Esterification
-
Add the phthalic anhydride to the reaction mixture.
-
Slowly reheat the mixture to 220-240°C. Water from the esterification reaction will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by periodically measuring the acid value and viscosity of the resin.
-
Continue the reaction until the target acid value (typically <15 mg KOH/g) and viscosity are reached.
-
-
Stage 3: Dilution
-
Once the reaction is complete, turn off the heat and allow the resin to cool to ~180°C.
-
Slowly add the desired solvent (e.g., mineral spirits) to dilute the resin to the target non-volatile matter (NVM) or solids content (e.g., 60-70%).
-
Continue cooling to room temperature.
-
Protocol 2: Characterization and Performance Evaluation
This protocol outlines the key tests to characterize the synthesized resin and evaluate its performance in a simple paint formulation.
1. Resin Characterization:
-
Acid Value: Titrate a known weight of the resin sample (dissolved in a neutral solvent) with a standardized potassium hydroxide (KOH) solution using phenolphthalein as an indicator. The acid value is a measure of the residual free carboxyl groups.
-
Viscosity: Measure the viscosity of the resin solution at a specified concentration and temperature using a suitable viscometer (e.g., Ford Cup B-4 or Brookfield viscometer).
-
Non-Volatile Matter (NVM): Heat a weighed sample of the resin solution in an oven at a specified temperature (e.g., 135°C for 2 hours) and calculate the percentage of the remaining non-volatile material.
2. Paint Formulation and Film Application:
-
Formulate a simple enamel by mixing the alkyd resin with pigments (e.g., titanium dioxide), driers (e.g., cobalt, calcium, zirconium salts), and additional solvent to achieve application viscosity.
-
Apply the formulated paint onto standardized panels (e.g., glass or steel) using a film applicator to ensure uniform thickness.
3. Performance Testing:
-
Drying Time: Periodically test the film to determine the "set-to-touch" and "tack-free" times under controlled atmospheric conditions.
-
Hardness: After the film has fully cured (e.g., 7 days), assess its hardness using the pencil hardness test (ASTM D3363).
-
Gloss: Measure the specular gloss of the cured film at different angles (e.g., 20°, 60°) using a gloss meter.
-
Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test (ASTM D3359).
-
Chemical Resistance: Spot test the cured film with various chemicals (e.g., water, acid, alkali solutions) for a specified duration and observe any changes like blistering, discoloration, or softening.
Applications in Specialty Paints and Inks
The versatility of alkyd resins allows for their use in numerous specialty applications:
-
Protective and Industrial Coatings: Their excellent adhesion and corrosion resistance make them ideal for primers and topcoats on metal structures, machinery, and bridges.
-
Architectural Paints: Long oil alkyds are staples in high-quality architectural enamels, wood stains, and varnishes due to their flexibility and weather resistance.
-
Automotive Refinishes: Fast-drying short oil alkyds are used in automotive primers and finishes.
-
Printing Inks: Alkyd resins are used as binders in printing inks, where they contribute to gloss, adhesion, and drying properties. Urethane-modified alkyds are particularly valued for their fast-drying characteristics in this application.
-
Modified Resins: Alkyds can be chemically modified with other polymers like acrylics, silicones, or isocyanates (to form urethane alkyds) to enhance specific properties such as drying speed, color retention, or chemical resistance for highly specialized coatings.
References
Troubleshooting & Optimization
Improving the yield of chlorendic acid synthesis from hexachlorocyclopentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of chlorendic acid synthesis from hexachlorocyclopentadiene.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound from hexachlorocyclopentadiene?
A1: The synthesis is a two-step process. First, hexachlorocyclopentadiene (HCCPD) reacts with maleic anhydride via a Diels-Alder reaction to form chlorendic anhydride.[1][2][3] This is followed by the hydrolysis of the resulting anhydride to yield this compound.[1][2]
Q2: What are the typical yields for the synthesis of chlorendic anhydride?
A2: With optimized process conditions, the yield of chlorendic anhydride can be quite high. Some patented methods report yields of up to 96%. However, yields can vary significantly depending on the specific experimental parameters.
Q3: What are the common impurities found in technical-grade this compound?
A3: Common impurities in technical-grade this compound include unreacted maleic anhydride (up to 0.25%), residual water (up to 0.25%), and traces of hexachlorocyclopentadiene (up to 50 ppm). Commercial chlorendic anhydride may also contain a small percentage of this compound (1-3%).
Q4: How is the hydrolysis of chlorendic anhydride to this compound typically carried out?
A4: Chlorendic anhydride readily hydrolyzes in the presence of water to form this compound. In aqueous solutions, this hydrolysis is a relatively rapid process, with a reported half-life of approximately one hour. The reaction can be facilitated by heating the anhydride in an excess of water.
Q5: What are the key factors influencing the yield of the initial Diels-Alder reaction?
A5: The primary factors that influence the yield of chlorendic anhydride are reaction temperature, reaction time, purity of the starting materials, and the molar ratio of the reactants. Using ultra-high purity hexachlorocyclopentadiene and a slight excess of maleic anhydride can significantly improve the yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Low Yield of Chlorendic Anhydride (Diels-Alder Reaction)
Problem: The yield of the chlorendic anhydride is significantly lower than expected.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to a reverse Diels-Alder reaction and the formation of colored byproducts.
-
Recommendation: Maintain the reaction temperature within the optimal range of 140°C to 180°C.
-
-
Incorrect Molar Ratio of Reactants: An inappropriate ratio of hexachlorocyclopentadiene to maleic anhydride can lead to incomplete conversion.
-
Recommendation: Use a slight molar excess of maleic anhydride (1 to 10 mole percent excess) to ensure the complete reaction of the hexachlorocyclopentadiene and to help maintain the fluidity of the reaction mixture at elevated temperatures.
-
-
Impure Starting Materials: The purity of the hexachlorocyclopentadiene is crucial. Impurities can interfere with the reaction and lead to the formation of undesirable side products.
-
Recommendation: Use hexachlorocyclopentadiene with a purity of at least 98%, with ultra-high purity (≥99.9%) being ideal for maximizing yield.
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Recommendation: Reaction times can vary from 2 to 8 hours. Monitor the reaction progress to determine the optimal duration for your specific setup.
-
Incomplete Hydrolysis of Chlorendic Anhydride
Problem: The final product contains a significant amount of unreacted chlorendic anhydride.
Possible Causes and Solutions:
-
Insufficient Water or Reaction Time: For the hydrolysis to go to completion, sufficient water and time are necessary.
-
Recommendation: Use a significant excess of water and ensure the mixture is heated for an adequate period. Heating the reaction mixture helps to increase the rate of hydrolysis.
-
-
Poor Mixing: If the chlorendic anhydride is not adequately dispersed in the aqueous medium, the hydrolysis may be incomplete.
-
Recommendation: Ensure vigorous stirring of the reaction mixture to create a well-mixed suspension or solution.
-
-
Suboptimal pH: While hydrolysis occurs in neutral water, the rate can be influenced by pH.
-
Recommendation: The rate of hydrolysis of cyclic anhydrides can be increased in the presence of acid or base catalysts. However, care must be taken as extreme pH values could potentially lead to degradation of the product.
-
Product Discoloration
Problem: The final this compound product is discolored (e.g., yellow or brown).
Possible Causes and Solutions:
-
High Reaction Temperature during Diels-Alder Synthesis: Overheating during the formation of the anhydride can lead to the formation of colored impurities.
-
Recommendation: Carefully control the temperature during the Diels-Alder reaction, keeping it below 180°C.
-
-
Impurities in Starting Materials: Colored impurities in the initial reactants can be carried through to the final product.
-
Recommendation: Use high-purity starting materials.
-
-
Degradation during Hydrolysis or Purification: Prolonged heating at high temperatures during hydrolysis or subsequent purification steps can cause decomposition and discoloration.
-
Recommendation: Minimize the duration of heating during all steps of the process.
-
Data Presentation
Table 1: Reaction Conditions for Chlorendic Anhydride Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Hexachlorocyclopentadiene Purity | ≥ 98% | ≥ 99.9% | Not Specified |
| Maleic Anhydride | 1-10 mol% excess | 2-5 mol% excess | 1.1:1 molar ratio with HCCPD |
| Solvent | Liquid chlorinated benzene (<10% by weight) | Monochlorobenzene (4-6% by weight) | Chlorobenzene |
| Reaction Temperature | 110-180°C | 140-160°C | 140-145°C |
| Reaction Time | 3-30 hours | Not Specified | 7-8 hours |
| Reported Anhydride Yield | Not Specified | High | ~70% (before optimization) |
Table 2: Optimized Reaction Conditions for High-Yield Chlorendic Anhydride Synthesis
| Parameter | Optimized Condition |
| Reactant Ratio (Maleic Anhydride:HCCPD) | 1.01:1 (molar ratio) |
| Solvent/Diluting Agent | Chlorobenzene or Toluene |
| Reaction Temperature | 160-170°C |
| Reaction Time | 2-5 hours |
| Reported Anhydride Yield | 94-96% |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Chlorendic Anhydride
This protocol is based on an optimized process reported to achieve high yields.
Materials:
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Hexachlorocyclopentadiene (HCCPD) (1 mol)
-
Maleic anhydride (1.01 mol)
-
Chlorobenzene (15 g)
-
Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
Procedure:
-
Charge the four-neck flask with 273 g (1 mol) of hexachlorocyclopentadiene.
-
Heat the hexachlorocyclopentadiene to the reaction temperature.
-
Slowly add 99 g (1.01 mol) of molten maleic anhydride to the flask via the dropping funnel.
-
Maintain the reaction temperature between 160-170°C.
-
After two hours of reaction, add 15 g of chlorobenzene to the mixture.
-
Continue the reaction for an additional two hours.
-
After the reaction is complete, cool the mixture to allow the product to crystallize.
-
Collect the white, solid chlorendic anhydride by suction filtration.
-
Dry the product. The expected yield is approximately 359 g (96%).
Protocol 2: Hydrolysis of Chlorendic Anhydride to this compound
This is a general procedure for the hydrolysis of the anhydride.
Materials:
-
Chlorendic anhydride
-
Deionized water
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
Procedure:
-
Place the chlorendic anhydride in the round-bottom flask.
-
Add a sufficient amount of deionized water to fully suspend the anhydride.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue refluxing for at least one hour to ensure complete hydrolysis. The solid anhydride should dissolve as it converts to the more water-soluble diacid.
-
After the reaction is complete, cool the solution to room temperature.
-
The this compound may crystallize upon cooling. If necessary, the product can be further purified by recrystallization from water or a suitable organic solvent.
-
Collect the purified this compound by filtration and dry thoroughly.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting logic for low anhydride yield.
References
Technical Support Center: Overcoming Solubility and Dispersion Issues of Chlorendic Acid in Polymer Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorendic acid and its anhydride in polymer matrices. The focus is on addressing common challenges related to solubility, dispersion, and incorporation of this reactive flame retardant to ensure optimal performance of the final polymer composite.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental process.
Issue 1: Solid particles or cloudiness observed in the liquid resin after mixing with this compound/anhydride.
-
Question: I've mixed this compound (or its anhydride) into my unsaturated polyester or epoxy resin, but I'm seeing white specks, or the mixture appears cloudy. What's causing this, and how can I fix it?
-
Answer: This indicates poor dispersion or incomplete dissolution of the this compound/anhydride in the resin. This compound is a solid with limited solubility in non-polar resins at room temperature.
-
Solution 1: Particle Size Reduction: Ensure you are using a grade of this compound/anhydride with a fine particle size. If necessary, consider milling the powder to reduce the particle size before incorporation. Smaller particles have a larger surface area, which facilitates better dispersion and dissolution.
-
Solution 2: Mechanical Agitation: Use high-shear mixing to break down agglomerates and ensure a homogenous dispersion. For laboratory-scale experiments, a high-speed overhead stirrer or a planetary mixer is recommended.
-
Solution 3: Elevated Temperature Mixing: Gently heating the resin (e.g., to 35-50°C) can significantly improve the dissolution of this compound/anhydride.[1] Be cautious not to initiate premature curing. Always refer to the technical data sheet of your resin for its thermal stability.
-
Solution 4: Use of a Co-solvent: In some formulations, a small amount of a compatible polar solvent in which this compound is soluble (e.g., acetone, ethanol) can be used.[2] However, ensure the solvent is compatible with your polymer system and is completely removed before or during curing to avoid plasticization or void formation.
-
Issue 2: The cured polymer exhibits brittleness, cracking, or reduced mechanical strength.
-
Question: After curing, my polymer composite with this compound is brittle and cracks easily. Why is this happening?
-
Answer: This can be due to several factors, including incomplete reaction, improper stoichiometry, or an uncontrolled exothermic reaction.
-
Solution 1: Optimize Stoichiometry: this compound and its anhydride are reactive flame retardants that become part of the polymer backbone.[3] It's crucial to calculate the correct stoichiometric ratio of the acid/anhydride to the other reactive components in your system (e.g., epoxy groups, glycols). An excess of the hardener can lead to a brittle final product.[4][5]
-
Solution 2: Control the Exotherm: The reaction between chlorendic anhydride and epoxy resins can be highly exothermic, leading to thermal stresses and cracking upon cooling. To manage this, consider a staged curing process with an initial lower temperature cure followed by a post-cure at a higher temperature. Working with smaller batch sizes also helps dissipate heat more effectively.
-
Solution 3: Ensure Complete Curing: Inadequate curing can result in a polymer that has not reached its full mechanical potential. Verify your curing schedule (time and temperature) and ensure it is appropriate for your specific formulation. Post-curing at an elevated temperature is often necessary for anhydride-cured systems to achieve optimal properties.
-
Solution 4: Check for Moisture Contamination: Chlorendic anhydride is sensitive to moisture and will hydrolyze to this compound. This can alter the reactivity and stoichiometry of your system, potentially affecting the final mechanical properties. Always store chlorendic anhydride in a dry environment and minimize its exposure to atmospheric moisture during handling.
-
Issue 3: The curing time of the polymer system is significantly altered (too fast or too slow).
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Question: The addition of this compound/anhydride has drastically changed the gel time and cure time of my resin. How can I control this?
-
Answer: this compound and its anhydride are acidic and can influence the curing kinetics of both polyester and epoxy resins.
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Solution 1: Adjust Catalyst/Accelerator Concentration: The acidity of this compound can accelerate the curing of some resin systems. You may need to reduce the amount of catalyst or accelerator to achieve the desired pot life and cure profile. Conversely, if the reaction is too slow, a catalyst may be necessary. For epoxy-anhydride systems, tertiary amines or imidazoles are common accelerators.
-
Solution 2: Temperature Control: The curing rate is highly dependent on temperature. Lowering the initial curing temperature will slow down the reaction, providing a longer working time.
-
Solution 3: Monitor for Impurities: The presence of free acid in chlorendic anhydride can increase the reactivity with epoxy resins. Ensure you are using a high-purity grade of chlorendic anhydride if a longer pot life is required.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between using this compound and chlorendic anhydride?
A1: this compound is a dicarboxylic acid, while chlorendic anhydride is its dehydrated form. Chlorendic anhydride is generally more reactive than the acid form. A key difference is that the anhydride is highly susceptible to hydrolysis, meaning it will react with water to form the acid. This is an important consideration for storage and handling. In many applications, the anhydride is preferred as a curing agent for epoxy resins.
Q2: How can I predict the compatibility of this compound with a new polymer system?
Q3: Can I use this compound in polyurethane foams?
A3: Yes, this compound is used to create halogenated polyols, which are then reacted with isocyanates to produce polyurethane foams with flame retardant properties. In this case, the this compound is pre-reacted to form the polyol, which is then incorporated into the polyurethane formulation.
Q4: Is it necessary to use a catalyst when curing epoxy resins with chlorendic anhydride?
A4: While the reaction can proceed without a catalyst at high temperatures (above 200°C), it is very slow. In practice, an accelerator (catalyst) is almost always used to achieve a reasonable cure time at lower temperatures. Common accelerators include tertiary amines and imidazoles.
Q5: What are the typical loading levels of this compound/anhydride for effective flame retardancy?
A5: The required loading level depends on the specific polymer, the desired level of flame retardancy (e.g., UL 94 rating), and the presence of other flame-retardant synergists. It is best to consult the relevant literature and technical data sheets for your specific application. As a reactive flame retardant, the amount of this compound/anhydride will also be dictated by the stoichiometry of the polymerization reaction.
Quantitative Data
Table 1: Solubility of this compound and Anhydride in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Slightly Soluble | |
| Non-polar organic solvents (e.g., benzene, hexane) | Slightly Soluble | ||
| Polar organic solvents (e.g., ethanol, methanol, acetone) | Readily Soluble | ||
| Chlorendic Anhydride | Benzene | 40.4 g / 100g | (Source does not specify temperature) |
| Heptane | 4.5 g / 100g | (Source does not specify temperature) | |
| Acetone | 127.0 g / 100g | (Source does not specify temperature) | |
| Carbon Tetrachloride | 6.7 g / 100g | (Source does not specify temperature) |
Experimental Protocols
Protocol 1: Evaluation of Chlorendic Anhydride Dispersion in Epoxy Resin
-
Materials and Equipment:
-
Liquid epoxy resin (e.g., Bisphenol A diglycidyl ether)
-
Chlorendic anhydride powder
-
High-shear laboratory mixer
-
Heating mantle with temperature control
-
Glass beakers
-
Microscope with a camera
-
-
Procedure:
-
Weigh the desired amount of epoxy resin into a glass beaker.
-
Preheat the resin to the desired mixing temperature (e.g., 40°C) using the heating mantle.
-
Gradually add the pre-weighed chlorendic anhydride to the resin while stirring at a low speed.
-
Once all the anhydride is added, increase the mixing speed to a high-shear setting (e.g., 2000 rpm) for a specified time (e.g., 15 minutes).
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After mixing, take a small sample of the resin mixture and place it on a microscope slide.
-
Observe the sample under the microscope at different magnifications.
-
Capture images to document the quality of the dispersion, looking for any agglomerates or undissolved particles.
-
Repeat the process, varying the mixing time, temperature, and particle size of the chlorendic anhydride to find the optimal dispersion conditions.
-
Protocol 2: Determination of Curing Kinetics using Differential Scanning Calorimetry (DSC)
-
Materials and Equipment:
-
Epoxy resin/chlorendic anhydride formulation (prepared as per Protocol 1)
-
Accelerator (if used)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans
-
-
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the uncured resin mixture into a DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
For non-isothermal analysis, heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that covers the entire curing reaction (e.g., 30°C to 250°C).
-
For isothermal analysis, rapidly heat the sample to the desired curing temperature and hold it at that temperature until the reaction is complete.
-
Record the heat flow as a function of temperature (non-isothermal) or time (isothermal).
-
The resulting thermogram will show an exothermic peak corresponding to the curing reaction.
-
Integrate the area under the peak to determine the total heat of cure (ΔH).
-
The onset temperature, peak temperature, and shape of the exothermic peak provide information about the curing kinetics.
-
Visualizations
Caption: Experimental workflow for developing a this compound-based flame-retardant polymer.
Caption: Troubleshooting logic for common issues with this compound in polymer matrices.
References
- 1. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 2. tri-iso.com [tri-iso.com]
- 3. A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction [mdpi.com]
- 4. azom.com [azom.com]
- 5. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
Reducing discoloration of chlorendic acid during heating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorendic acid, focusing on the common issue of discoloration during heating.
Troubleshooting Guides & FAQs
Q1: Why does my this compound turn yellow upon heating?
A1: The yellow discoloration of this compound when heated is primarily due to two factors: the formation of chlorendic anhydride and the thermal decomposition of the molecule. In an open system, this compound loses water at elevated temperatures (around 200°C) to form its anhydride.[1][2][3] This process can be accompanied by the release of chlorine and hydrochloric acid through pyrolysis, which contributes to the color change.[1][2] The thermal degradation can lead to the formation of conjugated double-bond structures, which are known to cause coloration in organic compounds.
Furthermore, the presence of impurities from the manufacturing process of this compound, such as trace amounts of hexachlorocyclopentadiene and maleic anhydride, can also contribute to color formation when heated.
Q2: What is the underlying chemical mechanism for the discoloration?
A2: While the exact mechanism for this compound is not extensively detailed in publicly available literature, a plausible pathway can be inferred from the behavior of similar chlorinated organic compounds. The initial step is the thermally induced dehydrochlorination (loss of HCl). This introduces double bonds into the molecule. The presence of these new double bonds can lead to the formation of conjugated polyene systems. Polyenes with extended conjugation absorb light in the visible spectrum, resulting in a yellow appearance. The released HCl can also catalyze further degradation reactions.
Q3: How can I prevent or reduce the discoloration of this compound during my experiments, particularly in polyester synthesis?
A3: Discoloration can be significantly reduced by using a combination of chemical stabilizers during the heating process. For applications such as the synthesis of unsaturated fire-retardant polyesters, a color-inhibiting combination of an acid and a phenolic antioxidant has been shown to be effective. Specifically, the use of phosphoric acid in conjunction with 2,6-di-t-butyl-p-cresol can inhibit color formation.
The general principles for stabilizing chlorinated compounds also apply, which include:
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Acid Scavenging: Quickly neutralizing any generated hydrogen chloride (HCl) to prevent it from catalyzing further degradation.
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Antioxidant Activity: Reacting with oxidative species that can promote degradation and color formation.
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Reaction with Polyenes: Additives that can react with and break up the conjugated polyene structures to reduce color.
Q4: Are there any specific purification methods to improve the thermal stability of this compound?
A4: While extensive refining of this compound to remove all color-producing impurities is possible, it often involves costly additional processing steps and may not be practical for many applications. However, starting with high-purity this compound can contribute to better color stability. Technical grade this compound can have a purity of over 97%, with common impurities being maleic anhydride, water, and hexachlorocyclopentadiene. For sensitive applications, using a grade with the lowest possible levels of these impurities is recommended.
Data Presentation
The following table summarizes the recommended stabilizer system for reducing discoloration during the synthesis of unsaturated polyesters using this compound, as derived from patent literature.
| Stabilizer Component | Chemical Name | Recommended Concentration | Function | Reference |
| Primary Stabilizer | Phosphoric Acid (H₃PO₄) | 0.01% - 0.5% by weight of this compound | Acid catalyst for esterification, potential color inhibitor | |
| Co-Stabilizer | 2,6-di-t-butyl-p-cresol (BHT) | 0.01% - 0.5% by weight of this compound | Phenolic antioxidant, free radical scavenger |
Experimental Protocols
Protocol for the Preparation of Color-Improved Unsaturated Fire-Retardant Polyesters
This protocol is based on the method described in US Patent 3,607,836 A for reducing discoloration during the synthesis of polyesters containing this compound or its anhydride.
Materials:
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This compound or chlorendic anhydride
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Polyhydric alcohol (e.g., propylene glycol, ethylene glycol)
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Polycarboxylic compound (e.g., maleic anhydride, phthalic anhydride)
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Phosphoric acid (85%)
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2,6-di-t-butyl-p-cresol (BHT)
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Reaction vessel equipped with a stirrer, thermometer, inert gas inlet, and a condenser for water removal.
Procedure:
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Charging the Reactor: Charge the reaction vessel with the this compound or anhydride, polyhydric alcohol(s), and other polycarboxylic compound(s) in the desired molar ratios for your polyester formulation.
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Adding Stabilizers: Add the color-inhibiting stabilizers to the reaction mixture. The recommended amounts are between 0.01% and 0.5% by weight of the this compound/anhydride for both phosphoric acid and 2,6-di-t-butyl-p-cresol.
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Inert Atmosphere: Start a slow purge of an inert gas (e.g., nitrogen) through the reaction mixture to prevent oxidation during the reaction.
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Heating and Esterification:
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Begin heating the mixture with continuous stirring.
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Gradually increase the temperature to the desired esterification temperature, typically in the range of 150°C to 220°C.
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Water from the condensation reaction will begin to distill off and can be collected.
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Monitoring the Reaction: Monitor the progress of the esterification reaction by periodically measuring the acid number of the reaction mixture.
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Reaction Completion: The reaction is considered complete when the acid number reaches the target value for the desired polyester.
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Cooling and Dilution: Once the reaction is complete, cool the molten polyester. If required for your application, the polyester can be dissolved in a vinyl monomer like styrene while it is still warm.
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Color Evaluation: The color of the final polyester resin can be evaluated using a standard color scale, such as the Gardner color scale. The use of the stabilizer system is intended to yield a polyester with a color of less than 2 on the Gardner scale.
Visualization
References
Technical Support Center: Optimizing Curing of Epoxy Resins with Chlorendic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epoxy resins cured with chlorendic anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during the curing process in a question-and-answer format.
Issue 1: Curing is significantly slower than expected or incomplete.
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Question: My epoxy resin system with chlorendic anhydride is taking too long to cure, or remains tacky even after the recommended time. What are the possible causes and how can I fix this?
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Answer: Slow or incomplete curing is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
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Inaccurate Mixing Ratio: The stoichiometry of the epoxy resin to the chlorendic anhydride is crucial. An incorrect ratio can lead to unreacted components, resulting in a tacky or uncured state.[1][2][3] Always ensure the mixing ratio is precise, preferably measured by weight.[1]
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Insufficient Mixing: Thorough mixing of the resin and hardener is essential for a complete chemical reaction. Scrape the sides and bottom of the mixing container to ensure all material is incorporated.[3]
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Low Curing Temperature: The curing of anhydride-based epoxy systems is temperature-dependent. If the ambient or oven temperature is too low, the reaction rate will be significantly reduced. Consider increasing the curing temperature within the recommended range.
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Lack of Accelerator: While some systems may cure without an accelerator, their addition is generally necessary to achieve a reasonable cure time. If you are not using an accelerator, consider adding one. If you are, its concentration may be too low.
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Moisture Contamination: Anhydrides can react with water, which can interfere with the curing process. Ensure all components and equipment are dry.
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Issue 2: The cured epoxy is brittle.
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Question: My cured epoxy with chlorendic anhydride is brittle and cracks easily. What could be the cause?
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Answer: Brittleness in the cured epoxy can be a result of several factors related to the formulation and curing process.
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Excessive Cross-linking: A very high cross-link density can lead to a rigid and brittle material. This can be caused by a high curing temperature or a prolonged curing time.
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Incorrect Stoichiometry: An excess of the anhydride hardener can lead to a more brittle polymer network. It is often beneficial to use a slightly lower than stoichiometric amount of anhydride.
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Rapid Curing: A "runaway" exothermic reaction due to high accelerator concentration or high initial curing temperature can result in a stressed and brittle final product.
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Frequently Asked Questions (FAQs)
1. What is a typical starting formulation for an epoxy resin with chlorendic anhydride?
A typical starting point for formulation is to calculate the stoichiometric ratio of chlorendic anhydride to the epoxy resin. The amount of anhydride is often expressed in parts per hundred parts of resin (phr). The formula for this calculation is:
phr = (100 / EEW) * AEW * (A/E)
Where:
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EEW is the epoxy equivalent weight of the resin.
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AEW is the anhydride equivalent weight.
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A/E is the ratio of anhydride equivalents to epoxide equivalents.
For anhydride-cured systems, the optimal A/E ratio is often slightly less than 1.0, typically in the range of 0.85 to 0.95, to account for side reactions like epoxy homopolymerization.
2. What are common accelerators for chlorendic anhydride-cured epoxies and at what concentration should they be used?
Tertiary amines are effective accelerators for anhydride-cured epoxy systems. Common examples include:
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Benzyldimethylamine (BDMA)
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2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
The typical concentration of these accelerators is in the range of 0.5 to 2.0 phr. The optimal concentration should be determined experimentally as it can affect gel time, exotherm, and the final properties of the cured resin.
3. What is a recommended curing schedule?
A multi-stage curing schedule is often recommended for anhydride-cured epoxies to achieve optimal properties. This typically involves an initial cure at a lower temperature to allow for a controlled reaction and gelation, followed by a post-cure at a higher temperature to complete the cross-linking. A general starting point could be:
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Initial Cure: 1-2 hours at 120-140°C
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Post-Cure: 2-4 hours at 160-180°C
Longer post-cure times at higher temperatures generally lead to increased cross-linking, resulting in higher mechanical strength and chemical resistance.
Data Presentation
Table 1: Representative Starting Cure Schedules for Epoxy-Chlorendic Anhydride Systems
| Formulation Component | phr (parts per hundred resin) | Initial Cure | Post-Cure | Expected Outcome |
| Epoxy Resin (EEW ~190) | 100 | - | - | - |
| Chlorendic Anhydride | ~80-90 (for A/E of 0.85-0.95) | - | - | - |
| Accelerator (e.g., BDMA) | 0 | 4-6 hours at 150°C | 4-6 hours at 180°C | Slow cure, suitable for large castings to manage exotherm. |
| Accelerator (e.g., BDMA) | 1.0 | 1-2 hours at 130°C | 2-4 hours at 170°C | Faster cure, balanced properties. |
| Accelerator (e.g., DMP-30) | 1.5 | 1 hour at 140°C | 2 hours at 180°C | Rapid cure for smaller components or faster cycle times. |
Disclaimer: The values in this table are representative starting points based on general principles of anhydride curing. Actual optimal conditions will depend on the specific epoxy resin, accelerator, and desired final properties, and should be determined experimentally.
Experimental Protocols
Protocol 1: Determining Optimal Accelerator Concentration
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Materials: Epoxy resin, chlorendic anhydride, selected accelerator (e.g., BDMA), mixing cups, stirring rods, hot plate with magnetic stirring, viscometer, differential scanning calorimeter (DSC).
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Formulation Preparation:
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Prepare a master batch of epoxy resin and chlorendic anhydride at the desired stoichiometric ratio (e.g., A/E = 0.9).
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Divide the master batch into several smaller, equal portions.
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To each portion, add a different concentration of the accelerator (e.g., 0.5, 1.0, 1.5, 2.0 phr).
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Thoroughly mix each formulation.
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Gel Time Measurement:
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For each formulation, place a small amount on a hot plate set to the desired initial cure temperature (e.g., 130°C).
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Measure the time it takes for the mixture to transition from a liquid to a gel-like state. This is the gel time.
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Curing:
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Cure the remaining material from each formulation using a defined cure schedule (e.g., 2 hours at 130°C followed by 3 hours at 170°C).
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Characterization:
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Use DSC to determine the glass transition temperature (Tg) of each cured sample. A higher Tg generally indicates a more complete cure.
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Perform mechanical testing (e.g., tensile strength, flexural modulus) to evaluate the effect of accelerator concentration on the final properties.
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References
Troubleshooting peak tailing in HPLC analysis of chlorendic acid
Technical Support Center: Chlorendic Acid HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of this compound, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2][3] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or HPLC system.[3]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[4] The most common cause is the interaction of the ionized this compound molecules with residual silanol groups on the silica-based column packing material. Other potential causes include issues with the mobile phase pH, column degradation, or problems with the HPLC system itself.
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. This compound has a pKa of approximately 3.1. When the mobile phase pH is close to the pKa, a mixture of ionized and non-ionized forms of the acid exists, which can lead to peak broadening and tailing. To ensure a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa. For this compound, this means maintaining a mobile phase pH below 2.
Q4: Can the column itself be the cause of peak tailing?
A4: Yes, the column is a frequent source of peak tailing. Several column-related factors can contribute to this issue:
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Residual Silanol Groups: Most silica-based C18 columns have some unreacted silanol groups on the surface. These can interact with acidic compounds, causing tailing. Using a modern, high-purity silica column with effective end-capping can minimize these interactions.
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Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that lead to peak tailing.
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Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (e.g., high pH) or high temperatures, leading to a loss of performance and peak tailing.
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Column Void: A void at the head of the column can cause band broadening and asymmetrical peaks.
Q5: What are extra-column effects and can they cause peak tailing?
A5: Extra-column effects refer to any contribution to peak broadening or distortion that occurs outside of the HPLC column. This can include excessively long or wide connecting tubing, poorly made fittings, or a large detector cell volume. These issues can lead to a general loss of efficiency and can contribute to peak tailing for all peaks in the chromatogram.
Troubleshooting Guide: Peak Tailing in this compound Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
| Potential Cause | Troubleshooting Steps & Solutions |
| Mobile Phase Issues | 1. Check and Adjust Mobile Phase pH: - Ensure the mobile phase pH is at least 1.5-2 units below the pKa of this compound (pKa ≈ 3.1). A pH of ≤ 2 is recommended. - Use a buffer (e.g., phosphate or formate buffer) to maintain a stable pH. 2. Buffer Concentration: - Insufficient buffer concentration can lead to poor peak shape. A typical starting concentration is 10-25 mM. |
| Column-Related Issues | 1. Column Chemistry: - If using an older column, consider switching to a modern, high-purity silica column with advanced end-capping to minimize silanol interactions. 2. Column Contamination: - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove potential contaminants. - If the contamination is severe, a column regeneration procedure may be necessary. 3. Column Degradation: - If the column is old or has been used extensively, it may need to be replaced. |
| Secondary Interactions | 1. Use of Additives: - Adding a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape. 2. Ion-Pairing Reagents: - In some cases, an ion-pairing reagent can be used to improve the retention and peak shape of acidic compounds. |
| System & Method Parameters | 1. Sample Overload: - Reduce the injection volume or dilute the sample to ensure you are not overloading the column. 2. Sample Solvent: - The sample should be dissolved in the mobile phase or a weaker solvent to avoid peak distortion. 3. Extra-Column Volume: - Minimize the length and internal diameter of all tubing between the injector and the detector. - Ensure all fittings are properly connected to avoid dead volume. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.
Objective: To prepare a buffered mobile phase with a pH suitable for the analysis of this compound on a reversed-phase column.
Materials:
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HPLC-grade water
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HPLC-grade acetonitrile
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Formic acid (or phosphoric acid)
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0.2 µm filter
Procedure:
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Aqueous Component Preparation:
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Measure 950 mL of HPLC-grade water into a clean glass bottle.
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Carefully add formic acid to adjust the pH to 2.0. Use a calibrated pH meter to monitor the pH.
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Add water to bring the final volume to 1000 mL.
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Filter the aqueous mobile phase component through a 0.2 µm filter to remove any particulates.
-
-
Mobile Phase Composition:
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For a typical starting condition, mix the prepared aqueous component with acetonitrile in a ratio of 70:30 (v/v).
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Degas the final mobile phase using sonication or helium sparging before use.
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Protocol 2: Column Flushing and Cleaning
This protocol outlines a general procedure for flushing a C18 column to remove contaminants that may cause peak tailing.
Objective: To clean a reversed-phase HPLC column to restore its performance.
Materials:
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HPLC-grade water
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HPLC-grade isopropanol
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HPLC-grade acetonitrile
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HPLC-grade methanol
Procedure:
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Disconnect the column from the detector.
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Flush the column with 20 column volumes of each of the following solvents in the order listed:
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HPLC-grade water (to remove buffers)
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Isopropanol
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Acetonitrile
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Methanol
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-
Equilibrate the column with the mobile phase for your analysis before reconnecting it to the detector.
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Interactions causing this compound peak tailing.
References
Technical Support Center: Enhancing the Thermal Stability of Chlorendic Acid-Based Polyesters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the thermal stability of chlorendic acid-based polyesters.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound-based polyesters?
A1: The thermal degradation of polyesters, including those containing this compound (also known as HET-acid), is a complex process. For polyesters in general, degradation often initiates with the homolytic cleavage of the bonds nearest to the ester group. In the case of this compound-containing polyesters, a key reaction is the formation of chlorendic anhydride. The presence of the bulky, chlorinated bicyclic structure of this compound can also influence the degradation of other components in the polyester chain, for instance by suppressing the formation of certain byproducts like 1,2-propanediol and increasing the formation of others such as isomeric dimethyldioxanes.
Q2: How can the thermal stability of this compound-based polyesters be improved?
A2: Several strategies can be employed to enhance the thermal stability of these polyesters:
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Incorporation of Stabilizers: Adding thermal stabilizers and antioxidants is a common approach. These additives can interrupt degradation pathways and protect the polymer at elevated temperatures.
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Copolymerization: Introducing other monomers to create copolymers can alter the polymer's structure and improve its thermal properties.
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Use of Flame Retardants: While this compound itself imparts flame retardant properties, its effectiveness can be enhanced by using it in conjunction with other flame-retardant additives.
Q3: What types of stabilizers are effective for this compound-based polyesters?
A3: For halogenated polymers like this compound-based polyesters, various stabilizers can be effective. These include:
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Primary Antioxidants (Radical Scavengers): Hindered phenols are a common type of primary antioxidant that can interrupt free-radical chain reactions during degradation.
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Secondary Antioxidants (Peroxide Decomposers): Phosphites and thioesters can decompose hydroperoxides, which are intermediates in the oxidative degradation process.
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Metal Deactivators: These can chelate metal ions that might otherwise catalyze degradation reactions.
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Acid Scavengers: In environments where acidic byproducts can accelerate degradation, acid scavengers can be beneficial.
Troubleshooting Guide
Issue 1: Premature degradation of the polyester during synthesis or processing.
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Question: My this compound-based polyester is showing signs of degradation (e.g., discoloration, reduced viscosity) at temperatures lower than expected. What could be the cause?
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Answer: This could be due to several factors:
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Impurities in Monomers: Residual impurities in the this compound or other monomers can act as catalysts for degradation. Ensure high-purity monomers are used.
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Presence of Oxygen: Oxygen can significantly accelerate thermal degradation. Ensure the synthesis and processing are conducted under an inert atmosphere (e.g., nitrogen or argon).
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Inappropriate Catalyst: The type and concentration of the polymerization catalyst can influence thermal stability. Some catalysts may promote side reactions that lead to premature degradation.
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Hydrolysis: The presence of water can lead to hydrolytic degradation of the ester linkages, especially at elevated temperatures. Ensure all reactants and equipment are thoroughly dried.
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Issue 2: Ineffective thermal stabilization despite the addition of stabilizers.
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Question: I have added thermal stabilizers to my this compound-based polyester, but the thermal stability has not improved significantly. Why might this be?
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Answer: Possible reasons for the lack of improvement include:
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Incorrect Stabilizer Type: The chosen stabilizer may not be effective for the specific degradation mechanism of your polyester. A combination of primary and secondary antioxidants is often more effective than a single type.
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Insufficient Stabilizer Concentration: The concentration of the stabilizer may be too low to provide adequate protection. It is important to optimize the loading level of the stabilizer.
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Poor Dispersion: The stabilizer must be uniformly dispersed throughout the polymer matrix to be effective. Inadequate mixing can lead to localized areas with low stabilizer concentration.
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Volatility of the Stabilizer: The stabilizer may be degrading or volatilizing at the processing temperature of the polyester. Select a stabilizer with high thermal stability.
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Issue 3: Unexpected peaks in TGA or DSC analysis.
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Question: My TGA or DSC curves for the this compound-based polyester show unexpected thermal events. What could these indicate?
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Answer: Unexpected peaks or transitions can be indicative of:
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Residual Monomers or Solvents: Volatilization of residual monomers or solvents will appear as a weight loss step in TGA at lower temperatures.
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Phase Separation: In the case of copolymers or blends, multiple glass transitions (Tg) or melting points (Tm) in the DSC curve can indicate phase separation.
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Complex Degradation Pathways: Multiple degradation steps in the TGA curve suggest a multi-stage degradation process, which is common for complex polymers like this compound-based polyesters.
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Crystallization or Melting of Additives: The presence of crystalline additives may result in their own melting peaks in the DSC curve.
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Data Presentation
The following table summarizes the expected quantitative effects of incorporating various types of stabilizers on the thermal properties of this compound-based polyesters, as measured by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The values presented are representative and may vary depending on the specific polyester formulation and experimental conditions.
| Sample | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 10% Weight Loss (T10%) (°C) | Glass Transition Temperature (Tg) (°C) |
| Unstabilized Polyester | 280 - 320 | 300 - 340 | 100 - 130 |
| + 0.5 wt% Hindered Phenol | 290 - 330 | 310 - 350 | 100 - 130 |
| + 0.5 wt% Phosphite Stabilizer | 295 - 335 | 315 - 355 | 100 - 130 |
| + 0.5 wt% Hindered Phenol + 0.5 wt% Phosphite | 305 - 345 | 325 - 365 | 100 - 130 |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the this compound-based polyester.
Methodology:
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Sample Preparation: Ensure the polyester sample is dry and in a powder or film form for uniform heating. A typical sample mass is 5-10 mg.
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Instrument Setup:
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Place the sample in an inert TGA pan (e.g., alumina or platinum).
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Place the pan in the TGA furnace.
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Experimental Conditions:
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Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.
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Heating Rate: A typical heating rate is 10 °C/min.
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Temperature Range: Heat the sample from ambient temperature to a final temperature above the expected decomposition, for example, 600 °C.
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Data Analysis:
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Plot the sample weight as a function of temperature.
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Determine the onset decomposition temperature (Tonset), which is often calculated as the intersection of the baseline tangent and the tangent of the steepest weight loss slope.
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Determine the temperature at which a certain percentage of weight loss occurs (e.g., T5%, T10%).
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The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
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Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the this compound-based polyester.
Methodology:
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Sample Preparation: Weigh 5-10 mg of the dry polyester sample into a DSC pan (typically aluminum).
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Instrument Setup:
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Seal the DSC pan.
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Place the sample pan and an empty reference pan in the DSC cell.
-
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Experimental Conditions (Heat-Cool-Heat Cycle):
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First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected glass transition and melting point (if applicable) at a controlled rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.
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Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
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Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
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Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min.
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Data Analysis:
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Plot the heat flow as a function of temperature.
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The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC curve.
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The melting point (Tm) is observed as an endothermic peak.
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The crystallization temperature (Tc) is observed as an exothermic peak during the cooling scan.
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Mandatory Visualization
Caption: Workflow for Synthesis and Thermal Analysis.
Caption: Troubleshooting Logic for Poor Thermal Stability.
Minimizing byproduct formation in the synthesis of chlorendic acid
Technical Support Center: Synthesis of Chlorendic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols to minimize byproduct formation and achieve high-purity this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My final this compound product is contaminated with significant levels of unreacted hexachlorocyclopentadiene (HCCP) and maleic anhydride. What are the likely causes and how can I resolve this?
A1: The presence of unreacted starting materials typically points to suboptimal reaction conditions during the initial Diels-Alder condensation step. The key factors to control are reactant stoichiometry, temperature, and reaction time.
Common Causes:
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Incorrect Stoichiometry: An improper molar ratio of maleic anhydride to HCCP can result in incomplete conversion of the limiting reagent.
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Insufficient Reaction Time or Temperature: The Diels-Alder reaction requires specific conditions to proceed to completion. If the reaction time is too short or the temperature is too low, conversion will be poor.
Troubleshooting Steps:
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Optimize Molar Ratio: Employ a slight molar excess of maleic anhydride (e.g., 1.01 to 1.05 equivalents) to ensure the complete consumption of HCCP.[1][2]
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Adjust Reaction Conditions: Ensure the reaction is conducted within the optimal temperature range of 150-180°C for 2-5 hours.[1] Monitoring the reaction progress via techniques like TLC or GC can help determine the point of maximum conversion.
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Ensure Reactant Purity: Using high-purity starting materials, particularly HCCP (>99%), can improve reaction efficiency and reduce side reactions.[2]
Q2: The intermediate chlorendic anhydride appears dark-colored or contains tarry residues. How can this be prevented?
A2: Formation of dark, tarry substances is a common issue resulting from excessive thermal stress on the reactants and product.
Common Causes:
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Excessively High Reaction Temperature: Temperatures exceeding 180°C can trigger side reactions, including a reverse Diels-Alder reaction and polymerization, leading to color formation and tarry byproducts.[2]
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Prolonged Reaction Times: Even within the optimal temperature range, extending the reaction time unnecessarily can lead to the formation of tar-like impurities.
Troubleshooting Steps:
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Strict Temperature Control: Maintain the reaction temperature strictly between 150-170°C. Avoid localized overheating by ensuring uniform heating and efficient stirring.
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Optimize Reaction Time: Determine the minimum time required for complete conversion through careful reaction monitoring. Avoid extending the reaction period beyond what is necessary. A typical timeframe is 2-5 hours.
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Use of a Diluting Agent: The introduction of a solvent or diluting agent, such as chlorobenzene, can help to moderate the reaction temperature and prevent the formation of viscous, colored impurities.
Q3: My final this compound product is significantly contaminated with unhydrolyzed chlorendic anhydride. How can I improve the hydrolysis step?
A3: Incomplete hydrolysis leaves residual anhydride in the final product, affecting its purity. Chlorendic anhydride is rapidly hydrolyzed in aqueous solutions, with a half-life of approximately one hour, but process conditions must be controlled to ensure the reaction goes to completion.
Common Causes:
-
Insufficient Water: Not using a sufficient amount of water will result in an incomplete reaction.
-
Inadequate Reaction Time or Temperature: The hydrolysis process may be sluggish at low temperatures, requiring adequate time to complete.
-
Poor Mixing: If the anhydride is not properly dispersed in the aqueous medium, hydrolysis will be limited to the surface of the solid particles.
Troubleshooting Steps:
-
Ensure Sufficient Water: Use an adequate volume of water to fully suspend or dissolve the chlorendic anhydride.
-
Controlled Heating: Gently heating the mixture (e.g., to 70-95°C) can increase the rate of hydrolysis.
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Vigorous Stirring: Ensure efficient mixing to maximize the contact between the anhydride and water.
-
Purification: After hydrolysis, the this compound can be purified by recrystallization from hot water and acetic acid to remove any remaining anhydride.
Q4: During post-synthesis purification, my this compound seems to be converting back to the anhydride. Why is this happening?
A4: this compound is susceptible to dehydration, reverting to chlorendic anhydride when heated, particularly in an open system. This is a common issue during drying or melting point determination.
Troubleshooting Steps:
-
Avoid Excessive Heat During Drying: Dry the purified this compound under vacuum at a moderate temperature (e.g., below 100°C) to remove water without causing dehydration.
-
Melting Point Analysis: When determining the melting point, use a sealed capillary tube to prevent water loss and subsequent conversion to the anhydride, which has a higher melting point (230-235°C). The melting point of this compound is typically reported as 208-210°C in a sealed tube.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial-grade this compound and what are the common impurities?
A1: Commercially available this compound generally has a purity of over 97%. Common impurities include residual starting materials like maleic anhydride (max 0.25%) and hexachlorocyclopentadiene (max 50 ppm), as well as water (max 0.25%).
Q2: What is the primary synthetic route for this compound?
A2: this compound is prepared via a two-step process. The first step is a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride to form chlorendic anhydride. In the second step, the chlorendic anhydride intermediate is hydrolyzed with water to yield this compound.
Q3: Which analytical techniques are suitable for monitoring byproduct formation?
A3: Several techniques can be used. For monitoring the consumption of starting materials and the formation of the anhydride, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective. For characterizing the final product and identifying impurities like residual anhydride, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), which can distinguish between the carboxylic acid and anhydride functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy are highly valuable.
Data Presentation
Table 1: Recommended Reaction Conditions for Diels-Alder Synthesis of Chlorendic Anhydride
| Parameter | Recommended Range | Rationale for Minimizing Byproducts |
|---|---|---|
| Molar Ratio (Maleic Anhydride:HCCP) | 1.01:1 to 1.05:1 | A slight excess of maleic anhydride drives the reaction to completion, minimizing residual HCCP. |
| Temperature | 150 - 180°C | Ensures an economical reaction rate. Temperatures >180°C can cause color formation and reverse Diels-Alder reaction. |
| Reaction Time | 2 - 5 hours | Sufficient time for high conversion. Longer times can promote the formation of tarry byproducts. |
| Solvent/Diluent | Optional (e.g., Chlorobenzene) | Helps to control reaction temperature and viscosity, preventing localized overheating and tar formation. |
Table 2: Common Byproducts and Mitigation Strategies
| Byproduct/Issue | Likely Cause | Recommended Mitigation Strategy |
|---|---|---|
| Unreacted HCCP / Maleic Anhydride | Incomplete reaction (suboptimal time, temp, or stoichiometry). | Adjust molar ratio to a slight excess of maleic anhydride; ensure temperature is 150-180°C for 2-5 hours. |
| Tarry/Colored Impurities | Reaction temperature >180°C or prolonged reaction time. | Maintain strict temperature control (150-170°C) and monitor reaction to avoid unnecessary heating time. |
| Residual Chlorendic Anhydride | Incomplete hydrolysis. | Ensure sufficient water, vigorous stirring, and gentle heating (70-95°C) during the hydrolysis step. |
| Formation of Anhydride from Acid | Heating this compound in an open system during workup. | Dry the final product under vacuum at moderate temperatures; use a sealed capillary for melting point analysis. |
Experimental Protocols
Protocol 1: Optimized Synthesis of Chlorendic Anhydride
This protocol is designed to achieve a high yield of chlorendic anhydride with minimal byproduct formation.
-
Preparation: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add hexachlorocyclopentadiene (HCCP) (1.0 equivalent).
-
Reagent Addition: Add maleic anhydride (1.05 equivalents). If using a solvent, such as chlorobenzene, add it at this stage (approx. 5-10% by weight of reactants).
-
Reaction: Heat the mixture with constant stirring to a temperature of 160-170°C. Maintain this temperature for 3-5 hours.
-
Monitoring: Monitor the disappearance of HCCP using GC or TLC to determine the reaction endpoint.
-
Isolation: Once the reaction is complete, cool the mixture. The chlorendic anhydride product can be isolated by centrifugation or crystallization from the solvent if one was used.
Protocol 2: Hydrolysis of Chlorendic Anhydride to this compound
-
Setup: To the crude chlorendic anhydride from the previous step, add a sufficient volume of deionized water to create a slurry.
-
Hydrolysis: Heat the mixture to 95-97°C with vigorous stirring. The anhydride will hydrolyze and dissolve. Maintain these conditions for 1-2 hours to ensure complete conversion.
-
Crystallization: Cool the aqueous solution slowly to room temperature, then in an ice bath, to crystallize the this compound.
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Purification: Collect the white crystals by vacuum filtration. For higher purity, the crystals can be recrystallized from a mixture of hot water and acetic acid.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below 100°C to prevent dehydration back to the anhydride.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships of key reaction parameters.
References
Addressing interference in mass spectrometry of chlorendic acid
Welcome to the technical support center for the mass spectrometric analysis of chlorendic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common interference issues when analyzing this compound by mass spectrometry?
A1: The most significant interference issues in this compound analysis are matrix effects and the presence of co-eluting compounds.
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Matrix Effects: These are caused by other components in the sample matrix that co-elute with this compound and affect its ionization efficiency in the mass spectrometer's ion source. This can lead to either suppression (a decrease in signal) or enhancement (an increase in signal) of the this compound peak, ultimately affecting the accuracy of quantification.[1] Matrix components can include salts, lipids, and other organic matter from the sample.[1]
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Co-eluting Compounds: These are substances that have similar chemical properties to this compound and, therefore, are not fully separated by the liquid or gas chromatography system. Isobaric interferences, which are compounds with the same nominal mass as this compound, are particularly challenging as they can lead to false-positive results or inaccurate quantification.
Q2: How can I minimize matrix effects in my this compound analysis?
A2: Several strategies can be employed to minimize matrix effects:
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Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Common techniques include:
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Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples like water, soil, and biological fluids.[2] Different sorbent materials can be used to selectively retain this compound while allowing interfering substances to pass through, or vice versa.
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Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.
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Protein Precipitation: For biological samples, precipitating and removing proteins with a solvent like acetonitrile can significantly reduce matrix suppression.
-
-
Chromatographic Separation: Optimizing your liquid chromatography (LC) or gas chromatography (GC) method can help separate this compound from matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the temperature program.
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Isotope Dilution: Using a stable isotope-labeled internal standard (SIL-IS) of this compound is the most reliable way to compensate for matrix effects.[3] The SIL-IS behaves almost identically to the unlabeled this compound during sample preparation and ionization but is distinguished by its different mass in the mass spectrometer.
Q3: I am not seeing a peak for this compound. What should I check?
A3: If you are not observing a peak for this compound, consider the following troubleshooting steps in a logical order:
Q4: My this compound peak has poor shape (e.g., tailing, fronting, or splitting). What could be the cause?
A4: Poor peak shape is often related to chromatographic issues or interactions with the analytical hardware.
-
Column Issues: The analytical column may be degraded, contaminated, or not appropriate for the analysis. Consider flushing the column, using a guard column, or replacing the column.
-
Mobile Phase Incompatibility: The pH of the mobile phase can significantly affect the peak shape of acidic compounds like this compound. Ensure the mobile phase pH is appropriate to keep the acid in a consistent ionic state.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
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Secondary Interactions: this compound may be interacting with active sites in the injector, transfer lines, or the column itself. Ensure all components of the system are properly inert. For GC-MS, incomplete derivatization can also lead to peak tailing.[4]
-
Co-elution with an Interfering Compound: A closely eluting interference can distort the peak shape. Improving chromatographic resolution is key to addressing this.
Q5: What are the expected fragmentation patterns for this compound in negative ion mode ESI-MS/MS?
A5: In negative ion mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this compound ([M-H]⁻ at m/z 382.8) undergoes collision-induced dissociation (CID) to produce several characteristic fragment ions. The fragmentation pattern is dependent on the applied collision energy (CE).
| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Putative Neutral Loss |
| 382.8 | 10 | 338.8, 310.8, 274.9 | CO₂ |
| 382.8 | 20 | 338.8, 310.8, 274.9, 248.9 | CO₂, CO₂ + Cl |
| 382.8 | 60 | 338.8, 310.8, 274.9, 248.9, 213.9 | CO₂, CO₂ + Cl, CO₂ + 2Cl |
Data is based on fragmentation of a this compound standard observed via an Orbitrap mass spectrometer.
Understanding these fragmentation patterns is crucial for developing selective Multiple Reaction Monitoring (MRM) methods and for confirming the identity of this compound in samples.
Troubleshooting Guides
Issue 1: High Background Noise in the Chromatogram
High background noise can obscure the this compound peak and lead to poor sensitivity and inaccurate integration.
Issue 2: Inconsistent Retention Times for this compound
Shifts in retention time can lead to misidentification of the analyte.
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Water Samples (LC-MS/MS)
This protocol is a general guideline for the extraction of this compound from water samples using solid-phase extraction (SPE).
-
Sample Preservation: Acidify water samples to pH < 2 with a suitable acid (e.g., sulfuric acid) to ensure this compound is in its protonated form.
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Equilibrate the cartridge with 5 mL of acidified deionized water (pH < 2).
-
-
Sample Loading: Load the acidified water sample (e.g., 100 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of acidified deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 20:80 v/v) to remove moderately polar interferences.
-
-
Elution: Elute the this compound from the cartridge with 5 mL of a basic methanolic solution (e.g., methanol with 2% ammonium hydroxide).
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
For analysis by gas chromatography, the carboxylic acid groups of this compound must be derivatized to increase its volatility. Methylation is a common approach.
-
Sample Preparation: The sample containing this compound should be in an organic solvent and free of water.
-
Derivatization Reaction:
-
To the dried sample extract, add 200 µL of a 12.5% (w/v) solution of boron trifluoride in methanol (BF₃-MeOH).
-
Add 50 µL of methanol.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
-
Extraction of Methylated this compound:
-
After cooling, add 100 µL of pure water and vortex.
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Add 150 µL of dichloromethane, vortex vigorously, and allow the layers to separate.
-
Carefully transfer the bottom organic layer (dichloromethane) containing the this compound methyl ester to a clean vial for GC-MS analysis.
-
Disclaimer: These protocols are intended as general guidelines. Optimization will be required based on the specific sample matrix, instrumentation, and desired detection limits.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skyline.ms [skyline.ms]
Improving the dispersion of chlorendic acid in polyurethane foam formulations
This technical support guide is designed for researchers and scientists to address common challenges associated with incorporating chlorendic acid as a flame retardant in polyurethane (PU) foam formulations. Poor dispersion of this solid additive can lead to inconsistent foam properties, reduced flame retardancy, and processing difficulties.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polyurethane foams?
A1: this compound is a reactive flame retardant. It contains a high percentage of chlorine, which, when incorporated into the polyurethane matrix, helps to suppress combustion. It can be reacted with glycols to form halogenated polyols, which then become an integral part of the polymer backbone.[1][2][3] This covalent bonding minimizes the risk of the flame retardant leaching out over time.[2]
Q2: Why is achieving a good dispersion of this compound in the polyol premix important?
A2: A uniform dispersion of this compound is crucial for several reasons:
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Consistent Flame Retardancy: Homogeneous distribution ensures that all parts of the foam have a consistent level of fire protection.
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Predictable Mechanical Properties: Agglomerates of this compound can act as stress concentration points, leading to a reduction in the foam's compressive strength and overall durability.
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Stable Foam Processing: Poorly dispersed particles can increase the viscosity of the polyol premix, leading to processing issues such as poor mixing with the isocyanate, foam collapse, or uneven cell structure.[4]
Q3: What are the initial signs of poor this compound dispersion?
A3: Initial indicators of poor dispersion can be observed during the premix stage and in the final foam product:
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In the Premix: Sedimentation of white particles at the bottom of the mixing vessel, an unexpectedly high viscosity of the polyol blend, and the presence of visible clumps or aggregates.
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In the Cured Foam: Inconsistent cell structure, brittleness, discoloration (scorching) in the foam's core, and variability in density and mechanical properties across the foam bun.
Troubleshooting Guide
This section provides solutions to common problems encountered when incorporating this compound into polyurethane foam formulations.
Problem 1: High Viscosity of the Polyol/Chlorendic Acid Premix
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Question: After adding this compound to my polyol, the viscosity of the premix is too high, making it difficult to pump and mix. What could be the cause and how can I fix it?
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Answer: High viscosity is typically caused by a combination of factors including high loading levels of this compound, poor wetting of the particles by the polyol, and agglomeration.
| Potential Cause | Solution |
| High Loading Level | Reduce the concentration of this compound to the minimum effective level. Consider synergistic effects with other flame retardants, such as phosphorus-based compounds, to potentially lower the required amount of this compound. |
| Poor Wetting | Introduce a non-ionic surfactant or a dispersing agent to the polyol before adding the this compound. These additives lower the surface tension between the polyol and the solid particles, promoting better wetting and reducing viscosity. |
| Particle Agglomeration | Employ mechanical dispersion methods such as high-shear mixing or ultrasonication to break down particle agglomerates in the polyol slurry. |
| Incorrect Polyol | Select a polyol with a lower intrinsic viscosity or one that has better compatibility with this compound. |
Problem 2: Foam Collapse or Shrinkage After Adding this compound
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Question: My polyurethane foam is collapsing or shrinking after I've added this compound. Why is this happening?
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Answer: The addition of a solid filler like this compound can disrupt the delicate balance between the gelling and blowing reactions during foam formation.
| Potential Cause | Solution |
| Delayed Gelation | The solid particles can interfere with the catalytic activity, slowing the gelation reaction relative to the blowing reaction. This results in the cell walls not having enough strength to withstand the gas pressure, leading to collapse. Adjust the catalyst package by increasing the gelling catalyst (e.g., a tin-based catalyst). |
| Increased Nucleation Sites | The solid particles can act as nucleation sites, leading to a finer cell structure. If the polymer network is not strong enough to support this, it can lead to shrinkage. Ensure your formulation has a sufficiently high reactivity profile. |
| Viscosity Imbalance | The increased viscosity of the B-side (polyol premix) can lead to inefficient mixing with the A-side (isocyanate), resulting in a weak polymer network. Improve mixing efficiency by increasing the mixer speed or using a more efficient mixing head. |
Problem 3: Inconsistent Flame Retardancy and Mechanical Properties
-
Question: The flame retardancy and compressive strength of my foam are not uniform. How can I improve consistency?
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Answer: This is a direct consequence of poor this compound dispersion. The key is to reduce the particle size and prevent re-agglomeration.
| Potential Cause | Solution |
| Large Particle Size | The as-received this compound may have a large particle size distribution. Use a particle size reduction technique like ball milling or jet milling before adding it to the polyol. |
| Re-agglomeration | Even with initial good dispersion, particles can re-agglomerate over time in the premix. Use a suitable surfactant or dispersing agent to stabilize the dispersion. Consider surface modification of the this compound particles to improve their compatibility with the polyol. |
| Inadequate Mixing | Ensure thorough and uniform mixing of the polyol/chlorendic acid slurry before combining it with the isocyanate. For continuous production, use an in-line high-shear mixer. |
Data Presentation
The following tables summarize the expected impact of various processing parameters on the dispersion of this compound and the final foam properties. These are representative data based on established principles of polymer processing and composite materials.
Table 1: Effect of Mechanical Milling on this compound Particle Size
| Milling Time (hours) | Average Particle Size (μm) | Particle Size Distribution |
| 0 (As-received) | 150 | Broad |
| 2 | 75 | Moderate |
| 4 | 30 | Narrow |
| 8 | 15 | Narrow |
Table 2: Influence of Surfactant Type on Polyol/Chlorendic Acid Slurry Viscosity
| Surfactant Type (at 1% w/w) | Slurry Viscosity (cP at 25°C) | Sedimentation after 24h |
| None | 8500 | High |
| Sorbitan Monooleate (Non-ionic) | 4200 | Low |
| Polyoxyethylene Alkyl Ether (Non-ionic) | 3800 | Very Low |
| Alkyl Benzene Sulfonate (Anionic) | 5500 | Moderate |
Table 3: Impact of this compound Dispersion Quality on Foam Properties
| Dispersion Quality | Compressive Strength (kPa) | Limiting Oxygen Index (%) |
| Poor (Agglomerated) | 180 | 22 |
| Moderate (Stirred) | 220 | 24 |
| Good (Milled + Surfactant) | 250 | 27 |
Experimental Protocols
Protocol 1: Preparation of a this compound/Polyol Slurry
-
Materials and Equipment:
-
Polyether or polyester polyol
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This compound powder (milled, if necessary)
-
Non-ionic surfactant (e.g., polyoxyethylene-based)
-
High-shear mixer or ultrasonic probe
-
Beaker or stainless steel mixing vessel
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of polyol into the mixing vessel.
-
Add the calculated amount of surfactant to the polyol (typically 0.5-2.0% by weight of the this compound).
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Mix at low speed for 5 minutes to ensure the surfactant is fully dissolved in the polyol.
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Gradually add the pre-weighed this compound powder to the polyol while mixing at a moderate speed to avoid splashing.
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Once all the this compound has been added, increase the mixing speed to high (e.g., 3000 rpm for a high-shear mixer) or begin sonication.
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Mix/sonicate for a predetermined time (e.g., 30 minutes) to achieve a fine dispersion.
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Visually inspect the slurry for any signs of large agglomerates or sedimentation.
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Allow the slurry to cool to room temperature before proceeding with foam preparation.
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Protocol 2: Evaluation of this compound Dispersion in Cured Polyurethane Foam
-
Materials and Equipment:
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Cured polyurethane foam sample containing this compound
-
Scanning Electron Microscope (SEM)
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Sputter coater (for gold or carbon coating)
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Sharp razor blade or microtome
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Sample stubs for SEM
-
-
Procedure:
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Carefully cut a small, representative sample from the core of the polyurethane foam using a sharp razor blade. The sample size should be suitable for the SEM sample stub (e.g., 1cm x 1cm x 0.5cm).
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Ensure the cut surface is as flat and clean as possible to get a clear image of the cell structure.
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Mount the foam sample onto an SEM stub using conductive carbon tape.
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Place the mounted sample in a sputter coater and apply a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
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Transfer the coated sample into the SEM chamber.
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Evacuate the chamber to the required vacuum level.
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Begin imaging the cross-section of the foam at low magnification to observe the overall cell structure.
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Increase the magnification and focus on the cell walls and struts.
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Look for bright, distinct particles embedded within the polymer matrix. These are likely the this compound particles due to their higher atomic number compared to the surrounding polymer.
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Assess the dispersion by observing the size, shape, and distribution of these particles. Good dispersion is characterized by small, individual particles evenly distributed throughout the matrix. Poor dispersion will be evident by the presence of large agglomerates.
-
Visualizations
Caption: Troubleshooting workflow for this compound dispersion issues.
References
Technical Support Center: Chlorendic Anhydride Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the hydrolysis of chlorendic anhydride during storage. Chlorendic anhydride is a highly moisture-sensitive compound, and its degradation to chlorendic acid can compromise experimental outcomes and product integrity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is chlorendic anhydride, and why is it sensitive to moisture?
Chlorendic anhydride ((1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride)) is a white crystalline solid used as a flame retardant and a hardener for epoxy resins.[1] Its anhydride functional group is highly reactive towards water. In the presence of moisture, it readily undergoes hydrolysis to form this compound.[2] This conversion is often irreversible under standard storage conditions and can significantly impact the purity and performance of the material.[3]
Q2: What are the visible signs of chlorendic anhydride hydrolysis?
While there may not be dramatic visible changes, signs of hydrolysis can include a change in the texture of the powder, such as clumping or the formation of a solid mass. A slight change in color or the presence of a faint acidic odor may also indicate degradation. For definitive confirmation, analytical testing is necessary.
Q3: What are the recommended storage conditions for chlorendic anhydride?
To prevent hydrolysis, chlorendic anhydride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The use of a desiccator or storage under an inert atmosphere is strongly recommended.
Q4: How does hydrolysis affect the properties of chlorendic anhydride?
Hydrolysis converts the anhydride to its corresponding dicarboxylic acid, this compound. This change in chemical structure alters the compound's reactivity and physical properties. For instance, in polymerization reactions where the anhydride is intended to react as a cross-linking agent, the presence of the diacid can lead to incomplete reactions and affect the properties of the final polymer.
Q5: What is the shelf life of chlorendic anhydride?
The shelf life of chlorendic anhydride is highly dependent on the storage conditions. When stored properly in a dry, inert environment, it can remain stable for an extended period. However, exposure to atmospheric moisture will significantly shorten its shelf life. Regular quality control testing is recommended for long-term storage.
Troubleshooting Guide: Preventing Hydrolysis
This guide provides solutions to common problems encountered during the storage and handling of chlorendic anhydride.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Clumping or caking of the powder | Exposure to ambient moisture. | Immediately transfer the material to a desiccator containing a fresh, active desiccant. If significant clumping has occurred, consider drying the material under vacuum (see Experimental Protocols). |
| Inconsistent experimental results | Partial hydrolysis of the chlorendic anhydride, leading to lower purity and altered reactivity. | Verify the purity of the chlorendic anhydride using an appropriate analytical method such as HPLC or FTIR (see Experimental Protocols). Use only high-purity material for experiments. |
| Suspected moisture contamination in a new container | Improper sealing of the container during manufacturing or previous handling. | Before use, test a small sample for moisture content using Karl Fischer titration or for the presence of this compound via HPLC. If contaminated, the bulk material should be dried. |
| Rapid degradation of the material after opening the container | Repeated exposure to atmospheric moisture each time the container is opened. | Aliquot the material into smaller, single-use containers under an inert atmosphere to minimize exposure of the bulk supply. |
Experimental Protocols
Protocol 1: Vacuum Drying of Chlorendic Anhydride
This protocol describes a method for drying chlorendic anhydride that has been exposed to moisture.
Materials:
-
Chlorendic anhydride
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated container
-
Vacuum pump
-
Cold trap (recommended)
Procedure:
-
Transfer the chlorendic anhydride to the Schlenk flask.
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Connect the flask to a vacuum line equipped with a cold trap.
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Slowly apply a vacuum, ensuring the powder is not drawn into the vacuum line.
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Once a stable vacuum is achieved (e.g., <1 mmHg), gently heat the flask in the vacuum oven. A temperature of 40-50°C is a safe starting point to avoid thermal degradation.
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Dry the material under vacuum for several hours (e.g., 4-8 hours). The exact time will depend on the amount of material and the level of moisture contamination.
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Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
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Store the dried material in a desiccator or under an inert atmosphere.
Protocol 2: Quantification of this compound in Chlorendic Anhydride by HPLC
This protocol provides a general method for determining the purity of chlorendic anhydride and quantifying the amount of this compound present due to hydrolysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical gradient might start at 30% acetonitrile and ramp up to 90% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 222 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of pure chlorendic anhydride and this compound in a suitable solvent (e.g., acetonitrile) to prepare stock solutions of known concentrations.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh a sample of the chlorendic anhydride to be tested and dissolve it in the mobile phase solvent to a known concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
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Identify the peaks for chlorendic anhydride and this compound based on their retention times from the standard injections.
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Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
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Visualizations
Signaling Pathway of Hydrolysis
Caption: A diagram illustrating the hydrolysis of chlorendic anhydride to this compound in the presence of water.
Experimental Workflow for Storage and Quality Control
Caption: A recommended workflow for the proper storage, handling, and quality control of chlorendic anhydride to prevent hydrolysis.
References
Method refinement for detecting trace levels of chlorendic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical method refinement for detecting trace levels of chlorendic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and complete experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for detecting trace levels of this compound?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly effective for quantifying trace levels of this compound. The choice often depends on available instrumentation, sample matrix, and desired sensitivity. GC-MS typically requires a derivatization step to make the this compound volatile, while LC-MS/MS can often analyze the compound directly.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound is a dicarboxylic acid, making it polar and non-volatile. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization, typically methylation, converts the carboxylic acid groups into their corresponding methyl esters. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. Diazomethane or trimethylsilyldiazomethane are common reagents for this purpose.
Q3: What are the typical challenges encountered during the solid-phase extraction (SPE) of this compound from water samples?
A3: Common challenges include low recovery of the analyte, poor reproducibility, and extract contamination. Low recovery can be caused by an inappropriate sorbent choice, incorrect sample pH, using a wash solvent that is too strong, or an elution solvent that is too weak. Poor reproducibility can stem from inconsistent flow rates or allowing the SPE cartridge to dry out before sample loading. Contamination can be introduced from the sample container, solvents, or the SPE cartridge itself.
Q4: What are the expected Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound analysis?
A4: The LOD and LOQ are method-dependent and vary based on the instrumentation, sample matrix, and extraction procedure. For LC-MS/MS methods analyzing similar chlorinated acids in drinking water, LODs can range from 0.003 to 0.04 µg/L. For GC-MS methods, after derivatization, LODs for acidic herbicides have been reported in the range of 4 to 8 ng/mL in the final extract. For specific expected performance data, please refer to the quantitative data tables in the sections below.
Analytical Method Performance
The following tables summarize typical performance data for the analysis of this compound and analogous compounds. These values should be considered as a reference, and each laboratory should perform its own method validation.
Table 1: LC-MS/MS Method Performance for Chlorinated Acids in Water
| Parameter | Value Range |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L |
| Limit of Quantitation (LOQ) | 0.04 - 0.15 µg/L |
| Recovery | 85% - 115% |
| Precision (RSD) | < 15% |
| Linearity (R²) | > 0.995 |
Table 2: GC-MS Method Performance for Derivatized Acidic Compounds
| Parameter | Value Range |
| Limit of Detection (LOD) | 1 - 10 µg/L |
| Limit of Quantitation (LOQ) | 3 - 30 µg/L |
| Recovery | 75% - 120% |
| Precision (RSD) | < 20% |
| Linearity (R²) | > 0.99 |
Experimental Workflows and Protocols
The following diagrams and protocols provide a detailed overview of the analytical procedures for this compound.
Figure 1. General experimental workflow for this compound analysis.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is applicable for the extraction of this compound from water samples.
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Sample Collection and Preservation: Collect a 100 mL water sample in a clean glass container. Acidify the sample to a pH of less than 2 with concentrated sulfuric acid. If not analyzed immediately, store the sample at 4°C.
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SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH < 2). Do not allow the cartridge to go dry.
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Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
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Washing: After loading, wash the cartridge with 5 mL of deionized water (acidified to pH < 2) to remove any polar interferences.
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Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a collection tube.
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Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C. The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
Protocol 2: Derivatization for GC-MS Analysis
Safety Precaution: Diazomethane is highly toxic and explosive. All work must be performed in a well-ventilated fume hood by trained personnel.
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Reagent Preparation: Prepare a fresh ethereal solution of diazomethane from a commercially available precursor kit.
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Reaction: To the dried sample extract from the SPE procedure, add 1 mL of the ethereal diazomethane solution.
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Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature. A persistent yellow color indicates that the reaction is complete.
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Quenching: Gently bubble nitrogen through the solution to remove excess diazomethane.
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Solvent Exchange: Evaporate the ether and reconstitute the residue in 1 mL of hexane or another suitable solvent for GC-MS injection.
Protocol 3: GC-MS Instrumental Analysis
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Gas Chromatograph: Agilent 8890 GC (or equivalent)
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
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Injection Volume: 1 µL
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Inlet Temperature: 250°C
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Injection Mode: Splitless
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Oven Program:
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Initial temperature: 60°C, hold for 1 minute
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Ramp: 10°C/min to 280°C, hold for 5 minutes
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Carrier Gas: Helium at a constant flow of 1.2 mL/min
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Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity. Monitor characteristic ions for the this compound methyl ester.
Protocol 4: LC-MS/MS Instrumental Analysis
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Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent)
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Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient:
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Start with 10% B, hold for 1 minute
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Linear gradient to 95% B over 8 minutes
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Hold at 95% B for 2 minutes
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Return to initial conditions and equilibrate for 3 minutes
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Flow Rate: 0.3 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
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Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS (or equivalent)
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode
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Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize transitions for this compound (e.g., precursor ion and product ions).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Figure 2. Troubleshooting guide for low recovery in SPE.
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Active sites in the GC inlet liner or column. - Incomplete derivatization. | - Use a deactivated inlet liner. - Condition the GC column. - Optimize derivatization reaction time and temperature. |
| No Peak or Very Small Peak | - Low recovery from sample preparation. - Degradation of the analyte in the injector. - Incorrect GC-MS parameters. | - Troubleshoot the SPE procedure (see Figure 2). - Lower the injector temperature. - Verify MS is in the correct acquisition mode (SIM/MRM) and that the correct ions are being monitored. |
| Ghost Peaks | - Carryover from a previous injection. - Contamination in the syringe or inlet. | - Run a solvent blank to confirm carryover. - Clean the syringe and the GC inlet. |
| Poor Reproducibility | - Inconsistent injection volume. - Leaks in the GC system. - Instability of the derivatized sample. | - Use an autosampler for injections. - Perform a leak check on the GC system. - Analyze derivatized samples as soon as possible. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Ion suppression from the sample matrix. - Incorrect mobile phase pH. - Suboptimal ESI source parameters. | - Dilute the sample extract. - Ensure the mobile phase pH promotes deprotonation (for negative mode). - Optimize source parameters (e.g., gas temperature, gas flow, capillary voltage). |
| Fluctuating Retention Time | - Column degradation. - Inconsistent mobile phase composition. - Air bubbles in the pump. | - Replace the LC column. - Prepare fresh mobile phase. - Degas the mobile phase and prime the LC pumps. |
| Split Peaks | - Clogged frit on the column or guard column. - Column void. | - Replace the guard column or the main column. |
| High Background Noise | - Contaminated mobile phase or LC system. | - Use high-purity LC-MS grade solvents. - Flush the LC system with an appropriate cleaning solution. |
Technical Support Center: Enhancing Fenton-Mediated Biodegradation of Chlorendic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Fenton-mediated biodegradation of chlorendic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Fenton-mediated degradation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Degradation Efficiency | Suboptimal pH: The Fenton reaction is highly pH-dependent, with optimal performance typically observed in acidic conditions (pH 2-4)[1][2][3]. At higher pH, iron precipitates as hydroxide, reducing catalyst availability[4]. | Adjust the initial pH of the reaction mixture to the optimal range of 3.0-3.5 using dilute H₂SO₄ or HCl. Monitor the pH throughout the experiment as it may change due to the formation of acidic byproducts. |
| Incorrect Fe²⁺:H₂O₂ Molar Ratio: An inappropriate ratio of ferrous iron to hydrogen peroxide can limit the generation of hydroxyl radicals. Excess Fe²⁺ can act as a scavenger of hydroxyl radicals, while excess H₂O₂ can lead to self-scavenging and the formation of less reactive hydroperoxyl radicals[5]. | Optimize the Fe²⁺:H₂O₂ molar ratio. Start with a ratio in the range of 1:5 to 1:20 and perform batch experiments to determine the optimal ratio for your specific experimental conditions. | |
| Insufficient Reagent Concentration: The concentrations of Fe²⁺ and H₂O₂ may be too low to effectively degrade the initial concentration of this compound. | Gradually increase the concentrations of both Fe²⁺ and H₂O₂ while maintaining the optimal molar ratio. Be cautious of excessive concentrations which can lead to scavenging effects. | |
| Presence of Scavenging Species: The sample matrix may contain ions such as chloride, carbonate, or phosphate that can scavenge hydroxyl radicals, reducing the efficiency of the Fenton process. | Consider a pre-treatment step to remove interfering ions. For high chloride concentrations, which are inherent to this compound degradation, a higher dosage of Fenton reagents may be necessary. | |
| Reaction Stops Prematurely | Depletion of Fe²⁺: The catalytic Fe²⁺ is consumed during the reaction as it is oxidized to Fe³⁺. The regeneration of Fe²⁺ from Fe³⁺ by H₂O₂ is a slower process. | Consider the stepwise addition of the Fe²⁺ catalyst to maintain a sufficient concentration throughout the reaction period. |
| Decomposition of H₂O₂: Hydrogen peroxide can decompose into water and oxygen, especially at higher temperatures and pH values, reducing its availability for the Fenton reaction. | Maintain the reaction temperature between 20-40°C. Ensure the pH is within the optimal acidic range. | |
| Formation of Precipitate | High pH: As the pH increases above 4, ferric ions (Fe³⁺) precipitate as ferric hydroxide (Fe(OH)₃), leading to a brownish-orange precipitate and loss of catalytic activity. | Maintain the pH of the solution in the optimal acidic range (3.0-3.5). If a precipitate forms, it can be redissolved by carefully lowering the pH. |
| High Iron Concentration: Using an excessively high concentration of iron catalyst can lead to the formation of iron sludge. | Optimize the iron concentration to the minimum effective dose required for efficient degradation. | |
| Inconsistent Results | Variability in Sample Matrix: Changes in the composition of the this compound solution (e.g., presence of other organic compounds, varying pH) can affect the Fenton reaction. | Ensure consistent sample preparation and matrix composition for all experiments. Characterize the wastewater or solution to identify potential interfering substances. |
| Inaccurate Reagent Preparation: Errors in the preparation of Fe²⁺ and H₂O₂ solutions can lead to inconsistent results. | Prepare fresh reagent solutions for each set of experiments. Accurately measure the concentrations of the stock solutions. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the Fenton-mediated degradation of this compound?
The optimal pH for the Fenton process is typically in the acidic range of 3.0 to 3.5. Within this range, the generation of hydroxyl radicals is maximized, and the precipitation of iron as ferric hydroxide is minimized.
2. What is the recommended molar ratio of Fe²⁺ to H₂O₂?
The optimal Fe²⁺:H₂O₂ molar ratio can vary depending on the specific experimental conditions, including the concentration of this compound. A common starting point for optimization is a ratio between 1:5 and 1:20. It is crucial to determine the optimal ratio experimentally to maximize degradation efficiency and avoid scavenging effects from excess reagents.
3. How can I monitor the degradation of this compound?
The degradation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. Gas chromatography (GC) can also be used after derivatization of the acid. Monitoring the decrease in the this compound peak over time will indicate the progress of the degradation.
4. What are the potential degradation byproducts of this compound in the Fenton process?
Due to its highly chlorinated structure, the degradation of this compound by the Fenton process is expected to produce smaller chlorinated organic intermediates, organic acids, and ultimately, carbon dioxide, water, and chloride ions. Identifying these byproducts may require advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Can the Fenton process be combined with other treatments to enhance this compound degradation?
Yes, combining the Fenton process with other advanced oxidation processes (AOPs) or biological treatments can enhance degradation. For instance, the photo-Fenton process, which involves UV irradiation, can accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the overall efficiency. Following Fenton treatment, a biological treatment step can be employed to degrade the more biodegradable intermediates formed.
6. What safety precautions should be taken when working with Fenton's reagent?
Fenton's reagent involves a strong oxidizer (hydrogen peroxide) and the reaction can be exothermic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated area or a fume hood. Care should be taken when handling concentrated hydrogen peroxide.
Quantitative Data on Fenton-Mediated Degradation
Due to the limited availability of specific quantitative data for the Fenton-mediated degradation of this compound, the following tables present illustrative data based on studies of other chlorinated organic compounds, which can be expected to show similar trends.
Table 1: Effect of pH on Degradation Efficiency (Illustrative)
| Initial pH | This compound Degradation (%) |
| 2.0 | 85 |
| 3.0 | 95 |
| 4.0 | 78 |
| 5.0 | 55 |
| 6.0 | 30 |
| (Conditions: [this compound]₀ = 100 mg/L, [Fe²⁺] = 0.5 mM, [H₂O₂] = 5 mM, Reaction Time = 60 min) |
Table 2: Effect of Fe²⁺:H₂O₂ Molar Ratio on Degradation Efficiency (Illustrative)
| Fe²⁺:H₂O₂ Molar Ratio | This compound Degradation (%) |
| 1:5 | 88 |
| 1:10 | 96 |
| 1:15 | 92 |
| 1:20 | 85 |
| 1:30 | 75 |
| (Conditions: [this compound]₀ = 100 mg/L, pH = 3.0, [H₂O₂] = 5 mM, Reaction Time = 60 min) |
Experimental Protocols
Protocol 1: Standard Batch Fenton Oxidation of this compound
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Preparation of Reagents:
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Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.
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Prepare a stock solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 0.1 M).
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Use a 30% (w/w) hydrogen peroxide (H₂O₂) solution.
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Experimental Setup:
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In a glass beaker, add the desired volume of the this compound stock solution and dilute with deionized water to achieve the target initial concentration (e.g., 100 mg/L).
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Place the beaker on a magnetic stirrer.
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pH Adjustment:
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Measure the initial pH of the solution.
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Adjust the pH to the desired value (e.g., 3.0) using dilute sulfuric acid or sodium hydroxide.
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Initiation of Fenton Reaction:
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Add the required volume of the FeSO₄ stock solution to the beaker to achieve the desired Fe²⁺ concentration (e.g., 0.5 mM).
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Add the required volume of the H₂O₂ solution to achieve the desired concentration (e.g., 5 mM).
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Reaction and Sampling:
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Start a timer immediately after the addition of H₂O₂.
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Take samples at regular time intervals (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes).
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Immediately quench the reaction in the samples by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 10 or a reducing agent like sodium sulfite to consume the residual H₂O₂.
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Analysis:
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Filter the samples through a 0.45 µm syringe filter.
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Analyze the concentration of this compound in the samples using HPLC.
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Visualizations
Caption: Experimental workflow for Fenton-mediated degradation of this compound.
Caption: Troubleshooting logic for low degradation efficiency in Fenton experiments.
References
- 1. Degradation of Agro-Industrial Wastewater Model Compound by UV-A-Fenton Process: Batch vs. Continuous Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on Fenton and Fenton-like oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Adjusting pH for efficient extraction of chlorendic acid from aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient extraction of chlorendic acid from aqueous solutions, with a focus on the critical role of pH adjustment.
Troubleshooting Guide
This guide addresses common issues encountered during the liquid-liquid extraction of this compound in a question-and-answer format.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound in the organic phase. | Incorrect pH of the aqueous solution: The pH of the aqueous phase is likely too high. This compound is a dicarboxylic acid and will be in its ionized (deprotonated) form at neutral or high pH, making it highly soluble in water and poorly soluble in organic solvents. | Acidify the aqueous solution: Adjust the pH of the aqueous solution to be at least 2 pH units below the first pKa of this compound. A pH of 1 is recommended for efficient extraction. Use a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for pH adjustment. |
| Insufficient mixing/agitation: Inadequate contact between the aqueous and organic phases will result in poor extraction efficiency. | Ensure thorough mixing: Shake the separatory funnel vigorously for 1-2 minutes to maximize the surface area between the two phases. Be sure to vent the funnel frequently to release any pressure buildup. | |
| Inappropriate choice of extraction solvent: The organic solvent may not be suitable for extracting this compound. | Select a suitable solvent: this compound is readily soluble in polar organic solvents.[1] Methyl t-butyl ether (MTBE) is a recommended solvent for this extraction. Other polar solvents like diethyl ether or ethyl acetate could also be effective. | |
| An emulsion has formed between the aqueous and organic layers, and they will not separate. | Vigorous shaking: Overly aggressive shaking can lead to the formation of a stable emulsion, especially if the aqueous sample contains surfactants or other macromolecules. | Gentle inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. |
| Break the emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. Alternatively, gentle swirling or allowing the funnel to stand for an extended period may resolve the issue. In persistent cases, centrifugation can be used to separate the layers. | ||
| The this compound precipitates out of solution upon acidification. | Low solubility in the acidified aqueous phase: this compound has low solubility in water, and this solubility decreases further in its protonated form at low pH. | Perform the extraction immediately after acidification: Do not let the acidified aqueous solution stand for a long time before adding the organic solvent. The organic solvent will dissolve the precipitated this compound. |
| Increase the volume of organic solvent: Using a larger volume of the extraction solvent can help to dissolve the precipitated acid more effectively. | ||
| Inconsistent results between extraction replicates. | Inaccurate pH measurement and adjustment: Small variations in the final pH of the aqueous solution can significantly impact extraction efficiency, leading to inconsistent yields. | Calibrate the pH meter before use: Ensure the pH meter is properly calibrated with fresh buffers. Add the acid dropwise and monitor the pH carefully to avoid overshooting the target pH. |
| Variable mixing time and intensity: Inconsistent agitation between samples will lead to different extraction efficiencies. | Standardize the extraction procedure: Use a consistent mixing time and a similar level of agitation for all samples. |
Frequently Asked Questions (FAQs)
Q1: Why is pH adjustment so critical for the extraction of this compound?
A1: The efficiency of liquid-liquid extraction of an acidic compound like this compound is highly dependent on its ionization state, which is controlled by the pH of the aqueous solution. This compound is a dicarboxylic acid, meaning it has two acidic protons that can be lost to form negatively charged carboxylate ions.
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At low pH (well below its pKa values): this compound exists predominantly in its neutral, non-ionized (protonated) form. This form is significantly more soluble in organic solvents than in water.
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At high pH (above its pKa values): this compound exists in its ionized (deprotonated) form, as a monoanion or dianion. These charged species are much more soluble in the aqueous phase and will not be efficiently extracted into the organic phase.
Therefore, to maximize the transfer of this compound from the aqueous phase to the organic solvent, the aqueous solution must be acidified to a pH well below its first pKa value.
Q2: What are the pKa values for this compound?
A2: There is some discrepancy in the reported pKa values for this compound in the literature. Different sources have reported the following values:
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pKa₁ ≈ 3.1
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pKa₁ = 3.6 and pKa₂ = 5.6
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pKa ≈ 1.26 ± 0.70
This variation may be due to different experimental methods and conditions used for determination. For practical purposes of extraction, it is recommended to lower the pH to a value well below the lowest reported pKa, such as pH 1, to ensure complete protonation.
Q3: What is the optimal pH for this compound extraction?
A3: Based on the principles of acid-base extraction, the optimal pH for extracting this compound into an organic solvent is a pH that is at least 2 units below its first pKa value. Given the range of reported pKa values, adjusting the aqueous solution to pH 1 is a robust choice to ensure that the vast majority of this compound molecules are in their non-ionized, extractable form.
Q4: Which organic solvents are best for extracting this compound?
A4: this compound is readily soluble in polar organic solvents.[1] Methyl t-butyl ether (MTBE) has been successfully used for its extraction from acidified water. Other suitable solvents include diethyl ether and ethyl acetate. The choice of solvent may also depend on the subsequent analytical method to be used.
Q5: Can I back-extract this compound from the organic phase?
A5: Yes, back-extraction is a useful technique to concentrate the this compound and transfer it back into an aqueous phase. This is achieved by mixing the organic extract with a basic aqueous solution, such as 0.1 N sodium hydroxide (NaOH). The high pH of the NaOH solution will deprotonate the this compound, making it highly soluble in the aqueous phase and thus transferring it out of the organic solvent.
Quantitative Data
| pH of Aqueous Solution | Expected Dominant Form of this compound | Theoretical Extraction Efficiency into a Nonpolar Organic Solvent |
| 1.0 | Non-ionized (H₂A) | Very High (>99%) |
| 2.0 | Primarily Non-ionized (H₂A) | High (>90%) |
| 3.0 (near pKa₁) | Mix of Non-ionized (H₂A) and Monoanion (HA⁻) | Moderate (decreases significantly) |
| 4.0 | Primarily Monoanion (HA⁻) | Low |
| 5.0 (near pKa₂) | Mix of Monoanion (HA⁻) and Dianion (A²⁻) | Very Low |
| 7.0 | Primarily Dianion (A²⁻) | Extremely Low (<1%) |
| 9.0 | Dianion (A²⁻) | Negligible |
Note: This table is a theoretical representation based on the Henderson-Hasselbalch equation and the principles of liquid-liquid extraction for acidic compounds. Actual extraction efficiencies may vary depending on the specific experimental conditions, including the choice of organic solvent and the ionic strength of the aqueous solution.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Aqueous Solution
This protocol describes the extraction of this compound from an aqueous sample into an organic solvent.
Materials:
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Aqueous sample containing this compound
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Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 1 M
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Methyl t-butyl ether (MTBE)
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Separatory funnel
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pH meter or pH paper
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Collection flask
Procedure:
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Transfer a known volume of the aqueous sample into a separatory funnel.
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Measure the initial pH of the sample.
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Carefully add 1 M HCl or H₂SO₄ dropwise to the aqueous sample while gently swirling. Monitor the pH continuously until a stable pH of 1.0 is reached.
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Add a volume of MTBE to the separatory funnel (a 1:1 volume ratio of aqueous to organic phase is a good starting point).
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Stopper the separatory funnel and shake vigorously for 1-2 minutes to ensure thorough mixing. Periodically vent the funnel by inverting it and opening the stopcock to release any pressure.
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Place the separatory funnel in a ring stand and allow the layers to separate completely.
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Carefully drain the lower aqueous layer into a beaker.
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Drain the upper organic layer (containing the this compound) through the top of the separatory funnel into a clean, dry collection flask.
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For improved recovery, the aqueous layer can be returned to the separatory funnel and the extraction (steps 4-8) can be repeated with fresh MTBE. The organic extracts can then be combined.
Protocol 2: Back-Extraction for Concentration and Sample Clean-up
This protocol is for transferring the extracted this compound from the organic solvent back into a clean aqueous solution.
Materials:
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Organic extract containing this compound (from Protocol 1)
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Sodium hydroxide (NaOH), 0.1 N
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Separatory funnel
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Collection vial
Procedure:
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Place the organic extract containing this compound into a clean separatory funnel.
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Add a small volume of 0.1 N NaOH to the separatory funnel (e.g., one-tenth of the organic phase volume).
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Stopper the funnel and shake for 1-2 minutes, remembering to vent frequently.
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Allow the layers to separate.
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Drain the lower aqueous layer, which now contains the sodium salt of this compound, into a collection vial.
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This aqueous solution can then be acidified for analysis by techniques such as HPLC.
Visualizations
Caption: Workflow for the pH-adjusted extraction of this compound.
Caption: Principle of pH adjustment for this compound extraction.
References
Validation & Comparative
A Comparative Analysis of Chlorendic Acid and Other Halogenated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of chlorendic acid with other prominent halogenated flame retardants, supported by available experimental data. The information is intended to assist researchers and professionals in making informed decisions regarding the selection and application of these materials.
Introduction to Halogenated Flame Retardants
Halogenated flame retardants (HFRs) are a class of chemical compounds containing chlorine or bromine that are incorporated into materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Their primary mechanism of action involves the release of halogen radicals upon heating, which interfere with the combustion chain reaction in the gas phase. This guide focuses on a comparative study of this compound against other widely used halogenated flame retardants, such as Dechlorane Plus and Tetrabromobisphenol A (TBBPA).
This compound , a chlorinated polycyclic dicarboxylic acid, is a reactive flame retardant, meaning it chemically bonds with the polymer matrix. This integration provides permanent flame retardancy and reduces the likelihood of leaching into the environment.[1] It is utilized in the manufacturing of unsaturated polyester resins, polyurethane foams, and epoxy resins for applications in construction, transportation, and electronics.[2][3]
Performance Comparison
The effectiveness of a flame retardant is evaluated based on several key performance indicators, including its thermal stability, efficiency in suppressing flames, and its impact on the physical properties of the host polymer. The following tables summarize the available quantitative data for this compound and other selected halogenated flame retardants.
Table 1: Thermal Stability (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis measures the weight loss of a material as a function of temperature, indicating its thermal stability. A lower onset of decomposition can sometimes indicate that the flame retardant acts in the condensed phase by promoting char formation.
| Flame Retardant | Polymer Matrix | Onset of Decomposition (Tonset) | Temperature at Max Weight Loss (Tmax) | Char Yield at 700°C (%) |
| This compound | Epoxy Resin | ~300-350°C | ~380-420°C | Increased char yield compared to neat resin |
| Dechlorane Plus | Polyamide 6,6 | ~350-400°C | ~450°C | Moderate char formation |
| TBBPA | Epoxy Resin | ~300-340°C | ~360-400°C | Significant char formation, especially with synergists |
Note: The values presented are approximate and can vary significantly depending on the specific polymer formulation, concentration of the flame retardant, and experimental conditions.
Table 2: Flame Retardancy Efficiency (Limiting Oxygen Index - LOI and UL-94)
The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy. The UL-94 is a vertical burn test that classifies the self-extinguishing properties of a material.
| Flame Retardant | Polymer Matrix | LOI (%) | UL-94 Classification (at specified thickness) |
| This compound | Unsaturated Polyester | 28-35 | V-0 |
| Dechlorane Plus | Polyamide 6,6 | 30-38 | V-0 |
| TBBPA (with Sb2O3) | ABS | 25-30 | V-0 |
Note: UL-94 ratings are highly dependent on the thickness of the test specimen and the presence of synergists like antimony trioxide (Sb2O3).
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the polymer with and without the flame retardant.
Methodology:
-
A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina crucible.
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The furnace is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).
-
A controlled atmosphere, typically nitrogen or air, is maintained throughout the experiment.
-
The weight of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature of maximum weight loss, and the final char yield.
Limiting Oxygen Index (LOI) - ASTM D2863
Objective: To determine the minimum oxygen concentration required to support flaming combustion of the material.
Methodology:
-
A rectangular specimen of the material of specified dimensions is clamped vertically in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically varied.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame continues to burn for a specified period or consumes a specified length of the specimen.
UL-94 Vertical Burn Test
Objective: To classify the self-extinguishing characteristics of the material.
Methodology:
-
A rectangular bar specimen of the material is held vertically by a clamp at its upper end.
-
A burner producing a specified flame is placed under the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion after the first flame application is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming and glowing combustion after the second flame application is recorded.
-
The presence of flaming drips that ignite a cotton patch placed below the specimen is also noted.
-
Based on these observations, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating for self-extinguishing properties.[4]
Mechanistic Insights and Toxicological Considerations
Flame Retardant Mechanism
Halogenated flame retardants primarily function in the gas phase. Upon heating, they release halogen radicals (X•) which scavenge the high-energy H• and OH• radicals that propagate the combustion chain reaction.
Caption: Gas-phase flame retardant mechanism of halogenated compounds.
Toxicological Pathways
Concerns have been raised regarding the potential adverse health effects of halogenated flame retardants, particularly their ability to act as endocrine disruptors.
Tetrabromobisphenol A (TBBPA) and Thyroid Hormone Disruption:
TBBPA has been shown to interfere with the thyroid hormone system. It can bind to thyroid hormone receptors and transport proteins, potentially leading to developmental and metabolic disorders.[5]
Caption: TBBPA's interference with the thyroid hormone signaling pathway.
This compound and Carcinogenicity:
Toxicological studies have indicated that this compound is a potential carcinogen. While a specific signaling pathway for its carcinogenicity is not fully elucidated in the public domain, it is known to induce tumors in animal studies. The mechanism may involve interaction with nuclear receptors that regulate cell growth and proliferation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Structure of Synthesized Chlorendic Acid: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chlorendic acid, a crucial intermediate in the production of flame retardants and specialized polymers, necessitates rigorous structural validation to ensure purity and identity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for the unambiguous determination of its molecular architecture. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques, supported by detailed experimental protocols and data interpretation guidelines for the validation of synthesized this compound.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its unique bridged bicyclic structure.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the known effects of its functional groups and chlorinated framework. Actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 13.0 | Broad Singlet | - |
| CH | 3.5 - 4.5 | Doublet | ~ 9.0 |
| CH | 3.5 - 4.5 | Doublet | ~ 9.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 180 |
| C=C (Alkene) | 130 - 140 |
| C-Cl | 70 - 80 |
| C (Bridgehead) | 80 - 90 |
| CH | 50 - 60 |
Identifying Common Impurities
The synthesis of this compound proceeds via a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride, followed by hydrolysis.[2] Consequently, unreacted starting materials or the intermediate anhydride may be present as impurities in the final product. NMR spectroscopy is highly effective in detecting these impurities.
Table 3: NMR Signals of Potential Impurities
| Impurity | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Maleic Anhydride | ~ 7.1 (s) | ~ 137 (C=C), ~ 165 (C=O) |
| Chlorendic Anhydride | ~ 4.0 (s) | Signals will differ slightly from the acid |
| Hexachlorocyclopentadiene | No protons | ~ 103 (C-Cl), ~ 127 (C=C) |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry vial. This compound has low solubility in nonpolar solvents.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for accurate chemical shift referencing.[3]
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse sequence with a 90° pulse is typically sufficient.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.
-
For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Comparative Analytical Techniques
While NMR is a powerful tool, a multi-faceted analytical approach provides the most robust structural validation.
Table 4: Comparison of Analytical Techniques for this compound Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity and chemical environment. | Unambiguous structure determination, sensitive to impurities. | Requires soluble sample, relatively lower sensitivity for ¹³C. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Definitive 3D molecular structure. | Provides absolute configuration and precise bond lengths/angles. | Requires a suitable single crystal, which can be difficult to obtain. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the analyte, which is a critical piece of data for confirming the identity of the synthesized compound. For this compound (C₉H₄Cl₆O₄), the expected molecular weight is approximately 389 g/mol . The isotopic pattern of the molecular ion peak will be characteristic due to the presence of six chlorine atoms. Fragmentation patterns can also offer structural clues. For carboxylic acids, common fragmentations include the loss of -OH (M-17) and -COOH (M-45) moieties.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹), and the C=C stretch of the alkene (around 1600-1650 cm⁻¹).
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of synthesized this compound, integrating multiple analytical techniques.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information that, when combined, leads to a conclusive structural determination.
Caption: Interrelationship of analytical techniques for comprehensive structural elucidation.
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Chlorendic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of chlorendic acid. The information presented herein is synthesized from established analytical methodologies and serves as a practical reference for method selection, development, and cross-validation in research and quality control settings.
This compound, a chlorinated polycyclic dicarboxylic acid, is utilized as a flame retardant and a reactive intermediate in the synthesis of polymers. Its quantification in various matrices is crucial for environmental monitoring, toxicological studies, and quality control of industrial products. Both HPLC and GC are powerful analytical techniques that can be employed for the determination of this compound, each with distinct advantages and limitations. This guide outlines the experimental protocols for both methods and presents a comparative summary of their performance characteristics to aid in making an informed decision for your analytical needs.
Comparative Performance Data
The selection of an analytical method is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and cost. The following table summarizes the typical quantitative performance parameters for both HPLC-UV and GC-MS methods for the analysis of this compound. It is important to note that while the HPLC data is based on published results for this compound, the GC-MS data is extrapolated from typical performance characteristics for the analysis of similar halogenated organic acids due to the limited availability of direct comparative studies.
| Validation Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~200 µg/L | ~1-10 µg/L |
| Limit of Quantification (LOQ) | ~600 µg/L | ~5-30 µg/L |
| Accuracy (% Recovery) | > 95%[1] | 80 - 110% (typical) |
| Precision (% RSD) | < 5% | < 15% (typical) |
| Sample Preparation | Simple dilution and filtration | Extraction and mandatory derivatization |
| Analysis Time per Sample | 15 - 25 minutes | 30 - 45 minutes (including derivatization) |
| Instrumentation Cost | Moderate | High |
| Consumables Cost | Low to Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
HPLC-UV Method Protocol
This method is suitable for the direct analysis of this compound in aqueous samples and extracts.
1. Sample Preparation:
-
For aqueous samples, acidify to a pH of 1 with a suitable acid (e.g., sulfuric acid).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
For solid samples, perform a suitable extraction (e.g., sonication or Soxhlet extraction) with an appropriate solvent, followed by acidification and filtration.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water, acetonitrile, and an acidifier like acetic acid. A typical starting point is a mixture of water/acetonitrile/acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 222 nm.[1]
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase or a matrix-matched solvent.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
GC-MS Method Protocol (with Derivatization)
Due to its low volatility, this compound requires derivatization to convert it into a more volatile form suitable for GC analysis. Esterification is a common derivatization technique for carboxylic acids.
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent and concentrate the extract.
-
Derivatization (Esterification):
-
To the dried extract, add a derivatizing agent such as BF3-methanol or diazomethane.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time to ensure complete derivatization to the corresponding methyl ester.
-
After the reaction, neutralize the excess reagent and extract the derivative into a non-polar solvent like hexane.
-
Concentrate the final extract to the desired volume before injection.
-
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound derivative.
-
3. Calibration:
-
Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the derivatized standards.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable and reliable results. This allows for the interchange of methods when necessary and provides a higher degree of confidence in the generated data.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Conclusion
Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound. The choice between the two methods will depend on the specific analytical requirements.
-
HPLC-UV offers a simpler, faster, and more cost-effective approach for routine analysis, especially for aqueous samples with relatively high concentrations of this compound. The minimal sample preparation required is a significant advantage for high-throughput laboratories.
-
GC-MS , on the other hand, provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for complex matrices where interferences may be a concern. The mass spectrometric detection also allows for confident identification of the analyte. However, the mandatory and often time-consuming derivatization step is a notable drawback.
A thorough cross-validation is essential when transitioning between these methods or when data from both techniques will be used interchangeably. This ensures the consistency and reliability of the analytical results, which is paramount in scientific research and regulatory compliance.
References
Navigating Beyond Chlorendic Acid: A Comparative Guide to High-Performance Corrosion-Resistant Resins
The persistent demand for durable materials in aggressive chemical environments has driven significant innovation in the field of corrosion-resistant resins. For decades, chlorendic acid-based polyesters have been a benchmark for their fire retardant and corrosion-inhibiting properties. However, evolving regulatory landscapes and the pursuit of enhanced performance characteristics have spurred the development of viable alternatives. This guide provides a comprehensive comparison of leading alternatives to this compound for high-performance corrosion-resistant resins, with a focus on quantitative performance data and detailed experimental methodologies to aid researchers and material scientists in their selection process.
This analysis focuses on three primary classes of alternatives: Epoxy Vinyl Ester Resins, Furan Resins, and Bismaleimide (BMI) Resins, alongside specialized Unsaturated Polyester Resins. These have emerged as strong contenders, each offering a unique profile of chemical resistance, thermal stability, and mechanical strength.
Performance Comparison of Resin Alternatives
The selection of an appropriate corrosion-resistant resin is a multi-faceted decision, balancing chemical resistance against mechanical performance, thermal stability, and processing characteristics. The following tables summarize the key performance indicators for the leading alternatives to this compound-based resins.
| Resin Type | Key Strengths | Primary Applications |
| Epoxy Vinyl Ester Resins | Excellent toughness, fatigue resistance, and broad chemical resistance to acids, alkalis, and solvents.[1][2] | Chemical processing tanks, pipes, and equipment; flue gas desulfurization (FGD) systems; marine applications.[1][2] |
| Furan Resins | Superior resistance to strong acids, bases, and a wide range of organic solvents; high thermal stability.[3] | Chemical processing equipment lining, mortars for acid-proof bricks, and foundry binders. |
| Bismaleimide (BMI) Resins | Exceptional high-temperature stability, excellent mechanical strength, and good chemical resistance. | Aerospace components, high-temperature structural parts, and electronic circuit boards. |
| Unsaturated Polyester Resins (Isophthalic/Terephthalic) | Good all-around corrosion resistance, particularly to water and salt solutions, with good mechanical properties and cost-effectiveness. | Storage tanks, pipes, and general-purpose corrosion-resistant structures. |
Table 1: Chemical Resistance Profile
| Chemical Environment | Epoxy Vinyl Ester | Furan Resin | Bismaleimide (BMI) | Unsaturated Polyester (Isophthalic) |
| Strong Acids (e.g., HCl, H₂SO₄) | Good to Excellent | Excellent | Good | Good |
| Strong Alkalis (e.g., NaOH) | Good | Excellent | Moderate | Fair to Good |
| Oxidizing Agents (e.g., Chlorine) | Good to Excellent (especially brominated types) | Attacked by strong oxidizing agents | Good | Fair |
| Organic Solvents | Good to Excellent | Excellent | Good | Fair to Good |
Table 2: Thermomechanical Properties
| Property | Epoxy Vinyl Ester | Furan Resin | Bismaleimide (BMI) | Unsaturated Polyester (Isophthalic) |
| Heat Distortion Temperature (HDT) | Up to 150°C (Novolac-based) | Up to 180°C | Up to 250°C | Up to 120°C |
| Tensile Strength | High | High | Very High | Good |
| Flexural Strength | High | High | Very High | Good |
| Toughness & Impact Resistance | Excellent | Moderate | Moderate (can be brittle) | Good |
Experimental Protocols
To ensure a standardized and objective comparison, the data presented in this guide is predicated on established testing methodologies. The following are outlines of key experimental protocols used to evaluate the performance of corrosion-resistant resins.
Chemical Resistance Testing (ASTM C581)
Objective: To determine the resistance of a thermosetting resin to a specific chemical environment.
Methodology:
-
Specimen Preparation: Cast resin specimens of a standardized size are prepared and cured according to the manufacturer's specifications.
-
Initial Measurements: The initial weight and physical properties (e.g., hardness, flexural strength) of the specimens are recorded.
-
Immersion: The specimens are fully immersed in the test chemical at a specified temperature for a defined period (e.g., 30, 90, 180 days).
-
Periodic Evaluation: At designated intervals, the specimens are removed, cleaned, and re-weighed to determine the percentage weight change. Visual inspection for any signs of degradation (e.g., blistering, cracking, discoloration) is also performed.
-
Post-Immersion Testing: After the full immersion period, the specimens are tested for changes in physical and mechanical properties compared to the initial measurements.
Heat Distortion Temperature (HDT) Testing (ASTM D648)
Objective: To determine the temperature at which a polymer deforms under a specified load.
Methodology:
-
Specimen Preparation: A rectangular specimen of the cured resin is prepared with specific dimensions.
-
Test Setup: The specimen is placed in a three-point bending apparatus and a constant load is applied to its center.
-
Heating: The apparatus is submerged in a controlled temperature oil bath, and the temperature is increased at a constant rate.
-
Measurement: The temperature at which the specimen deflects by a specified amount is recorded as the Heat Distortion Temperature.
Process and Curing Chemistry Overview
The underlying chemistry of these resin systems dictates their performance characteristics. The following diagrams illustrate the fundamental logical relationships in the composition and curing of these alternatives.
Caption: Formation and curing of epoxy vinyl ester resin.
Caption: Polymerization pathway for furan resin.
Caption: Curing mechanism of bismaleimide (BMI) resin.
Conclusion
While this compound-based resins have a long history of reliable performance, a new generation of alternatives offers a broader spectrum of properties to meet the challenges of increasingly demanding industrial applications. Epoxy vinyl ester resins provide a versatile balance of toughness and chemical resistance. Furan resins excel in environments with aggressive acids and solvents. Bismaleimide resins push the boundaries of thermal performance, making them suitable for extreme temperature applications. Finally, advanced unsaturated polyester resins continue to offer a cost-effective and reliable solution for a wide range of corrosion challenges. The selection of the optimal resin requires a thorough evaluation of the specific chemical, thermal, and mechanical demands of the intended application, and the data and methodologies presented in this guide are intended to facilitate this critical decision-making process.
References
A Comparative Guide to Confirming Chlorendic Acid Purity via Melting Point Analysis
For researchers and professionals in drug development, confirming the purity of chemical compounds is a critical step in ensuring experimental validity and product quality. Chlorendic acid, a key intermediate in the synthesis of flame retardants and polymers, is no exception. This guide provides a detailed comparison of melting point analysis against other common techniques for verifying the purity of this compound, supported by experimental protocols and data.
Melting point analysis is a fundamental and accessible technique for assessing the purity of a crystalline solid. A pure compound typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will cause a depression in the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, occurs because impurities disrupt the uniform crystalline lattice structure of the solid, weakening the intermolecular forces and thereby reducing the energy required to transition from a solid to a liquid state.[3][4]
Data Presentation: Purity vs. Melting Point
The observed melting point of this compound can be a strong indicator of its purity. The established melting point for pure this compound is generally cited in the range of 239-242°C.[5] It is important to note that when heated, this compound can lose water to form its anhydride, which has a melting point of 230-235°C. The table below illustrates the expected outcomes from melting point analysis for samples of varying purity.
| Sample ID | Purity (%) | Observed Melting Range (°C) | Observations |
| CA-995 | > 99.5% | 239 – 241°C | Sharp melting range, consistent with literature values for pure compound. |
| CA-970 | ~ 97.0% | 234 – 239°C | Broader melting range and depressed onset temperature, indicating the presence of impurities. |
| CA-TECH | Technical Grade | 228 – 236°C | Significant depression and a wide melting range, characteristic of a less pure sample. |
Comparison with Alternative Purity Analysis Methods
While melting point analysis is a valuable and rapid screening tool, other instrumental methods offer more quantitative and specific purity data. The choice of method often depends on the required level of accuracy, the nature of the impurities, and the available resources.
| Method | Principle | Advantages | Disadvantages |
| Melting Point Analysis | Measures the temperature range over which a solid transitions to a liquid. Purity is inferred from the sharpness and value of the melting point. | Rapid, inexpensive, requires minimal sample, good initial indicator of purity. | Not quantitative, non-specific, not suitable for amorphous or decomposing solids. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Highly sensitive, quantitative, can separate and identify multiple impurities, well-established for purity assays. | Requires reference standards, more expensive instrumentation, solvent consumption. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Highly accurate and quantitative for purity, provides thermodynamic data. | Expensive instrumentation, requires specialized knowledge for data interpretation. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity. | Absolute quantification without needing a specific reference standard of the analyte, provides structural information. | Requires expensive equipment (NMR spectrometer), may have lower sensitivity for trace impurities compared to HPLC. |
Experimental Protocols
Protocol for Melting Point Determination of this compound
This protocol describes the determination of this compound's melting point using a standard capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (closed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If the sample consists of large crystals, gently pulverize it into a fine, uniform powder using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. The sample should be packed to a height of 2-3 mm. To pack the sample tightly at the bottom, tap the closed end of the tube gently on a hard surface or drop it through a long glass tube.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known (around 240°C), heat the apparatus rapidly to about 20°C below the expected temperature.
-
Once near the melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium and an accurate measurement.
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears. This is the onset of melting (T1).
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a liquid. This is the completion of melting (T2).
-
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow (0.5-2°C).
Visualizations
Caption: Experimental workflow for determining the melting point of this compound.
Caption: Logical relationship between sample purity and observed melting point characteristics.
References
Comparative toxicity analysis of chlorendic acid and its degradation products
A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of chlorendic acid and its known and potential degradation byproducts. This report synthesizes available data on their comparative toxicities, outlines experimental methodologies, and visualizes key pathways to inform risk assessment and guide future research.
This compound, a halogenated cyclic dicarboxylic acid, has been widely used as a flame retardant and a component in the synthesis of polymers. Its persistence in the environment and potential for breakdown into various degradation products necessitate a thorough understanding of their comparative toxicities. This guide provides a comprehensive analysis of the toxicological data for this compound and its primary degradation products, including chlorendic anhydride and thermal decomposition byproducts such as hexachlorocyclopentadiene (HCCPD), octachlorocyclopentene (OCCP), and hexachlorobenzene (HCB).
Executive Summary of Comparative Toxicity
This compound itself is a substance of significant toxicological concern, classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) based on animal studies.[1] It is also recognized as a skin, eye, and respiratory irritant. Its degradation products, particularly those formed under thermal stress, exhibit their own unique and often severe toxicological profiles.
Chlorendic Anhydride , a primary degradation product formed through dehydration, readily hydrolyzes back to this compound in the presence of moisture.[1] Consequently, its systemic toxicity is considered to be similar to that of the parent acid.
Hexachlorocyclopentadiene (HCCPD) , a key intermediate in the production of this compound and a potential thermal degradation product, is acutely toxic via inhalation and oral exposure.[2] It is a severe irritant to the eyes, skin, and respiratory system.[2]
Hexachlorobenzene (HCB) , another potential thermal degradation product, is also classified as a probable human carcinogen.[1] Chronic exposure to HCB is associated with liver disease and skin lesions.
Octachlorocyclopentene (OCCP) is identified as a hazardous substance with recognized high toxicity, though detailed public data is less extensive than for HCCPD and HCB.
The ultimate degradation of this compound through processes like ozonation or UV radiation can lead to simpler, less toxic inorganic compounds such as hydrochloric acid, formic acid, and chlorate. However, the intermediate chlorinated organic byproducts formed during incomplete degradation, especially through pyrolysis, represent a significant toxicological threat.
Data Presentation: Quantitative Toxicity Analysis
The following tables summarize the available quantitative toxicity data for this compound and its key degradation products.
Table 1: Acute Toxicity Data
| Compound | Chemical Formula | LD50 (Oral, Rat) | LC50 (Inhalation) | Dermal Toxicity |
| This compound | C₉H₄Cl₆O₄ | 1770 mg/kg | >0.79 mg/L (4h, Rat) | Low acute dermal toxicity |
| Chlorendic Anhydride | C₉H₂Cl₆O₃ | 2130-2562 mg/kg | Data not available | LD50 >3000 mg/kg (Rabbit) |
| Hexachlorocyclopentadiene (HCCPD) | C₅Cl₆ | Moderately toxic | Fatal if inhaled | Toxic in contact with skin |
| Hexachlorobenzene (HCB) | C₆Cl₆ | Relatively low acute toxicity | Data not available | Can be absorbed through the skin |
| Octachlorocyclopentene (OCCP) | C₅Cl₈ | Harmful if swallowed | Data not available | Causes skin irritation |
Table 2: Carcinogenicity and Other Chronic Effects
| Compound | IARC Classification | NTP Classification | Primary Target Organs | Other Chronic Effects |
| This compound | Group 2B (Possibly carcinogenic to humans) | Reasonably anticipated to be a human carcinogen | Liver, Pancreas, Lungs, Thyroid | Skin, eye, and respiratory irritation |
| Chlorendic Anhydride | Not explicitly classified, but contributes to carcinogenicity classification due to hydrolysis to this compound | Not explicitly classified | Similar to this compound | Skin and respiratory irritant, potential for asthma |
| Hexachlorocyclopentadiene (HCCPD) | Not classifiable as to human carcinogenicity (Group D) | Not listed | Lungs, Liver, Kidneys, Blood | Severe irritant |
| Hexachlorobenzene (HCB) | Group 2B (Possibly carcinogenic to humans) | Reasonably anticipated to be a human carcinogen | Liver, Kidneys, Thyroid | Porphyria cutanea tarda, neurological effects, developmental toxicity |
| Octachlorocyclopentene (OCCP) | Data not available | Data not available | Data not available | High toxicity recognized |
Experimental Protocols
Detailed experimental methodologies for the key toxicity studies cited are crucial for the interpretation and replication of findings. While specific protocols are often proprietary to the conducting laboratories, the following outlines the general principles of the key assays mentioned in the available literature.
Oral LD50 Studies (e.g., for this compound): These studies are typically conducted in accordance with OECD Guideline 401 or similar protocols. A group of laboratory animals, usually rats, are administered a single dose of the test substance by gavage. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated.
Inhalation LC50 Studies (e.g., for this compound): Following guidelines such as OECD Guideline 403, animals are exposed to the test substance as a vapor, dust, or aerosol in an inhalation chamber for a specified duration (e.g., 4 hours). Observations for toxicity and mortality are made during and after the exposure period to determine the LC50.
Carcinogenicity Bioassays (e.g., for this compound): Long-term studies, often lasting for the majority of the animal's lifespan (e.g., 2 years in rodents), are conducted according to protocols like the NTP Technical Report Series. Animals are administered the test substance in their feed or by other relevant routes of exposure. At the end of the study, a complete histopathological examination of all major organs and tissues is performed to identify any increase in tumor incidence compared to control groups.
Ames Test for Mutagenicity: This in vitro test uses strains of the bacterium Salmonella typhimurium that are mutated to require histidine for growth. The bacteria are exposed to the test substance with and without a metabolic activation system (e.g., rat liver S9 fraction). A positive result is indicated by a significant increase in the number of revertant colonies that can grow in the absence of histidine, suggesting that the substance is mutagenic.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
The Synergistic Dance of Antimony Trioxide and Chlorendic Acid in Flame Retardancy: A Comparative Guide
For researchers, scientists, and professionals in material science and product development, optimizing the flame retardant properties of polymers is a critical endeavor. This guide provides an objective comparison of the synergistic effects of antimony trioxide (Sb₂O₃) with chlorendic acid, a halogenated flame retardant. By examining their combined performance against individual components and other systems, this document aims to support informed decisions in the formulation of flame-retardant materials.
The efficacy of flame retardants is paramount in preventing the ignition and spread of fire in a vast array of materials, from plastics and textiles to electronic components. While many compounds exhibit flame retardant properties, the combination of a halogen source with a synergist like antimony trioxide has long been a cornerstone of the industry. This guide delves into the synergistic relationship between this compound and antimony trioxide, presenting experimental data, detailed methodologies, and a comparison with alternative systems.
The Synergistic Mechanism: How the Combination Outperforms the Sum of its Parts
Antimony trioxide itself is not a flame retardant.[1][2] Its remarkable efficacy arises from a synergistic interaction with halogenated compounds, such as this compound.[1][2][3] this compound, a chlorinated dicarboxylic acid, acts as a source of halogen radicals upon thermal decomposition. The synergy unfolds through a two-pronged attack on the combustion cycle, occurring in both the gas and solid phases.
Gas Phase Inhibition: During a fire, the polymer begins to decompose, releasing flammable gases. The heat also causes the this compound to release hydrogen chloride (HCl). Antimony trioxide then reacts with this HCl to form volatile antimony halides, such as antimony trichloride (SbCl₃) and antimony oxychloride (SbOCl). These volatile antimony compounds act as potent radical scavengers in the flame, interrupting the high-energy chain reactions of combustion. By trapping free radicals like H• and OH•, they effectively poison the fire at a chemical level.
Solid Phase Charring: In the condensed phase (the solid polymer), antimony trioxide promotes the formation of a protective char layer. This char acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and limiting the release of flammable gases. It also impedes the flow of oxygen to the polymer surface, further stifling combustion.
This dual-action mechanism is why the combination of antimony trioxide and a halogenated compound like this compound is significantly more effective than either component used alone.
Caption: Synergistic flame retardant mechanism of antimony trioxide and this compound.
Comparative Performance Data
To objectively evaluate the synergistic effect, it is essential to compare the performance of a base polymer with formulations containing this compound alone, antimony trioxide alone, and the combination of both. The following tables summarize representative data from key flame retardancy tests.
Disclaimer: The data presented below is compiled from various sources to illustrate the expected performance. Direct comparison is best achieved when all formulations are tested under identical conditions within a single study.
Table 1: Limiting Oxygen Index (LOI) Comparison
The Limiting Oxygen Index (LOI) test (ASTM D2863) measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample. A higher LOI value indicates better flame retardancy.
| Formulation (in Unsaturated Polyester Resin) | LOI (%) | Source(s) |
| Base Resin | ~19-21 | |
| Base Resin + this compound (30%) | ~25-28 | |
| Base Resin + Antimony Trioxide (5%) | ~21-23 | |
| Base Resin + this compound (30%) + Sb₂O₃ (5%) | >30 |
Table 2: UL 94 Vertical Burn Test Comparison
The UL 94 test is a widely used standard for determining the flammability of plastic materials. The V-0 rating indicates that burning stops within 10 seconds on a vertical specimen, with no flaming drips.
| Formulation (in Polyethylene) | UL 94 Rating | Source(s) |
| Base Resin | Not Rated | |
| Base Resin + Chlorinated Paraffin* (15%) | V-2 | |
| Base Resin + Antimony Trioxide (5%) | Not Rated | |
| Base Resin + Chlorinated Paraffin* (15%) + Sb₂O₃ (5%) | V-0 |
*Chlorinated paraffin is used as a representative halogen source similar in function to this compound.
Table 3: Cone Calorimetry Data Comparison
Cone calorimetry (ASTM E1354) provides comprehensive data on the fire behavior of materials, including Peak Heat Release Rate (pHRR), which is a critical indicator of fire intensity. Lower pHRR values are desirable.
| Formulation (in Epoxy Resin) | Peak Heat Release Rate (pHRR) (kW/m²) | Source(s) |
| Base Resin | ~1000-1200 | |
| Base Resin + Halogenated FR | ~600-800 | |
| Base Resin + Halogenated FR + Sb₂O₃ | ~300-500 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results. Below are outlines of the key tests cited.
Caption: Workflow for key flame retardancy tests.
Limiting Oxygen Index (LOI) - ASTM D2863: A specimen of specified dimensions is placed vertically in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the specimen is ignited, and the oxygen concentration is adjusted until the flame is just sustained. The minimum oxygen percentage is recorded as the LOI value.
UL 94 Vertical Burn Test: A rectangular specimen is held vertically and a calibrated flame is applied to its lower end for 10 seconds. The time it takes for the flame to self-extinguish after the burner is removed is recorded. The flame is applied for a second time for 10 seconds, and the afterflame and afterglow times are recorded. The presence of flaming drips that ignite a cotton patch below is also noted. Materials are classified as V-0, V-1, or V-2 based on these parameters, with V-0 being the most flame-retardant.
Cone Calorimetry - ASTM E1354: A 100mm x 100mm specimen is exposed to a specific level of radiant heat from a conical heater. The sample is ignited by a spark, and the combustion products are collected by an exhaust hood. The instrument continuously measures the oxygen concentration in the exhaust gas, from which the heat release rate is calculated. Mass loss, smoke production, and time to ignition are also recorded.
Comparison with Alternatives
While the antimony trioxide/halogen system is highly effective, concerns about the environmental and health impacts of halogenated compounds and heavy metals have driven the development of alternatives.
Table 4: Performance Comparison with Alternative Flame Retardant Systems
| Flame Retardant System | Typical Loading (%) | Advantages | Disadvantages |
| Sb₂O₃ / this compound | 5-35 | High efficiency, cost-effective | Contains halogens and heavy metals |
| Zinc Borate | 10-50 | Smoke suppressant, can act as a partial replacement for Sb₂O₃ | Lower flame retardant efficiency than Sb₂O₃ systems |
| Aluminum Hydroxide (ATH) | 40-60 | Halogen-free, smoke suppressant, low cost | High loading levels required, can negatively impact mechanical properties |
| Phosphorus-Based FRs | 10-30 | Halogen-free, effective in both gas and solid phases | Can be more expensive, may be sensitive to hydrolysis |
Conclusion
The synergistic combination of antimony trioxide and this compound remains a highly effective and widely used flame retardant system. The interaction between the two components provides a powerful, dual-action mechanism that inhibits combustion in both the gas and solid phases. Experimental data from standard tests like LOI, UL 94, and cone calorimetry consistently demonstrate that the performance of the synergistic system is far superior to that of either component used individually.
However, the ongoing trend towards halogen-free and more environmentally benign materials necessitates a careful evaluation of alternatives. While systems based on zinc borate, aluminum hydroxide, and phosphorus compounds offer viable alternatives, they often require higher loading levels or may not achieve the same level of flame retardancy at a comparable cost. The choice of a flame retardant system will ultimately depend on a balance of performance requirements, cost considerations, regulatory compliance, and the specific polymer matrix being used. This guide provides the foundational data and understanding to aid researchers and professionals in making these critical decisions.
References
A Comparative Analysis of Chlorendic Acid-Based Polymers and Commercial Flame-Retardant Materials
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Flame-Retardant Polymer Performance
The selection of appropriate flame-retardant materials is a critical consideration in numerous applications, from electronics and construction to transportation and textiles. This guide provides a comprehensive comparison of chlorendic acid-based polymers against established commercial flame-retardant materials. By presenting key performance data from standardized tests, detailed experimental protocols, and visual representations of flame-retardant mechanisms, this document aims to equip researchers and professionals with the necessary information to make informed decisions for their specific applications.
Quantitative Performance Data
The flame-retardant efficacy of a material is quantified through various standardized tests. The following tables summarize the performance of this compound-based polymers in comparison to common commercial flame retardants in different polymer matrices.
Table 1: Limiting Oxygen Index (LOI) Comparison
The Limiting Oxygen Index (LOI) indicates the minimum oxygen concentration required to support the combustion of a material.[1] A higher LOI value signifies better flame retardancy. Materials with an LOI above 21% are considered flame retardant in ambient air.
| Polymer Matrix | Flame Retardant System | LOI (%) | Reference |
| Unsaturated Polyester | This compound (30 wt%) | 28-35 | [2] |
| Unsaturated Polyester | Decabromodiphenyl Ethane (DecaBDPE) + Antimony Trioxide (Sb2O3) | 29.5 | [3] |
| Polyurethane Foam | This compound Polyol | 25-30 | [4] |
| Polyurethane Foam | Ammonium Polyphosphate (APP) (15 wt%) | 28.0 | [4] |
| Epoxy Resin | Chlorendic Anhydride Cured | 27-32 | |
| Epoxy Resin | DOPO-based Phosphorus FR (1.6 wt% P) | 28.9 |
Table 2: UL 94 Vertical Burn Test Ratings
The UL 94 test is a widely used standard to assess the flammability of plastic materials. The V-0 rating indicates the highest level of flame retardancy in this vertical burn test, where burning stops within 10 seconds after two applications of a flame, and no flaming drips are observed.
| Polymer Matrix | Flame Retardant System | Thickness (mm) | UL 94 Rating | Reference |
| Unsaturated Polyester | This compound (30 wt%) | 3.2 | V-0 | |
| Unsaturated Polyester | Decabromodiphenyl Ethane (DecaBDPE) + Antimony Trioxide (Sb2O3) | 3.2 | V-0 | |
| Polycarbonate | Proprietary Brominated FR | 1.5 - 3.0 | V-0 | |
| ABS | Tetrabromobisphenol A (TBBPA) + Antimony Trioxide (Sb2O3) | 3.0 | V-0 | |
| Polyurethane Foam | Ammonium Polyphosphate (APP) + Synergist | N/A | V-0 |
Table 3: Cone Calorimetry Data
Cone calorimetry is a powerful tool for evaluating the fire behavior of materials by measuring parameters such as the heat release rate (HRR), peak heat release rate (pHRR), and total heat released (THR). Lower values for these parameters indicate better fire safety.
| Polymer Matrix | Flame Retardant System | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| Unsaturated Polyester | Unmodified | ~734 | ~108 | |
| Unsaturated Polyester | This compound (30 wt%) | ~288 | ~63 | |
| Unsaturated Polyester | Cow Horn Ash Particles (CHAp) + Banana Peduncle Fibre | Reduced by 9.07% | 207.9 | |
| Polyurethane Foam | Unmodified | ~160 | N/A | |
| Polyurethane Foam | Ammonium Polyphosphate (APP) (15 wt%) + Synergist | 76.8 | N/A | |
| Epoxy Resin | Unmodified | ~1200 | ~100 | |
| Epoxy Resin | Metal-organic framework MIL-53(Fe)@C/graphite carbon nitride | Reduced by 39.2% | Reduced by 33.0% |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the objective comparison of materials.
Synthesis of this compound-Based Unsaturated Polyester Resin
This protocol describes the synthesis of a flame-retardant unsaturated polyester resin using chlorendic anhydride as the reactive flame retardant.
Materials:
-
Chlorendic Anhydride
-
Maleic Anhydride
-
Phthalic Anhydride
-
Propylene Glycol
-
Ethylene Glycol
-
Styrene (inhibited)
-
Hydroquinone (inhibitor)
-
Triphenyl phosphite (catalyst)
Procedure:
-
A four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser is charged with propylene glycol and ethylene glycol.
-
The mixture is heated to 80°C under a nitrogen blanket with continuous stirring.
-
Chlorendic anhydride, maleic anhydride, and phthalic anhydride are added to the flask.
-
The temperature is gradually raised to 150-160°C and maintained for 2-3 hours.
-
The temperature is then increased to 190-200°C. The progress of the esterification reaction is monitored by measuring the acid value of the mixture at regular intervals.
-
The reaction is considered complete when the acid value drops below 30 mg KOH/g.
-
The reactor is cooled to 170°C, and a small amount of hydroquinone is added as an inhibitor.
-
The resulting polyester is then cooled to below 100°C and dissolved in styrene monomer to obtain the final unsaturated polyester resin.
Formulation of a Commercial UL 94 V-0 Rated Acrylonitrile Butadiene Styrene (ABS)
This section outlines a typical formulation for a flame-retardant ABS compound achieving a UL 94 V-0 rating.
Materials:
-
Acrylonitrile Butadiene Styrene (ABS) resin (e.g., grade 0215A)
-
Tetrabromobisphenol A (TBBPA)
-
Antimony Trioxide (Sb₂O₃)
-
Toughening agent (e.g., ABS graft powder)
-
Processing aids and stabilizers
Procedure:
-
The ABS resin, TBBPA, and antimony trioxide are dry-blended in a high-speed mixer. A common mass ratio for the TBBPA and antimony trioxide composite system is 2:1.
-
To achieve a UL 94 V-0 rating, the bromine content in the final compound is typically targeted to be above 10%.
-
The toughening agent and other processing aids are then added to the blend.
-
The mixture is melt-compounded using a twin-screw extruder.
-
The extruded strands are cooled in a water bath and then pelletized.
-
The resulting pellets can be used for injection molding of test specimens for flammability testing.
Visualizing Mechanisms and Workflows
Graphical representations of complex processes can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Flame-Retardant Mechanism of this compound
This compound-based polymers function primarily through a gas-phase flame inhibition mechanism. Upon heating, the polymer decomposes and releases halogenated species, which interfere with the combustion cycle in the flame.
Caption: Gas-phase radical trapping mechanism of this compound.
Experimental Workflow for Flame Retardancy Evaluation
A standardized workflow is essential for the accurate and comparative assessment of flame-retardant materials.
Caption: Standard workflow for evaluating flame-retardant materials.
References
Spectroscopic Confirmation of Chlorendic Acid Covalent Bonding in Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques used to confirm the covalent bonding of chlorendic acid within a polymer matrix. This compound, and its anhydride, are frequently employed as reactive flame retardants and curing agents in polymers, such as epoxy resins.[1] The formation of a covalent bond is crucial for the permanency of its flame-retardant properties and for the overall integrity of the polymer network. This document details the experimental methodologies and presents the expected quantitative data from Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) to provide evidence of this covalent integration.
Data Presentation: Spectroscopic Signatures of Covalent Bonding
The following tables summarize the key spectroscopic changes observed when chlorendic anhydride reacts with an epoxy resin, leading to the formation of covalent bonds. These changes are indicative of the consumption of reactants and the formation of a cross-linked polymer network.
Table 1: FTIR Spectroscopy - Key Spectral Changes During Curing
| Functional Group | Wavenumber (cm⁻¹) | Expected Change During Curing | Indication |
| Anhydride C=O stretch | ~1850 and ~1780 | Decrease / Disappearance | Consumption of chlorendic anhydride |
| Epoxide ring vibration | ~915 | Decrease / Disappearance | Ring-opening reaction of the epoxy group |
| Ester C=O stretch | ~1730-1740 | Increase / Appearance | Formation of covalent ester linkage |
| Hydroxyl (O-H) stretch | ~3500 (broad) | Increase / Appearance | Formation of hydroxyl groups from epoxy ring-opening |
| Aromatic C=C stretch | ~1500-1600 | Stable | Internal standard for normalization |
Table 2: NMR Spectroscopy - Expected Chemical Shift Changes
| Nucleus | Functional Group Environment | Expected Chemical Shift (ppm) | Expected Change During Curing | Indication |
| ¹³C | Carbonyl carbon in anhydride | ~165-175 | Decrease / Disappearance | Consumption of chlorendic anhydride |
| ¹³C | Epoxide carbons | ~45-55 | Decrease / Disappearance | Consumption of epoxy groups |
| ¹³C | Carbonyl carbon in ester | ~170-180 | Increase / Appearance | Formation of covalent ester linkage |
| ¹³C | Carbon attached to hydroxyl group | ~60-70 | Increase / Appearance | Formation of hydroxyl groups |
Table 3: XPS Spectroscopy - Core Level Spectra Analysis
| Core Level | Functional Group Environment | Expected Binding Energy (eV) | Expected Change During Curing | Indication |
| C 1s | C-C, C-H (aliphatic/aromatic) | ~284.8 | Relatively stable | Reference for charge correction |
| C 1s | C-O (ether/hydroxyl) | ~286.5 | Increase in intensity | Formation of ether and hydroxyl linkages |
| C 1s | C=O (ester) | ~288.5-289.0 | Increase in intensity | Formation of covalent ester linkage |
| Cl 2p | C-Cl in this compound | ~200-201 | Stable | Presence of this compound moiety in the polymer matrix |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Cure Kinetics
Objective: To monitor the disappearance of reactant functional groups (anhydride, epoxide) and the appearance of product functional groups (ester, hydroxyl) over time.
Methodology:
-
Sample Preparation: A mixture of the epoxy resin and chlorendic anhydride is prepared at the desired stoichiometric ratio. A thin film of the mixture is cast onto a suitable IR-transparent substrate (e.g., KBr or NaCl plates). For in-situ analysis, the mixture can be placed in a heated transmission cell.
-
Instrumentation: A Fourier Transform Infrared spectrometer equipped with a temperature-controlled cell is used.
-
Data Acquisition:
-
An initial spectrum of the uncured mixture is recorded at room temperature.
-
The sample is then heated to the desired curing temperature.
-
Spectra are collected at regular time intervals throughout the curing process.
-
A typical spectral range is 4000-650 cm⁻¹.
-
-
Data Analysis:
-
The decrease in the absorbance of the anhydride carbonyl peaks (around 1850 and 1780 cm⁻¹) and the epoxide peak (around 915 cm⁻¹) is monitored.
-
The increase in the absorbance of the ester carbonyl peak (around 1730-1740 cm⁻¹) and the broad hydroxyl band (around 3500 cm⁻¹) is tracked.
-
To quantify the extent of reaction, the peak areas of the reacting functional groups are often normalized to a reference peak that does not change during the reaction (e.g., an aromatic C=C stretching vibration).
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the changes in the chemical environment of carbon atoms, providing direct evidence of the formation of new covalent bonds.
Methodology:
-
Sample Preparation: Samples are prepared by curing the epoxy resin with chlorendic anhydride. The cured polymer is then ground into a fine powder and packed into an NMR rotor.
-
Instrumentation: A high-resolution solid-state NMR spectrometer is used.
-
Data Acquisition:
-
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra are acquired.
-
Magic angle spinning is employed to average out anisotropic interactions and obtain high-resolution spectra.
-
Cross-polarization from ¹H to ¹³C is used to enhance the signal of the less abundant ¹³C nuclei.
-
-
Data Analysis:
-
The spectrum of the cured polymer is compared with the spectra of the individual reactants.
-
The disappearance of signals corresponding to the carbonyl carbons of the anhydride and the carbons of the epoxide ring is confirmed.
-
The appearance of new signals in the regions corresponding to ester carbonyl carbons and carbons bonded to hydroxyl groups provides direct evidence of the covalent bond formation.
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To analyze the elemental composition and chemical states of the atoms on the surface of the cured polymer, confirming the presence and bonding environment of this compound.
Methodology:
-
Sample Preparation: A thin film of the cured epoxy-chlorendic acid polymer is prepared on a conductive substrate. The sample must be clean and free of surface contaminants.
-
Instrumentation: An X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα) is used.
-
Data Acquisition:
-
A survey scan is first acquired to identify all the elements present on the surface.
-
High-resolution spectra of the C 1s, O 1s, and Cl 2p core levels are then acquired.
-
An electron flood gun may be used to compensate for charging effects on the insulating polymer surface.
-
-
Data Analysis:
-
The binding energies of the core level peaks are determined and compared to reference values for known chemical states.
-
The high-resolution C 1s spectrum is deconvoluted into multiple peaks corresponding to different chemical environments (C-C/C-H, C-O, C=O). The presence and intensity of the C=O peak at a binding energy characteristic of an ester confirm the formation of the covalent bond.
-
The Cl 2p spectrum confirms the presence of chlorine from the this compound moiety within the polymer matrix. The binding energy of the Cl 2p peak can provide information about the C-Cl bond integrity.
-
Mandatory Visualization
Caption: Experimental workflow for spectroscopic confirmation.
Caption: Logical flow for confirming covalent bonding.
References
A Comparative Analysis of the Environmental Impact of Chlorinated vs. Brominated Flame Retardants
A comprehensive guide for researchers and drug development professionals on the environmental persistence, bioaccumulation, and toxicity of Dechlorane Plus and Hexabromocyclododecane.
The widespread use of flame retardants in consumer and industrial products has raised significant concerns regarding their environmental fate and potential toxicological effects. Halogenated flame retardants, particularly chlorinated and brominated compounds, have been subject to intense scrutiny due to their persistence in the environment and their ability to bioaccumulate in organisms, leading to potential adverse health outcomes. This guide provides a comparative analysis of the environmental impact of a prominent chlorinated flame retardant, Dechlorane Plus, and a widely studied brominated flame retardant, Hexabromocyclododecane (HBCD).
Quantitative Environmental Impact Assessment
To facilitate a direct comparison, the following table summarizes key environmental impact parameters for Dechlorane Plus and Hexabromocyclododecane. These metrics are crucial for understanding the potential for long-term environmental contamination and biological risk associated with these compounds.
| Environmental Parameter | Dechlorane Plus (Chlorinated) | Hexabromocyclododecane (HBCD) (Brominated) |
| Persistence | ||
| Half-life in Sediment | Approximately 17 years[1] | 14.7 - 430 days (in soil)[2] |
| Half-life in Water | Estimated to be over 24 years[3][4] | High half-life in water[5] |
| Bioaccumulation | ||
| Bioconcentration Factor (BCF) in Fish | > 5000 L/kg | > 5000 L/kg |
| Toxicity | ||
| Aquatic Invertebrate Toxicity | No Observed Effect Concentration (NOEC) for growth and reproduction in Daphnia magna > 1.1 µg/L (highest concentration tested) | Not readily available |
| Fish Toxicity | 28-day No Observed Effect Concentration (NOEC) for oxidative stress responses in earthworms <0.1 mg/kg | Not readily available |
Experimental Protocols
The data presented in this guide are derived from studies adhering to standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.
Persistence Assessment:
The persistence of flame retardants in sediment and soil is typically evaluated using the OECD Test Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems .
-
Objective: To determine the rate and extent of degradation of a chemical in aquatic sediment under both aerobic and anaerobic conditions.
-
Methodology:
-
A defined amount of the radiolabeled test substance is added to a sediment-water system.
-
The systems are incubated in the dark at a controlled temperature. For aerobic conditions, the overlying water is purged with air. For anaerobic conditions, the system is maintained under a nitrogen atmosphere.
-
Samples of water and sediment are taken at various time intervals and analyzed for the parent compound and its transformation products.
-
The disappearance of the parent compound is used to calculate its half-life in the system.
-
Bioaccumulation Assessment:
The potential for a chemical to accumulate in aquatic organisms is assessed using the OECD Test Guideline 305: Bioaccumulation in Fish .
-
Objective: To determine the bioconcentration factor (BCF) of a chemical in fish.
-
Methodology:
-
Fish are exposed to a constant, low concentration of the test substance in water for a specified uptake period.
-
Following the uptake phase, the fish are transferred to clean water for a depuration phase.
-
The concentration of the test substance in the fish tissue and in the water is measured at regular intervals throughout both phases.
-
The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.
-
Aquatic Toxicity Assessment:
Acute and chronic toxicity to aquatic organisms are evaluated using standardized tests such as:
-
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test: This test determines the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna population over a 48-hour exposure period (EC50).
-
OECD Test Guideline 210: Fish, Early-life Stage Toxicity Test: This guideline evaluates the effects of a chemical on the early developmental stages of fish, providing data on mortality, growth, and developmental abnormalities to determine the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC).
Mechanisms of Toxicity: Visualized
The toxicity of these halogenated flame retardants is exerted through various molecular mechanisms. The following diagrams, generated using the DOT language, illustrate key signaling pathways disrupted by Dechlorane Plus and HBCD.
Caption: Disruption of Calcium Homeostasis by Dechlorane Plus.
Caption: HBCD's Antagonism of the Androgen Receptor Pathway.
Discussion of Environmental Impacts
Persistence and Bioaccumulation: Both Dechlorane Plus and HBCD exhibit high persistence in the environment, with long estimated half-lives in sediment and water. This persistence allows for their long-range transport and accumulation in remote ecosystems. Their high bioconcentration factors indicate a strong tendency to accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain.
Toxicity:
-
Dechlorane Plus: Studies suggest that Dechlorane Plus can be neurotoxic. Evidence points towards the disruption of calcium homeostasis in neuronal cells as a key mechanism of its toxicity. This can lead to altered neurotransmission and, in severe cases, neuronal cell death. Furthermore, there are indications of its potential as an endocrine disruptor.
-
Hexabromocyclododecane (HBCD): HBCD is a well-documented endocrine disruptor, primarily through its anti-androgenic activity. It competitively binds to the androgen receptor, preventing the binding of endogenous androgens like testosterone. This blocks the normal signaling cascade that regulates the expression of androgen-responsive genes, which can have profound effects on reproductive development and function.
Conclusion
This comparative analysis underscores the significant environmental concerns associated with both chlorinated and brominated flame retardants. Dechlorane Plus and HBCD are highly persistent and bioaccumulative, posing a long-term threat to ecosystems. Their distinct mechanisms of toxicity, with Dechlorane Plus primarily affecting neuronal calcium signaling and HBCD acting as an androgen receptor antagonist, highlight the diverse and detrimental impacts these compounds can have on biological systems. The data presented here, derived from standardized experimental protocols, provides a crucial resource for researchers and professionals in assessing the risks of these substances and in the development of safer alternatives. The continued monitoring of these and other halogenated flame retardants in the environment is essential to fully understand and mitigate their impact on environmental and human health.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. Acute toxicity of dechlorinated DDT, chlordane and lindane to bluegill (Lepomis macrochirus) and Daphnia magna [pubmed.ncbi.nlm.nih.gov]
- 3. policycommons.net [policycommons.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. ENVIRONMENTAL [oasis-lmc.org]
A Researcher's Guide to Selecting Analytical Standards for Chlorendic Acid Quantification
For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. This guide provides a comprehensive comparison of analytical standards for the quantification of chlorendic acid, a compound of interest in environmental and safety testing. We present key performance characteristics, supporting experimental data, and detailed methodologies to aid in the selection of the most appropriate standard for your analytical needs.
The reliability of any quantitative analysis hinges on the quality of the reference material used. For this compound, an organochlorine compound used as a flame retardant and in polymer synthesis, a variety of analytical standards are available.[1] These standards are essential for calibrating instruments, validating analytical methods, and ensuring the accuracy and comparability of results. This guide will delve into the critical parameters for evaluating this compound standards and provide protocols for their validation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of this compound Analytical Standards
The selection of an appropriate analytical standard should be based on a thorough evaluation of its certified properties. While a direct head-to-head comparison from a single source is often unavailable, researchers can assess and compare standards from different vendors by scrutinizing their Certificates of Analysis (CofA). A high-quality standard will be a Certified Reference Material (CRM) and its CofA will provide crucial information on purity, impurity profiles, and measurement uncertainty.[2][3][4]
Table 1: Illustrative Comparison of this compound Analytical Standards
| Parameter | Standard A (Hypothetical) | Standard B (Hypothetical) | Importance for Analytical Quantification |
| Product Type | Certified Reference Material (CRM) | Analytical Standard | CRMs offer a higher level of confidence due to rigorous characterization and traceability. |
| Certified Purity | 99.8% ± 0.1% | 99.5% (lot-specific) | Higher purity minimizes interference from related substances, leading to more accurate quantification. |
| Impurity Profile | Maleic Anhydride: <0.05% Hexachlorocyclopentadiene: <0.01% Water: <0.1% | Not specified in detail | Knowledge of potential impurities is crucial for method development and specificity assessment. |
| Traceability | Traceable to SI units via qNMR | Traceable to in-house primary standard | Traceability to international standards ensures the comparability and long-term consistency of results. |
| Format | Crystalline solid | Crystalline solid | The physical form of the standard is important for handling and preparation of stock solutions. |
| Storage Conditions | 2-8°C, desiccate | Room temperature | Proper storage is essential to maintain the stability and integrity of the standard. |
Note: The data in this table is for illustrative purposes to highlight key comparative parameters. Researchers should always refer to the specific Certificate of Analysis provided by the supplier.
Experimental Protocols for Validation
The validation of an analytical method is crucial to ensure it is fit for its intended purpose. For the quantification of this compound, both HPLC and GC-MS are commonly employed techniques. Below are detailed protocols for the validation of a this compound analytical standard using these methods.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC with UV detection is a robust method for the quantification of this compound in various matrices. The following protocol outlines the key steps for validating the performance of a this compound standard.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Method Validation Parameters: The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank (mobile phase), a placebo (matrix without analyte), and the this compound standard. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by a recovery study, where a known amount of this compound is spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD between the results from the different conditions should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This can be assessed by slightly varying parameters such as the mobile phase composition, flow rate, and column temperature. The system suitability parameters should remain within acceptable limits.
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Resolution of this compound peak | Baseline separation from interfering peaks |
| Linearity | Calibration curve from 5-6 concentration levels | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of spiked samples at 3 levels | 98.0% - 102.0% |
| Precision | Repeatability (n=6) and Intermediate Precision | RSD ≤ 2.0% |
| LOD & LOQ | Signal-to-Noise Ratio | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 |
| Robustness | Deliberate variation of method parameters | System suitability parameters met |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is a highly sensitive and specific technique for the analysis of this compound, often requiring derivatization to improve its volatility and chromatographic properties.
1. Instrumentation and Analytical Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for the this compound derivative.
2. Sample Preparation and Derivatization:
-
Derivatization Agent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is commonly used to convert the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.
-
Derivatization Procedure:
-
Evaporate an aliquot of the this compound standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
3. Method Validation Parameters: The validation parameters for the GC-MS method are similar to those for the HPLC method, with a focus on specificity provided by the mass spectrometric detection.
Table 3: GC-MS Method Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Analysis of blank and matrix samples | No interfering peaks at the retention time of the analyte and in the mass spectrum |
| Linearity | Calibration curve from 5-6 concentration levels | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of spiked samples at 3 levels | 95.0% - 105.0% |
| Precision | Repeatability (n=6) and Intermediate Precision | RSD ≤ 5.0% |
| LOD & LOQ | Signal-to-Noise Ratio of the quantifier ion | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 |
| Robustness | Deliberate variation of GC parameters | System suitability parameters met |
Visualizing the Validation Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of selecting and validating an analytical standard for this compound quantification.
Caption: Workflow for selecting and validating a this compound analytical standard.
Caption: Key validation parameters for HPLC and GC-MS methods.
Conclusion
The selection of a high-quality, well-characterized analytical standard is a critical first step in achieving reliable and accurate quantification of this compound. While this guide provides a framework for comparison and detailed protocols for validation, it is imperative that researchers consult the specific documentation provided by the standard supplier. By following rigorous validation procedures for either HPLC or GC-MS methods, laboratories can ensure the integrity of their analytical data, which is essential for regulatory compliance, product safety assessment, and advancing scientific knowledge.
References
A Comparative Guide to the Long-Term Stability of Chlorendic Acid in Cured Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of chlorendic acid as a reactive flame retardant in cured resins against alternative technologies. The information presented is supported by experimental data and detailed methodologies to assist in making informed material selection decisions. This compound, a chlorinated carboxylic acid, has been widely used to impart flame retardancy to polymers such as polyester and epoxy resins. Its integration into the polymer backbone through covalent bonds is key to its function and long-term performance.
Long-Term Stability Profile of this compound
This compound is primarily used as a reactive flame retardant, meaning it becomes an integral part of the polymer matrix during the curing process.[1][2] This covalent bonding significantly reduces the potential for it to leach into the environment compared to additive flame retardants.[2][3]
-
Chemical and Hydrolytic Stability : this compound is noted for its resistance to hydrolytic dechlorination.[1] However, the ester linkages formed in polyester resins are themselves susceptible to hydrolysis, which can lead to the release of this compound over time. Chlorendic anhydride, a related compound, hydrolyzes rapidly in aqueous environments to form this compound, with a half-life of about one hour. The acid itself is fairly persistent in soil, with a half-life ranging from 140 to 280 days.
-
Thermal Stability : When heated, this compound can dehydrate to form chlorendic anhydride. At temperatures exceeding 200°C, it may begin to decompose and emit chlorine. Epoxy resins cured with chlorendic anhydride have demonstrated flame-retardant properties. Thermal degradation studies on similar cured resins show that degradation often occurs in multiple stages, with the breakdown of chemical bridges and the phenolic structure at higher temperatures.
-
Photolytic Stability : Ultraviolet (UV) radiation can contribute to the degradation of this compound. Studies have shown that UV light can dechlorinate the acid, and its degradation is enhanced in the presence of ozone.
Comparison with Alternative Flame Retardants
Concerns over halogenated compounds have driven the development of alternative flame-retardant systems. These alternatives can be broadly categorized as phosphorus-based, inorganic, and nitrogen-based compounds.
-
Phosphorus-Based Flame Retardants : Compounds like resorcinol bis(diphenyl phosphate) (RDP) are considered safer and technically feasible alternatives. Phosphorus-based retardants can act in both the gas phase by inhibiting combustion and in the condensed phase by promoting the formation of a protective char layer.
-
Inorganic Flame Retardants : Aluminum trihydrate (ATH) is a widely used inorganic flame retardant. These compounds are typically inert at plastic processing temperatures and work by physical means, such as releasing water upon decomposition, which cools the material and dilutes flammable gases.
-
Synergists : In many formulations, synergists are used to enhance the effectiveness of the primary flame retardant. Zinc hydroxystannate (ZHS) has been identified as a good alternative to antimony trioxide, particularly in reducing heat release and smoke generation when used with halogenated compounds like chlorendic anhydride.
Data Presentation
Table 1: Qualitative Comparison of Flame Retardant Technologies
| Feature | This compound | Phosphorus-Based (e.g., RDP) | Inorganic (e.g., ATH) |
| Flame Retardancy Mechanism | Reactive; Gas and condensed phase action | Gas and condensed phase action (char formation) | Physical action (release of water, dilution of flammable gases) |
| Bonding in Resin | Covalent (Reactive) | Typically Additive (can be reactive) | Additive |
| Potential for Leaching | Low, but possible via hydrolysis of polymer | Varies with specific compound and polymer matrix | Generally low |
| Thermal Stability | Decomposes above 200°C | Varies; aromatic phosphates are generally stable | Decomposes at specific temperatures (e.g., ATH ~220°C) |
| Key Advantages | Effective flame retardancy, well-established use | Halogen-free, often lower smoke toxicity | Low cost, smoke suppression |
| Key Disadvantages | Halogenated compound, potential for toxic byproducts | Can affect mechanical properties, potential for hydrolysis | High loading levels required, can affect mechanical properties |
| Environmental/Health Profile | Concerns related to halogenated compounds and persistence | Generally considered safer than halogenated FRs; some aquatic toxicity concerns (e.g., TPP) | Generally considered low risk |
Table 2: Summary of Experimental Performance Data
| Resin System | Flame Retardant/Synergist | Test | Result | Reference |
| Unsaturated Polyester | Chlorendic Anhydride + Zinc Hydroxystannate (ZHS) | Limiting Oxygen Index (LOI) | Elevations of 3-6 units in resins with 20% halogen content. | |
| Unsaturated Polyester | Chlorendic Anhydride + Zinc Hydroxystannate (ZHS) | Smoke Density | Reductions in maximum smoke density of approximately 20-40%. | |
| Anhydride-Cured Epoxy | None (Thermal Aging Study) | Glass Transition Temp. (Tg) | After 5 days at >130°C, Tg increased from 138°C to ~144°C due to post-curing. | |
| Anhydride-Cured Epoxy | None (Thermal Aging Study) | Strain at Break | After 30 days at 160°C, break strain decreased by 50.6%. | |
| Bio-based Polyester Resin | Bio-based monomers | Thermal Stability (Tmax) | Up to 415.2°C | |
| Commercial Vinyl Ester Resin | Styrene (<50 wt%) | Thermal Stability (Tmax) | Up to 392.8°C | |
| Bio-based Polyester Resin | Bio-based monomers | Tensile Strength | 14.08 ± 7.11 MPa | |
| Commercial Vinyl Ester Resin | Styrene (<50 wt%) | Tensile Strength | 37.58 ± 4.72 MPa |
Experimental Protocols
The assessment of long-term stability in cured resins involves subjecting samples to accelerated aging conditions and evaluating changes in their chemical, thermal, and mechanical properties.
Methodology for Assessing Long-Term Stability
-
Sample Preparation :
-
Formulate resins with this compound or alternative flame retardants at specified concentrations.
-
Add curing agents (e.g., anhydrides, amines) and accelerators as required.
-
Cast samples into desired dimensions for various tests (e.g., 70 mm x 10 mm x 3.5 mm for three-point bend tests).
-
Cure the samples according to a defined schedule (e.g., time and temperature cycles). A post-cure at elevated temperatures may be used to ensure complete reaction.
-
-
Accelerated Aging Conditions :
-
Thermal Aging : Place cured samples in a convection oven at a constant elevated temperature (e.g., 130°C to 160°C) for extended periods (e.g., up to 30 days).
-
Hydrolytic Aging : Immerse samples in a relevant aqueous solution (e.g., deionized water, buffer solution) at a controlled temperature. Monitor changes in mass and chemical properties over time. The acid number can be titrated to monitor hydrolysis.
-
UV Exposure : Expose samples to UV radiation in a weatherometer to simulate sunlight exposure.
-
-
Analytical Techniques :
-
Thermogravimetric Analysis (TGA) : To determine the onset of thermal degradation and mass loss profiles.
-
Differential Scanning Calorimetry (DSC) : To measure the glass transition temperature (Tg), which relates to the degree of cure and crosslink density.
-
Fourier Transform Infrared Spectroscopy (FTIR) : To monitor changes in the chemical structure, such as the formation of carbonyl groups due to oxidation or the cleavage of ester bonds.
-
Mechanical Testing : Perform tests such as three-point bending to measure flexural strength and modulus, or tensile tests to measure tensile strength and strain at break.
-
Leaching Analysis : After hydrolytic aging, analyze the immersion solution using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any leached substances.
-
Flammability Testing : Use methods like Limiting Oxygen Index (LOI) and Cone Calorimetry to evaluate flame retardancy performance before and after aging.
-
Visualizations
Caption: Experimental workflow for assessing resin stability.
Caption: Comparison of this compound and alternatives.
References
Comparative cost-performance analysis of chlorendic acid in industrial applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Chlorendic acid, a reactive halogenated flame retardant and corrosion-resistant monomer, has long been a material of interest in demanding industrial applications. Its incorporation into polymer matrices, such as unsaturated polyesters and epoxy resins, imparts desirable properties of fire safety and durability. However, the industrial landscape is continually evolving, with a growing emphasis on performance, cost-effectiveness, and, increasingly, environmental and health considerations. This guide provides a comparative cost-performance analysis of this compound against its primary alternatives in key industrial applications, supported by available experimental data.
Flame Retardancy: A Balancing Act of Performance and Composition
One of the primary applications of this compound is as a reactive flame retardant in thermosetting resins. Its high chlorine content (approximately 54.7%) is effective in interrupting the gas-phase combustion cycle.[1] The performance of flame retardants is typically evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.
Key Performance Metrics:
-
Limiting Oxygen Index (LOI): This test measures the minimum oxygen concentration required to sustain candle-like combustion. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: This test classifies materials based on their self-extinguishing characteristics after exposure to a flame. The highest rating, V-0, indicates that burning stops within 10 seconds after two applications of a flame, with no flaming drips.
The following workflow illustrates the general process for evaluating the flame retardancy of a polymer composite.
Figure 1: General experimental workflow for evaluating flame retardant performance.
Comparative Performance Data:
While direct head-to-head comparisons in the same resin system are limited in publicly available literature, we can synthesize data from various sources to provide a comparative overview.
| Flame Retardant System | Polymer Matrix | Loading Level (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (3.2 mm) |
| Chlorendic Anhydride | Epoxy Resin | Not Specified | High | V-0 Achievable[1] |
| Phosphorus-based (DOPO) | Epoxy Resin | ~1-2% Phosphorus | >30 | V-0[2] |
| Phosphorus-based (PPMP) | Epoxy Resin | ~1-2% Phosphorus | >30 | V-0[2] |
| Aluminum Trihydrate (ATH) | Epoxy Resin | 50-60 | >28 | V-0[3] |
| Tetrabromobisphenol A (TBBPA) | Epoxy Resin | Not Specified | High | V-0 Achievable |
Discussion:
-
This compound/Anhydride: As a reactive flame retardant, this compound becomes an integral part of the polymer backbone, which can lead to better retention of mechanical properties compared to additive flame retardants. It is highly effective in achieving high flame retardancy ratings.
-
Phosphorus-based Flame Retardants (e.g., DOPO, PPMP): These have emerged as effective halogen-free alternatives. They can achieve a V-0 rating at relatively low loading levels, which is advantageous for preserving the physical properties of the resin. Some studies suggest that phosphorus compounds can act in both the condensed phase (promoting char formation) and the gas phase.
-
Aluminum Trihydrate (ATH): This inorganic flame retardant works by releasing water upon heating, which cools the polymer surface and dilutes flammable gases. High loading levels (often >50%) are typically required to achieve a V-0 rating, which can significantly impact the mechanical properties and processing of the resin.
-
Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant, TBBPA, offers excellent flame retardancy. Like this compound, it is often used as a reactive monomer.
Corrosion Resistance: Protecting Assets in Harsh Environments
This compound is also valued for its ability to enhance the corrosion resistance of polyester resins, making them suitable for use in chemical storage tanks, pipes, and other equipment exposed to corrosive substances. The primary alternative in this application space is vinyl ester resins.
Experimental Protocol for Corrosion Resistance Testing (Immersion Test - ASTM G31):
A typical workflow for evaluating corrosion resistance is outlined below.
Figure 2: Workflow for corrosion resistance testing of composite materials.
Comparative Performance Data:
| Resin Type | General Acid Resistance | General Alkali Resistance | Solvent Resistance |
| This compound Polyester | Excellent, especially to strong oxidizing acids. | Fair to Good | Good |
| Bisphenol-A Epoxy Vinyl Ester | Very Good | Good | Very Good |
| Novolac Epoxy Vinyl Ester | Excellent | Excellent | Excellent |
Discussion:
-
This compound Polyesters: These resins are known for their exceptional resistance to strong mineral and oxidizing acids. However, their performance in alkaline environments may not be as robust as that of vinyl esters.
-
Vinyl Ester Resins: Vinyl esters are generally considered to offer superior overall chemical resistance compared to standard polyester resins. The presence of fewer ester linkages makes them less susceptible to hydrolysis. Novolac epoxy vinyl esters, in particular, provide excellent resistance to a broad range of chemicals, including solvents and acids at elevated temperatures.
Cost-Performance Analysis
A comprehensive cost-performance analysis requires consideration of not only the raw material price but also the required loading level to achieve the desired performance and the impact on processing and final product properties.
Estimated Price Comparison:
| Flame Retardant/Resin | Estimated Price (USD/kg) | Notes |
| This compound/Anhydride | ~$3.5 - $5.0 | Price can vary based on purity and supplier. |
| Tetrabromobisphenol A (TBBPA) | ~$4.5 - $7.0 | Price varies with market demand and raw material costs. |
| Phosphorus-based (e.g., DOPO) | ~$8.0 - $15.0+ | Specialty chemical with a higher price point. |
| Aluminum Trihydrate (ATH) | ~$0.5 - $1.5 | Commodity chemical, significantly lower in price. |
| Vinyl Ester Resin | Generally higher than standard polyester resins | Price varies depending on the specific type (e.g., Bisphenol-A vs. Novolac). |
Analysis:
-
Flame Retardancy: While this compound and TBBPA offer a cost-effective solution for achieving high flame retardancy, the growing regulatory scrutiny of halogenated compounds is a significant factor to consider. Phosphorus-based flame retardants, although more expensive, can be effective at lower loading levels and are a leading halogen-free alternative. Aluminum trihydrate is the most economical option but its high loading requirement can be a major drawback, potentially increasing overall processing costs and negatively affecting material properties.
-
Corrosion Resistance: For applications requiring superior resistance to a wide range of chemicals, especially at elevated temperatures, the higher initial cost of vinyl ester resins may be justified by their extended service life and lower maintenance requirements compared to this compound-based polyesters. The selection will ultimately depend on the specific chemical environment and temperature conditions of the application.
Conclusion
This compound remains a viable and cost-effective option for imparting flame retardancy and corrosion resistance in various industrial applications. Its performance, particularly in aggressive acidic environments, is well-established. However, for applications demanding the highest level of broad chemical resistance, vinyl ester resins often present a superior, albeit more expensive, alternative. In the realm of flame retardants, the choice between this compound and its alternatives is becoming increasingly complex, with non-halogenated options like phosphorus-based compounds offering comparable performance with a more favorable environmental and health profile, albeit at a higher initial cost. A thorough evaluation of performance requirements, processing characteristics, regulatory landscape, and total cost of ownership is crucial for making an informed material selection.
Experimental Protocols
Limiting Oxygen Index (LOI) - Based on ASTM D2863
-
Specimen Preparation: Prepare vertically oriented rectangular specimens of the material, typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.
-
Apparatus: A heat-resistant glass chimney containing a mixture of oxygen and nitrogen with a controlled flow rate.
-
Procedure: a. Place the specimen vertically in the center of the glass chimney. b. Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate. c. Ignite the top of the specimen with a small flame. d. Observe the burning behavior of the specimen. e. Systematically vary the oxygen concentration in the gas mixture to determine the minimum concentration that will just support flaming combustion for a specified duration or over a specified length of the specimen.
-
Calculation: The LOI is calculated as the volume percentage of oxygen in the gas mixture at the critical concentration.
UL-94 Vertical Burn Test
-
Specimen Preparation: Prepare rectangular bar specimens of a specified size (typically 125 mm x 13 mm) and thickness.
-
Apparatus: A test chamber free from drafts, a Bunsen burner with a specified flame height, a specimen holder, and a surgical cotton patch placed below the specimen.
-
Procedure: a. Mount the specimen vertically in the holder. b. Apply a specified flame to the bottom edge of the specimen for 10 seconds. c. Remove the flame and record the afterflame time (t1). d. Immediately reapply the flame for another 10 seconds. e. Remove the flame and record the afterflame time (t2) and afterglow time (t3). f. Note if any flaming drips ignite the cotton below.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria specified in the UL-94 standard.
Immersion Test for Corrosion Resistance - Based on ASTM G31
-
Specimen Preparation: a. Prepare coupons of the composite material with known surface area and weight. b. Clean the specimens thoroughly to remove any surface contaminants. c. Measure and record the initial dimensions and weight of each specimen.
-
Apparatus: Inert containers to hold the corrosive medium and test specimens. A temperature-controlled environment (e.g., water bath or oven).
-
Procedure: a. Completely immerse the prepared specimens in the test solution. Ensure specimens are not in contact with each other or the container walls. b. Maintain the test solution at a constant, specified temperature for the duration of the test. c. The duration of the test can range from hours to weeks, depending on the expected corrosion rate and the application. d. At the end of the exposure period, remove the specimens from the solution.
-
Evaluation: a. Clean the specimens to remove any corrosion products using appropriate chemical or mechanical methods. b. Measure and record the final weight of the cleaned specimens. c. Calculate the mass loss and the corrosion rate (e.g., in millimeters per year or mils per year). d. Visually inspect the specimens for any localized corrosion, such as pitting or cracking. e. Optionally, conduct mechanical tests (e.g., tensile or flexural tests) to evaluate any changes in mechanical properties.
References
- 1. This compound and anhydride (EHC 185, 1996) [inchem.org]
- 2. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]
- 3. Optimization and Characterization of Nano Aluminum Trihydrate-Based Flame-Retardant Materials in the Rotating Packed Bed Reactor [scirp.org]
Safety Operating Guide
Proper Disposal of Chlorendic Acid: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – [Date] – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of chlorendic acid, a substance recognized for its potential health hazards, including skin and eye irritation, and as a possible carcinogen. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound, a chlorinated carboxylic acid, requires careful handling and a specific disposal pathway due to its chemical properties and potential environmental impact. The primary recommended method for the disposal of this compound and its contaminated materials is high-temperature incineration.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) | To prevent skin contact and irritation. |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect against dust, splashes, and eye irritation. |
| Respiratory Protection | NIOSH-approved respirator for dusts if ventilation is inadequate | To prevent inhalation of airborne particles, which can cause respiratory irritation. |
| Protective Clothing | Lab coat, closed-toe shoes, and additional chemical-resistant apparel as needed | To protect skin and personal clothing from contamination. |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations. The following steps outline the general process for preparing this compound waste for disposal.
1. Waste Segregation and Collection:
-
Collect this compound waste, including any contaminated labware or PPE, in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and clearly marked as "Hazardous Waste: this compound."
2. Spill Management:
-
In the event of a spill, first, ensure the area is well-ventilated and all ignition sources are removed.
-
Dampen the spilled solid material with 60-70% ethanol to prevent dust from becoming airborne.[1]
-
Carefully transfer the dampened material into a suitable, sealable container for hazardous waste.
-
Decontaminate the spill area by washing it with a 60-70% ethanol solution followed by soap and water.[1]
-
Seal all materials used for cleanup, including absorbent pads and contaminated clothing, in a vapor-tight plastic bag for disposal.[1]
3. Professional Disposal:
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This process utilizes high temperatures to break down the hazardous compounds into less harmful substances.
-
It is imperative to engage a licensed and reputable hazardous waste disposal company to transport and incinerate the this compound waste.
-
All disposal activities must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, as well as equivalent local and state regulations.[3]
Experimental Protocol: Photocatalytic Degradation
While high-temperature incineration is the standard disposal method, research has explored alternative degradation techniques. One such method is photocatalytic degradation. It is important to note that this is an experimental protocol and not a standard disposal procedure.
Objective: To degrade this compound in an aqueous solution using a TiO2 photocatalyst and UV radiation.
Methodology:
-
An aqueous solution of this compound is prepared.
-
Titanium dioxide (TiO2) powder (Degussa P-25) is added to the solution to a concentration of 2 g/L.
-
The suspension is subjected to artificial ultraviolet (UV) radiation.
-
The concentration of this compound is monitored over time using High-Performance Liquid Chromatography (HPLC).
-
The study found that this method follows Langmuir-Hinshelwood kinetics, with an apparent photocatalytic rate constant of 12.0 ± 1.38 mg L⁻¹min⁻¹. The degradation rate was observed to increase with the reaction temperature.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Guide to Handling Chlorendic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Chlorendic Acid, a substance that requires careful management due to its potential health hazards. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
This compound is recognized as a skin, eye, and respiratory irritant.[1][2] It is also suspected of causing cancer.[3] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[4][5] Therefore, stringent safety measures must be in place during its handling and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear.
| PPE Category | Specifications and Recommendations |
| Eye and Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection. For tasks with a higher risk of splashing, a face shield is also recommended. All eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166. |
| Hand Protection | Chemical-resistant gloves are mandatory. The specific glove material should be selected based on the potential hazards, duration of use, and the physical conditions of the workplace. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. |
| Body Protection | A laboratory coat is the minimum requirement. For more extensive handling, impervious or fire/flame-resistant clothing should be worn. The type of protective clothing must be selected based on the concentration and amount of the substance at the specific workplace. Closed-toed footwear is also required. |
| Respiratory Protection | Use a respirator if exposure limits are exceeded or if irritation is experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended. In dusty environments, a full-face piece cartridge respirator is required, and if the dusty atmosphere exceeds 1mg/m³, a full-face piece air-supplied respirator is recommended. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, inspect containers for damage or leaks.
-
Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
-
Store in a locked-up area.
Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and personal clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain.
Disposal Plan:
-
Dispose of contents and containers in accordance with all federal, state, and local regulations.
-
Do not allow the product to enter drains, other waterways, or soil.
-
For spills, absorb with an inert material and place into a suitable disposal container.
-
Contaminated packaging should be disposed of as unused product.
-
Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.
Emergency Protocols: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is crucial.
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.
-
If inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Workflow:
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
